molecular formula C5HCl2IN4 B562518 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1379308-33-4

4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B562518
CAS No.: 1379308-33-4
M. Wt: 314.895
InChI Key: MXISZHQCUXIBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine ( 1379308-33-4) is a high-value chemical building block primarily used in medicinal chemistry and anticancer research . This compound features a 1H-pyrazolo[3,4-d]pyrimidine core scaffold, which is recognized in scientific literature for its high structural similarity to the adenine moiety of ATP, making it a privileged structure in the design of ATP-competitive kinase inhibitors . The presence of both chloro and iodo substituents at the 4, 6, and 3 positions provides distinct reactive sites for further functionalization via cross-coupling and nucleophilic substitution reactions, allowing researchers to develop a diverse array of novel derivatives . The primary research application of this compound is in the design and synthesis of new potential Epidermal Growth Factor Receptor (EGFR) inhibitors . EGFR is a well-validated target in oncology, and derivatives based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold have been designed to act as EGFR inhibitors, demonstrating potent in vitro anti-proliferative activities against cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer) . These compounds are engineered to target the ATP-binding site of both wild-type and mutant EGFR, including the T790M variant which is associated with resistance to earlier generation therapeutics . As a versatile synthetic intermediate, it enables the exploration of structure-activity relationships (SAR) critical for optimizing potency and selectivity in drug discovery programs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions. Refer to the provided Safety Data Sheet (SDS) for comprehensive handling and safety information.

Properties

IUPAC Name

4,6-dichloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2IN4/c6-2-1-3(8)11-12-4(1)10-5(7)9-2/h(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXISZHQCUXIBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1N=C(N=C2Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

Introduction: The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, a fundamental component of ATP. This structural mimicry allows molecules built upon this scaffold to function as competitive inhibitors at the ATP-binding sites of various protein kinases.[1] Consequently, pyrazolo[3,4-d]pyrimidines have emerged as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors targeting oncogenic pathways.[2][3][4] Derivatives have shown significant therapeutic potential by inhibiting enzymes crucial for tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR), Src tyrosine kinase, and Cyclin-Dependent Kinases (CDKs).[1][2]

This guide focuses on a particularly valuable derivative: This compound . The strategic placement of three distinct reactive handles—two chlorine atoms and one iodine atom—on the core structure makes this compound a highly versatile and powerful intermediate for the synthesis of complex molecular libraries. The differential reactivity of these halogens allows for sequential, site-selective modifications, enabling medicinal chemists to systematically explore the structure-activity relationships (SAR) of novel drug candidates.[5] This document provides a comprehensive overview of its synthesis, detailed characterization, and strategic applications in drug discovery.

Part 1: Multi-Step Synthesis Pathway

The synthesis of this compound is a well-established, multi-step process that begins with the construction of the fused heterocyclic core, followed by sequential halogenation reactions. Each step is critical for achieving a high-purity final product.

Overall Synthetic Scheme

Synthesis_Workflow A 5-Amino-1H-pyrazole- 4-carboxamide B 1H-Pyrazolo[3,4-d]pyrimidine- 4,6-diol A->B Cyclization (Urea, 190°C) C 4,6-Dichloro-1H-pyrazolo- [3,4-d]pyrimidine B->C Chlorination (POCl₃, 110°C) D 4,6-Dichloro-3-iodo-1H- pyrazolo[3,4-d]pyrimidine (Target Compound) C->D Iodination (NIS, DMF)

Caption: Multi-step synthesis of the target compound.

Step 1: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core

The initial step involves the construction of the fused pyrimidine ring from a pyrazole precursor. The use of 5-amino-1H-pyrazole-4-carboxamide is a common and efficient starting point.[6][7]

  • Principle: This reaction is a condensation cyclization. Heating 5-amino-1H-pyrazole-4-carboxamide with urea results in the formation of the bicyclic 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol. The urea serves as the source for the two carbonyl carbons and associated nitrogens of the pyrimidine ring.

  • Experimental Protocol:

    • Combine 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents) in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to 190°C and maintain this temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

    • After completion, cool the reaction mixture and add a 10% potassium hydroxide (KOH) solution to dissolve the product.

    • Carefully acidify the solution with dilute hydrochloric acid (HCl) to a pH of 4-5. This will precipitate the product.[6]

    • Collect the resulting white solid by suction filtration, wash with ice-cold water, and dry under vacuum to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol. A typical yield for this step is around 75%.[6]

Step 2: Dichlorination of the Heterocyclic Core

With the core structure established, the next critical transformation is the conversion of the hydroxyl groups to chlorides. This is a standard procedure for activating heterocyclic systems toward nucleophilic substitution.

  • Principle: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It reacts with the tautomeric keto forms of the diol intermediate to replace the C-O bonds with more labile C-Cl bonds, yielding 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.[1][6]

  • Experimental Protocol:

    • To a flask containing 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (1 equivalent), carefully add phosphorus oxychloride (POCl₃, at least 5 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the mixture to reflux (approximately 110°C) and maintain for 4 hours.[6]

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

    • Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel to yield pure 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. The two-step total yield is often reported around 49.5%.[6]

Step 3: Regioselective Iodination

The final step is the introduction of the iodine atom at the C3 position of the pyrazole ring. This is an electrophilic aromatic substitution reaction.

  • Principle: The pyrazole ring is sufficiently electron-rich to undergo electrophilic halogenation. N-Iodosuccinimide (NIS) is an effective and mild source of an electrophilic iodine (I⁺).[5] The reaction proceeds regioselectively at the C3 position, which is the most electronically activated site on the pyrazole ring of this scaffold.

  • Experimental Protocol:

    • Dissolve 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

    • Add N-iodosuccinimide (NIS, 1.1 equivalents) to the solution.

    • Heat the reaction mixture to 60°C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[5]

    • After cooling, pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The resulting crude solid can be purified by recrystallization or column chromatography to afford the final product, this compound.

Part 2: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized this compound.

Property Value Source
Molecular Formula C₅HCl₂IN₄[8]
Molecular Weight 314.90 g/mol [8][9]
Appearance Off-white to yellow or brown powder/crystals
CAS Number 1379308-33-4[8][9]
Spectroscopic Data
Technique Expected Observations
¹H NMR A single broad singlet in the downfield region (typically >13 ppm) corresponding to the N-H proton of the pyrazole ring. The exact chemical shift can vary with solvent and concentration.
¹³C NMR Expect five distinct carbon signals. The carbons attached to the electronegative chlorine and nitrogen atoms (C4, C6, C7a) will be in the downfield region (typically 150-160 ppm). The carbon bearing the iodine (C3) will appear at a characteristically upfield position for a halogenated carbon, while the C3a carbon will also be in the aromatic region.
Mass Spectrometry (MS) The molecular ion peak (M⁺) should be observed at m/z ≈ 315. A characteristic isotopic pattern will be visible due to the presence of two chlorine atoms (³⁵Cl/³⁷Cl) and one iodine atom (¹²⁷I), confirming the elemental composition.
Elemental Analysis Calculated for C₅HCl₂IN₄: C, 19.07%; H, 0.32%; Cl, 22.52%; I, 40.30%; N, 17.79%. Experimental values should be within ±0.4% of the calculated values.

Part 3: Applications as a Versatile Chemical Intermediate

The synthetic value of this compound lies in the orthogonal reactivity of its halogen substituents. This allows for a programmed, stepwise elaboration of the core to build molecular complexity.

Reactivity_Diagram cluster_0 C4/C6 Positions cluster_1 C3 Position Core 4,6-Dichloro-3-iodo-1H- pyrazolo[3,4-d]pyrimidine Nuc_Sub Nucleophilic Aromatic Substitution (SnAr) Core->Nuc_Sub Reacts with Nucleophiles Pd_Coupling Palladium-Catalyzed Cross-Coupling Core->Pd_Coupling Reacts via Pd-catalysis Amine R-NH₂ Nuc_Sub->Amine Alcohol R-OH Nuc_Sub->Alcohol Thiol R-SH Nuc_Sub->Thiol Suzuki Suzuki (R-B(OH)₂) Pd_Coupling->Suzuki Sonogashira Sonogashira (R-C≡CH) Pd_Coupling->Sonogashira Heck Heck (Alkene) Pd_Coupling->Heck

Sources

An In-depth Technical Guide to 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to the endogenous purine ring system of adenine. This similarity allows it to function as an effective "hinge-binder" in the ATP-binding pocket of numerous protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer.[1][2] The strategic derivatization of this core structure allows for the development of highly potent and selective kinase inhibitors. 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine emerges as a particularly valuable intermediate in this context, offering three distinct points for chemical modification. The two chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, while the iodine atom at the 3-position provides a handle for palladium-catalyzed cross-coupling reactions. This trifunctional nature makes it a powerful building block for the synthesis of diverse compound libraries aimed at various kinase targets.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its core physicochemical properties can be summarized as follows. Further experimental determination of properties such as melting point, boiling point, and solubility in various solvents is recommended for specific laboratory applications.

PropertyValueSource
CAS Number 1379308-33-4[3][4]
Molecular Formula C₅HCl₂IN₄[3][4]
Molecular Weight 314.90 g/mol [3][4]
Appearance Solid (form may vary from off-white to brown powder or crystals)[5]
Purity Typically offered at ≥95-97%[3][6]
Storage Recommended storage in a refrigerator under inert gas.[5][6]
pKa (Predicted for 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine) 7.90 ± 0.20This is a predicted value for the parent compound without the iodo group.

Note on Solubility: Based on the properties of the related 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, it is expected to have slight solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol. Low aqueous solubility is a common characteristic of this class of compounds.[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptualized as a two-step process: the formation of the 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine core, followed by iodination at the C3 position.

Part 1: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (Precursor)

The synthesis of the precursor involves the cyclization of a pyrazole derivative followed by chlorination.[7]

Experimental Protocol:

  • Cyclization: 5-amino-1H-pyrazole-4-carboxamide is reacted with urea at high temperatures (around 190°C) to form 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.[7]

  • Chlorination: The resulting diol is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), typically at reflux temperatures (around 110°C), to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.[4][7] The reaction is often carried out in the presence of a hindered amine base.[4]

  • Work-up and Purification: After the reaction, the mixture is carefully quenched with ice water and neutralized. The crude product is then collected by filtration, washed, and can be further purified by recrystallization or column chromatography.

Synthesis_Workflow_Part1 A 5-amino-1H-pyrazole-4-carboxamide B 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol A->B Urea, 190°C C 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine B->C POCl3, 110°C

Caption: Synthesis of the 4,6-dichloropyrazolo[3,4-d]pyrimidine precursor.

Part 2: Iodination of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

Direct iodination of the 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine at the C3 position is the subsequent step. This can be achieved using an electrophilic iodinating agent. A common method for iodinating similar pyrazolo[3,4-d]pyrimidine systems involves the use of N-iodosuccinimide (NIS).[8]

Experimental Protocol:

  • Reaction Setup: 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Iodination: N-iodosuccinimide (NIS) is added to the solution. The reaction is typically stirred at a moderately elevated temperature (e.g., 60°C) for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography to yield this compound.

Synthesis_Workflow_Part2 C 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine D This compound C->D N-Iodosuccinimide (NIS), DMF, 60°C

Caption: Iodination of the precursor to yield the target compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the differential reactivity of its three halogen substituents.

Nucleophilic Aromatic Substitution (SNAr) at C4 and C6

The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine nitrogens.[9] This allows for the sequential and often regioselective displacement of the chlorides with a variety of nucleophiles, including amines, alcohols, and thiols. The C4 position is generally more reactive towards nucleophilic attack than the C6 position in related dichloropyrimidine systems.[10]

Palladium-Catalyzed Cross-Coupling at C3

The iodine atom at the C3 position of the pyrazole ring is an excellent handle for palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide range of carbon-based substituents.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the formation of C-C bonds, introducing aryl or heteroaryl moieties.[11][12]

  • Sonogashira Coupling: Coupling with terminal alkynes provides access to alkynylated pyrazolo[3,4-d]pyrimidines.[13]

This orthogonal reactivity allows for a modular approach to the synthesis of complex molecules, where the chloro groups can be substituted first, followed by a cross-coupling reaction at the iodo position, or vice versa.

Reactivity_Diagram Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines, Alcohols, Thiols) Start->SNAr at C4/C6 Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst) Start->Suzuki at C3 Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) Start->Sonogashira at C3 Product_SNAr 4- or 6-Substituted-3-iodo-pyrazolo[3,4-d]pyrimidine SNAr->Product_SNAr Product_Suzuki 3-Aryl-4,6-dichloro-pyrazolo[3,4-d]pyrimidine Suzuki->Product_Suzuki Product_Sonogashira 3-Alkynyl-4,6-dichloro-pyrazolo[3,4-d]pyrimidine Sonogashira->Product_Sonogashira

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a versatile building block in the synthesis of kinase inhibitors for cancer therapy.[14][15] The pyrazolo[3,4-d]pyrimidine scaffold is a key component of numerous clinically evaluated and approved drugs.[16][17]

The ability to introduce diverse substituents at the C3, C4, and C6 positions allows for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties. For instance, substituents at the C4 and C6 positions can interact with the solvent-exposed region of the kinase active site, influencing selectivity and solubility. The C3 position can be modified to target specific pockets within the ATP-binding site, further enhancing potency and selectivity.

Application_Diagram BuildingBlock 4,6-Dichloro-3-iodo-1H- pyrazolo[3,4-d]pyrimidine Library Diverse Compound Library BuildingBlock->Library Combinatorial Synthesis Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate (e.g., Kinase Inhibitor) Lead->Candidate

Caption: Role in the drug discovery pipeline.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information. General handling guidelines include:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place, away from incompatible materials.

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex heterocyclic compounds, particularly for the development of kinase inhibitors in drug discovery. Its trifunctional nature, with two reactive chloro substituents and an iodo group amenable to cross-coupling, provides medicinal chemists with a powerful tool for generating diverse molecular architectures. A thorough understanding of its synthesis, reactivity, and physicochemical properties is essential for its effective utilization in the pursuit of novel therapeutics.

References

  • He, J., Zhou, Z., Wang, B., Zheng, P., & Xu, S. (2021). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. In 2021 International Conference on Medical Imaging, Sanitation and Biological Pharmacy (MISBP 2021) (pp. 314-318). Clausius Scientific Press. [Link]

  • Benchchem. (n.d.). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.
  • WO2016066673A1 - Synthesis of substituted 1h-pyrazolo[3,4-d]pyrimidines. (2016).
  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2023).
  • ChemicalBook. (2025). 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine.
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2025). Semantic Scholar.
  • Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. (2014). PubMed.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016).
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2013). PubMed Central.
  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2022). PubMed.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). Semantic Scholar.
  • 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine CAS NO 151266-23-8. (n.d.). X-Mol.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (n.d.).
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.). CompChem.

Sources

An In-Depth Technical Guide to 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine: Synthesis, Analysis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 4,6-dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, a key heterocyclic intermediate in modern medicinal chemistry. Tailored for researchers, chemists, and drug development professionals, this guide delves into the compound's structural characteristics, provides validated protocols for its synthesis and analysis, and explores its strategic application as a versatile scaffold in the design of targeted therapeutics.

Introduction: The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in drug discovery, renowned for its role as a bioisostere of adenine, the purine base in ATP.[1] This structural mimicry enables compounds derived from this scaffold to function as competitive inhibitors in the ATP-binding pocket of numerous enzymes, most notably protein kinases.[1][2] Kinase signaling pathways are frequently dysregulated in diseases like cancer, making them high-value targets for therapeutic intervention.[3]

The subject of this guide, this compound, represents a highly functionalized and strategically valuable derivative. The presence of three distinct halogen atoms at key positions (C3, C4, and C6) provides orthogonal chemical handles for selective, stepwise diversification. This allows for the systematic exploration of structure-activity relationships (SAR) and the rapid generation of compound libraries to identify potent and selective drug candidates.[4] This guide serves to equip scientists with the foundational knowledge and practical methodologies required to effectively utilize this potent building block.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its structure and core properties.

Chemical Structure

The structure consists of a fused pyrazole and pyrimidine ring system. The pyrimidine ring is substituted with chlorine atoms at positions 4 and 6, while the pyrazole ring is substituted with an iodine atom at position 3.

Caption: 2D Structure of this compound

Core Properties

The key physicochemical data for this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 1379308-33-4[5][6]
Molecular Formula C₅HCl₂IN₄[5][6]
Molecular Weight 314.90 g/mol [5][6]
Appearance Solid (typically off-white to yellow/brown powder or crystals)
InChI Key MXISZHQCUXIBDL-UHFFFAOYSA-N
Purity Typically ≥95%

Synthesis and Purification Workflow

The synthesis of this compound is not typically a single-step process. A logical and field-proven approach involves a two-step sequence: first, the creation of the dichloro-scaffold, followed by selective iodination. This methodology provides a high degree of control and generally results in good yields of the desired product.

Caption: Proposed two-step synthetic workflow for the target compound.

Step 1: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (Intermediate)

The causality behind this initial step is to construct the core heterocyclic system. Starting with 5-amino-1H-pyrazole-4-carboxamide allows for a cyclization reaction with urea to form the fused pyrimidine ring, followed by a robust chlorination step.[3]

Protocol:

  • Cyclization:

    • Combine 5-amino-1H-pyrazole-4-carboxylic acid amide (1 equivalent) and urea (10 equivalents) in a round-bottom flask equipped with a reflux condenser.[3]

    • Heat the mixture to 190°C for 2 hours. The reaction mixture will become a solid mass.

    • Cool the mixture, then carefully add a 10% KOH solution to dissolve the solid.

    • Acidify the solution with dilute hydrochloric acid to a pH of 4-5 to precipitate the product, 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.

    • Collect the white solid by suction filtration and dry thoroughly.[3]

  • Chlorination:

    • Suspend the dried 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (1 equivalent) in phosphorus oxychloride (POCl₃, ~10-15 equivalents).

    • Heat the mixture to reflux (approximately 110°C) for 4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).[3]

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • The crude product will precipitate. Collect the solid by filtration, wash with cold water, and dry to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine as a yellow solid.[7]

Step 2: Iodination of the Dichloro-Intermediate

With the dichloro-scaffold in hand, the next critical step is the regioselective introduction of iodine at the C3 position of the pyrazole ring. Electrophilic iodinating agents like N-Iodosuccinimide (NIS) are highly effective for this transformation on electron-rich heterocyclic systems. This reaction is analogous to the iodination of similar pyrazolo[3,4-d]pyrimidine cores.[4]

Protocol:

  • Reaction Setup:

    • Dissolve the 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine intermediate (1 equivalent) in dimethylformamide (DMF) in a round-bottom flask.

    • Add N-Iodosuccinimide (NIS, ~1.1 equivalents) to the solution.

    • Heat the reaction mixture to 60°C and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated sodium thiosulfate solution to quench any remaining iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel to afford the final this compound.

Structural Elucidation and Quality Control: A Validating System

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique analytical approach provides a self-validating system, ensuring the material meets the rigorous standards required for research and development.

Caption: Integrated workflow for analytical characterization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each nucleus.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integrations.

Expected Data: The key distinction from the dichloro-intermediate is the absence of the C3-H proton signal.

NucleusExpected Chemical Shift (δ, ppm)Rationale / Key Features
¹H NMR ~11.5 - 14.0Broad singlet, corresponding to the N1-H proton of the pyrazole ring. The exact shift is solvent-dependent.[7]
¹³C NMR ~150-160Signals corresponding to the chlorinated C4 and C6 carbons.
~130-140Signal for the C-H carbon of the pyrazole ring (if any unreacted starting material is present).
~90-100Signal for the C3 carbon, shifted significantly upfield due to the direct attachment of the heavy iodine atom.
Mass Spectrometry (MS)

MS provides an exact measurement of the molecular weight, serving as a primary confirmation of the compound's elemental composition.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer and acquire data in positive ion mode.

  • Analysis: Identify the molecular ion peak [M+H]⁺.

Expected Data: The mass spectrum will provide unambiguous confirmation of the successful incorporation of one iodine and two chlorine atoms.

ParameterExpected ResultRationale / Key Features
Molecular Formula C₅HCl₂IN₄
Exact Mass 313.8600Calculated for [M]⁺
[M+H]⁺ (m/z) ~314.8673The primary ion observed in ESI+ mode.
Isotopic Pattern Characteristic A, A+2, A+4 patternThe presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) will create a distinctive cluster of peaks, providing definitive evidence of dichlorination.
High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a compound. A reverse-phase method is typically employed for this class of molecules.

Experimental Protocol:

  • System Setup: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Method: Run a gradient elution, for example, from 10% B to 95% B over 15 minutes, at a flow rate of 1.0 mL/min.

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Analysis: Integrate the peak areas to calculate the purity of the main compound.

Expected Data:

ParameterExpected ResultRationale / Key Features
Purity ≥ 95%A single major peak should be observed, with the area percentage meeting the standard for use in further research.
Retention Time Compound-specificWill be a consistent value under the defined method, useful for tracking the compound in future analyses.

Applications in Drug Discovery: A Versatile Chemical Hub

The true value of this compound lies in its capacity as a versatile intermediate. The differential reactivity of the C-Cl and C-I bonds allows for selective and sequential functionalization through various cross-coupling and substitution reactions.

  • Suzuki and Stille Couplings: The C3-I bond is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl groups.[4]

  • Nucleophilic Aromatic Substitution (SNAr): The C4 and C6 chloro-substituents are activated towards SNAr, enabling facile reaction with amines, alcohols, and thiols to build out different regions of the molecule. This is a common strategy in the synthesis of kinase inhibitors targeting the hinge region of the ATP pocket.[8]

Caption: Strategic use of the core scaffold in a drug discovery program.

This controlled diversification has been instrumental in the development of potent inhibitors for targets such as Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).[4][8]

Safety, Handling, and Storage

Due to its reactive nature and potential biological activity, proper handling of this compound is essential.

  • Hazard Identification: The compound is classified as acutely toxic. Hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled). The corresponding GHS pictogram is GHS06 (skull and crossbones).

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

  • Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a refrigerator (2-8°C). Keep away from incompatible materials such as strong oxidizing agents.

References

  • This compound Product Page. Chemsrc.com.
  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.
  • 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Product Page. ChemicalBook.
  • 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Product Page. Sigma-Aldrich.
  • This compound Product Page. Biosynth.
  • Safety Data Sheet for 4,6-Dichloropyrimidine. Fisher Scientific.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives.
  • Safety D
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. Taylor & Francis Online.
  • This compound Product Page. Sigma-Aldrich.
  • 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Overview. Benchchem.

Sources

An In-depth Technical Guide to the Biological Targets of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine and Its Derivatives: A Kinase-Centric Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the biological targets of the 4,6-dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine scaffold, a cornerstone in the development of targeted therapeutics. We will delve into the primary kinase families targeted by this chemical series, the methodologies for target identification and validation, and the downstream cellular implications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this important class of molecules.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Motif

The 1H-pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.[1][2] Its structural resemblance to adenine, the purine base in ATP, allows it to effectively bind to the ATP-binding pocket of a wide range of protein kinases, thereby inhibiting their enzymatic activity.[3] The dichlorinated and iodinated nature of this compound (DIPP) makes it a versatile synthetic intermediate, allowing for the strategic introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[4] While DIPP itself is a building block, its derivatives have been extensively studied, revealing a strong propensity to target specific families of protein kinases.

Primary Biological Targets: The Src Family of Non-Receptor Tyrosine Kinases

A substantial body of evidence points to the Src family of kinases (SFKs) as a primary and functionally significant target of pyrazolo[3,4-d]pyrimidine derivatives.[5][6][7][8] SFKs, including c-Src, Fyn, Lyn, and others, are crucial regulators of a multitude of cellular processes, such as proliferation, survival, migration, and angiogenesis.[9] Their hyperactivation is a common feature in many cancers, making them attractive targets for therapeutic intervention.[10][11]

Mechanism of Inhibition and Structure-Activity Relationships

Pyrazolo[3,4-d]pyrimidine-based inhibitors function as Type I kinase inhibitors, binding to the active "DFG-in" conformation of the kinase.[4] Molecular modeling studies have shown that the pyrazolo[3,4-d]pyrimidine core forms key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[4][12] The substituents at the 4, 6, and 3 positions of the pyrazolo[3,4-d]pyrimidine ring play a critical role in determining the inhibitor's potency and selectivity. For instance, modifications at these positions can be tailored to exploit specific hydrophobic pockets and amino acid residues within the ATP-binding site of Src kinases, leading to high-affinity binding and potent inhibition.[6][12]

Downstream Signaling Consequences of Src Inhibition

Inhibition of Src family kinases by pyrazolo[3,4-d]pyrimidine derivatives can lead to a cascade of downstream effects, including:

  • Reduced cell proliferation and survival: By blocking Src-mediated signaling, these inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[7][11]

  • Impaired cell migration and invasion: Src kinases are key players in focal adhesion dynamics and invadopodia formation. Their inhibition can significantly reduce the metastatic potential of tumor cells.[4]

  • Anti-angiogenic effects: Src signaling is involved in the production of vascular endothelial growth factor (VEGF).[7] Inhibition of Src can thus suppress tumor-induced angiogenesis.[7]

Below is a simplified representation of the c-Src signaling pathway and the point of intervention for pyrazolo[3,4-d]pyrimidine inhibitors.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src c-Src RTK->Src Activation FAK FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Src Inhibition Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: c-Src signaling pathway and inhibition by pyrazolo[3,4-d]pyrimidines.

Other Potential Kinase Targets

While Src family kinases are prominent targets, the pyrazolo[3,4-d]pyrimidine scaffold has been shown to inhibit other kinases, often with varying degrees of potency. This highlights the importance of comprehensive profiling to understand the full spectrum of a compound's activity.[13] Potential off-target or secondary targets include:

  • Abl Kinase: Some pyrazolo[3,4-d]pyrimidine derivatives have been developed as dual Src/Abl inhibitors, which can be beneficial in certain leukemias.[2]

  • Epidermal Growth Factor Receptor (EGFR): The pyrazolo[3,4-d]pyrimidine moiety is a building block in some EGFR tyrosine kinase inhibitors (TKIs).[3][14][15]

  • Protein Kinase D (PKD): Novel pyrazolo[3,4-d]pyrimidine-based pan-PKD inhibitors have been developed.[16]

  • FMS-like Tyrosine Kinase 3 (FLT3): This scaffold has been used to design FLT3 inhibitors for acute myeloid leukemia.[17]

  • Breast Tumor Kinase (BRK/PTK6): Selective BRK inhibitors have been developed from 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffolds.[4]

The promiscuity of some kinase inhibitors can lead to off-target effects, but it can also be leveraged for polypharmacology, where engaging multiple targets leads to enhanced therapeutic efficacy.[18]

Methodologies for Target Identification and Validation

Confirming the biological targets of a compound like a DIPP derivative is a critical step in drug development.[19][20] A multi-pronged approach is typically employed, combining biochemical, biophysical, and cell-based assays.

Kinome-Wide Profiling

To obtain a broad overview of a compound's kinase selectivity, kinome-wide profiling is an indispensable tool.[13][21] This involves screening the inhibitor against a large panel of recombinant kinases to determine its potency against each.[22][23]

Experimental Protocol: Radiometric Kinase Assay (HotSpot™)

This is a gold-standard method for assessing kinase activity.[23]

  • Reaction Setup: A reaction mixture is prepared containing the kinase of interest, a specific peptide or protein substrate, ATP (spiked with radioactive γ-³³P-ATP), and the test compound at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation of the substrate.

  • Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is spotted onto a filter membrane that captures the phosphorylated substrate.

  • Washing: The filter is washed to remove unincorporated γ-³³P-ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a vehicle control (e.g., DMSO). IC50 values are then determined by fitting the dose-response data to a suitable model.

Data Presentation: Kinase Inhibition Profile

The results of kinome-wide profiling are often visualized as a "tree map" or a table summarizing the percentage of inhibition at a given concentration.

Kinase Target% Inhibition at 1 µMIC50 (nM)
c-Src98%15
Fyn95%25
Lyn92%30
Abl75%250
EGFR40%>1000
.........
Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method for confirming target engagement in a cellular context.[24][25][26][27] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[28]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control for a defined period.

  • Heating: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis: The cells are lysed to release their protein content.

  • Separation of Soluble and Aggregated Proteins: The lysates are centrifuged at high speed to pellet the denatured, aggregated proteins.

  • Protein Quantification: The supernatant containing the soluble proteins is collected. The concentration of the target protein in the soluble fraction is quantified by Western blotting using a specific antibody.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[24]

CETSA_Workflow Cells_Vehicle Cells + Vehicle Heat_Vehicle Heat to various temperatures Cells_Vehicle->Heat_Vehicle Cells_Compound Cells + Compound Heat_Compound Heat to various temperatures Cells_Compound->Heat_Compound Lyse_Vehicle Lyse cells & centrifuge Heat_Vehicle->Lyse_Vehicle Lyse_Compound Lyse cells & centrifuge Heat_Compound->Lyse_Compound WB_Vehicle Western Blot for Soluble Target Protein Lyse_Vehicle->WB_Vehicle WB_Compound Western Blot for Soluble Target Protein Lyse_Compound->WB_Compound

Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).

Conclusion

The this compound scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. The primary biological targets of derivatives from this class are the Src family of non-receptor tyrosine kinases, with documented activity against other kinases such as Abl and EGFR. A rigorous and multi-faceted approach to target identification and validation, employing techniques like kinome-wide profiling and CETSA, is essential to fully characterize these compounds and advance them through the drug discovery pipeline. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics for cancer and other diseases driven by aberrant kinase signaling.

References

  • Yoshizawa, Y., et al. (2002). Pyrazolo pyrimidine-type inhibitors of SRC family tyrosine kinases promote ovarian steroid-induced differentiation of human endometrial stromal cells in vitro. PubMed. [Link]

  • University College London. Target Identification and Validation (Small Molecules). UCL. [Link]

  • Sundaramoorthi, R., et al. (2003). Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gath, M. L., et al. (2007). Pyrazolo-pyrimidine-derived c-Src Inhibitor Reduces Angiogenesis and Survival of Squamous Carcinoma Cells by Suppressing Vascular Endothelial Growth Factor Production and Signaling. International Journal of Cancer. [Link]

  • Cichońska, A., et al. (2021). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]

  • MtoZ Biolabs. Drug Target Identification and Validation. MtoZ Biolabs. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Kumar, V., & Kumar, A. (2021). Methods of Identification and Validation of Drug Target. Springer Nature Experiments. [Link]

  • BioWorld Science. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioWorld. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Shaw, D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Unciti-Broceta, A., et al. (2015). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]

  • Johnson, G. L., & Stuhlmiller, T. J. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research. [Link]

  • Wikipedia. Thermal shift assay. Wikipedia. [Link]

  • Zhang, Y., et al. (2012). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. The Journal of Biological Chemistry. [Link]

  • Martin, L. J., et al. (2020). Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites. Nature Communications. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Park, H., et al. (2014). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research. [Link]

  • Al-Faiyz, Y. S., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. bioRxiv. [Link]

  • Rossi, A., et al. (2007). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal. [Link]

  • El-Sayed, M. A.-A., et al. (2012). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie. [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Chemsrc. This compound. Chemsrc. [Link]

  • Wang, J., et al. (2019). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]

  • Gangemi, R., et al. (2015). SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. Journal of Cellular and Molecular Medicine. [Link]

  • Sunway Pharm Ltd. 1H-Pyrazolo[3,4-d]pyrimidine, 4,6-dichloro-3-iodo. Sunway Pharm Ltd. [Link]

  • Contadini, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals. [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • El-Gamal, M. I., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Schenone, S., et al. (2008). Synthesis, biological evaluation and docking studies of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines. Bioorganic & Medicinal Chemistry. [Link]

  • El-Damasy, D. A., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances. [Link]

  • International Centre for Kinase Profiling. Kinase Profiling Inhibitor Database. MRC PPU. [Link]

  • Mondal, M., et al. (2023). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics. [Link]

  • Harris, C. J., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences. [Link]

Sources

Mechanism of action of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the mechanism of action of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, medicinal chemistry, and pharmacology. This document delves into the molecular interactions, cellular consequences, and the broader therapeutic potential of this important class of compounds.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold - A Privileged Structure in Kinase Inhibition

The 1H-pyrazolo[3,4-d]pyrimidine core is a cornerstone in the design of kinase inhibitors.[1] Its structural resemblance to adenine, a key component of adenosine triphosphate (ATP), allows it to function as an ATP-competitive inhibitor for a wide range of protein kinases.[2][3] This mimicry enables these compounds to occupy the ATP-binding pocket of kinases, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways. The versatility of this scaffold has led to the development of numerous derivatives with potent and selective inhibitory activity against various kinase targets implicated in cancer and other diseases.[4]

The subject of this guide, this compound, represents a key intermediate and a pharmacologically active molecule in its own right. The presence of halogen atoms at the 3, 4, and 6 positions significantly influences its chemical reactivity and biological activity, making it a valuable starting point for the synthesis of more complex and targeted kinase inhibitors.[2][5]

Molecular Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism of action for this compound derivatives is the competitive inhibition of protein kinases at the ATP-binding site. This interaction is governed by a combination of factors, including shape complementarity and the formation of specific non-covalent interactions.

ATP-Competitive Inhibition

As ATP mimetics, pyrazolo[3,4-d]pyrimidine derivatives bind to the active "DFG-in" conformation of the kinase.[6] The pyrimidine ring of the scaffold typically forms hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor in the active site.[6] The substituents on the pyrazolo[3,4-d]pyrimidine core then extend into adjacent hydrophobic pockets, contributing to the affinity and selectivity of the inhibitor.

The Role of Halogen Substituents

The chloro and iodo groups in this compound play a crucial role in its inhibitory potential. Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in the amino acid residues of the kinase active site.[2] These interactions can enhance the binding affinity and residence time of the inhibitor, leading to more potent and sustained inhibition. Furthermore, the electron-withdrawing nature of the halogens can modulate the electronic properties of the pyrazolopyrimidine ring system, influencing its interaction with the target kinase.

ATP_Competitive_Inhibition cluster_kinase Kinase Active Site cluster_inhibitor Pyrazolo[3,4-d]pyrimidine Derivative hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket scaffold Pyrazolo[3,4-d]pyrimidine Scaffold scaffold->hinge H-bonds substituents Substituents (e.g., Cl, I) substituents->hydrophobic_pocket Hydrophobic/ Halogen Bonds

Caption: ATP-competitive inhibition by a pyrazolo[3,4-d]pyrimidine derivative.

Key Kinase Targets and Downstream Signaling Pathways

Derivatives of the this compound scaffold have demonstrated inhibitory activity against a diverse array of kinases, many of which are critical drivers of oncogenesis.

Receptor Tyrosine Kinases (RTKs)
  • FLT3 (FMS-like tyrosine kinase 3): Often mutated in acute myeloid leukemia (AML), FLT3 is a key target for pyrazolo[3,4-d]pyrimidine derivatives.[7][8][9] Inhibition of FLT3 blocks downstream signaling through the PI3K/AKT and MAPK pathways, leading to cell cycle arrest and apoptosis in leukemia cells.

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): As a crucial mediator of angiogenesis, VEGFR2 inhibition by these compounds can suppress tumor growth by preventing the formation of new blood vessels.[7][8][9]

  • EGFR (Epidermal Growth Factor Receptor): Overexpressed or mutated in various solid tumors, EGFR is another important target.[3][10][11] Inhibition of EGFR can block cell proliferation and survival signals.[11] Some derivatives have shown activity against both wild-type and mutant forms of EGFR.[3][12]

  • RET (Rearranged during Transfection): RET is a proto-oncogene whose mutations are associated with certain types of thyroid and lung cancer. Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent RET inhibitors.[13]

Non-Receptor Tyrosine Kinases
  • BRK/PTK6 (Breast Tumor Kinase/Protein Tyrosine Kinase 6): This kinase is implicated in the progression and metastasis of several cancers.[6] Specific derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been developed as selective BRK inhibitors, demonstrating anti-metastatic potential.[6]

Cyclin-Dependent Kinases (CDKs)
  • The pyrazolo[3,4-d]pyrimidine scaffold has also been utilized to develop inhibitors of CDKs, which are key regulators of the cell cycle.[2] By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Downstream_Signaling cluster_rtk Receptor Tyrosine Kinases cluster_pathways Downstream Pathways cluster_cellular_effects Cellular Effects inhibitor This compound Derivative FLT3 FLT3 inhibitor->FLT3 Inhibits VEGFR2 VEGFR2 inhibitor->VEGFR2 Inhibits EGFR EGFR inhibitor->EGFR Inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR FLT3->PI3K_AKT_mTOR VEGFR2->PI3K_AKT_mTOR Angiogenesis Angiogenesis VEGFR2->Angiogenesis RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK EGFR->RAS_RAF_MEK_ERK EGFR->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival

Caption: Inhibition of key RTKs and downstream signaling pathways.

Quantitative Data on Derivative Activity

The following table summarizes the inhibitory activity of representative pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. This data highlights the potent anti-proliferative effects of this class of compounds.

Compound IDTarget Cell LineIC50 (µM)Key Target(s)Reference
Compound 33 MV4-11 (AML)Not specified, but potentFLT3, VEGFR2[8][9]
Compound 15 Various (NCI-60 panel)1.18 - 8.44EGFR[10]
Compound 16 Various (NCI-60 panel)Broad spectrumEGFR[10]
Compound 23c BaF3/CCDC6-RETPotentRET[13]
Compound VIIa 57 different cell lines0.326 - 4.31Not specified[4]
Compound 12b A5498.21EGFR[3][12]
Compound 12b HCT-11619.56EGFR[3][12]

Experimental Protocols: Kinase Inhibition Assay

A fundamental method for characterizing the mechanism of action of these compounds is the in vitro kinase inhibition assay.

Objective

To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a specific protein kinase.

Materials
  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • 384-well microplate

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure
  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP.

  • Data Analysis: Measure the signal using a plate reader. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Serial Dilution of Test Compound B Add Kinase, Substrate, and Test Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Add Detection Reagent D->E F Measure Signal with Plate Reader E->F G Calculate IC50 F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion

This compound and its derivatives represent a highly significant class of kinase inhibitors with broad therapeutic potential, particularly in oncology. Their mechanism of action is centered on ATP-competitive inhibition of a wide range of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. The halogenated pyrazolo[3,4-d]pyrimidine core serves as a versatile scaffold for the design of potent and selective inhibitors. Further research into the structure-activity relationships and target profiles of novel derivatives will undoubtedly lead to the development of next-generation targeted therapies.

References

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. [Link]

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of pyrazolo[4,3-d]pyrimidine Analogues. PubMed. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PubMed Central. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Semantic Scholar. [Link]

Sources

The Strategic Advantage of the 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine Scaffold in Kinase Inhibitor Design: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone in the development of potent and selective kinase inhibitors, largely due to its structural resemblance to the adenine core of ATP. This guide provides a deep dive into a particularly strategic derivative: the 4,6-dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine scaffold. We will explore its synthetic rationale, its role as a versatile platform for structure-activity relationship (SAR) studies, and its potential in targeting a spectrum of protein kinases implicated in oncology and other therapeutic areas. This document serves as a technical resource, offering field-proven insights into the strategic utilization of this scaffold in modern drug discovery.

The Pyrazolo[3,4-d]pyrimidine Core: A Privileged Scaffold in Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold has earned the designation of a "privileged scaffold" in medicinal chemistry. Its bicyclic structure is a bioisostere of the purine ring system, enabling it to effectively mimic the adenine base of ATP and bind to the hinge region of the kinase active site.[1] This fundamental interaction provides a robust anchor for the development of competitive kinase inhibitors. The strategic placement of various substituents on this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The this compound variant is of particular interest to drug developers for several key reasons:

  • Dual Points for Diversification: The chlorine atoms at the 4 and 6 positions act as reactive leaving groups, allowing for nucleophilic substitution with a wide array of functional groups. This provides two distinct vectors for chemical modification.

  • A Handle for C-C Bond Formation: The iodine atom at the 3-position is a versatile handle for introducing further complexity through carbon-carbon bond-forming reactions, most notably the Suzuki and Sonogashira couplings.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chloro and iodo substituents can influence the electronic environment of the pyrimidine ring, potentially impacting binding affinities.

  • Potential for Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in ligand-protein binding and selectivity.

Synthesis of the this compound Scaffold

While a direct, one-pot synthesis for this compound is not extensively documented in a single source, a plausible and logical synthetic route can be constructed from established methodologies for related pyrazolo[3,4-d]pyrimidines. The following proposed synthesis combines the known chlorination of the pyrazolo[3,4-d]pyrimidine core with a subsequent iodination step.

Proposed Synthetic Pathway

Synthetic_Pathway A 5-Amino-1H-pyrazole-4-carboxamide B 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione A->B Urea, 190°C C 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine B->C POCl3, 110°C D This compound C->D N-Iodosuccinimide (NIS), DMF

Caption: Proposed synthetic route for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

  • Combine 5-amino-1H-pyrazole-4-carboxamide and a molar excess of urea in a reaction vessel.

  • Heat the mixture to approximately 190°C for 2 hours.

  • Upon cooling, the product can be isolated and purified. This cyclization reaction forms the core pyrazolo[3,4-d]pyrimidine ring system.[2]

Step 2: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

  • Treat the 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione from Step 1 with phosphorus oxychloride (POCl3).

  • Reflux the mixture at 110°C for approximately 4 hours.

  • After the reaction is complete, carefully quench the excess POCl3 with ice water.

  • The resulting solid, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, can be isolated by filtration and dried.[2]

Step 3: Synthesis of this compound

  • Dissolve the 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add N-iodosuccinimide (NIS) to the solution. Based on similar reactions, a slight molar excess of NIS may be required.[3]

  • Heat the reaction mixture. A patent describing the iodination of a similar pyrazolo[3,4-d]pyrimidine derivative suggests heating at 180°C in a microwave reactor for one hour.[3]

  • After cooling, the product can be precipitated, filtered, and washed to yield the final this compound scaffold.

Mechanism of Action and Strategic Importance of Substituents

The primary mechanism of action for kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold is competitive inhibition at the ATP-binding site. The nitrogen atoms in the pyrazole and pyrimidine rings form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain.

Mechanism_of_Action cluster_0 Kinase Active Site cluster_1 Substituent Interactions Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front Scaffold 4,6-Dichloro-3-iodo- 1H-pyrazolo[3,4-d]pyrimidine Scaffold->Hinge H-bonds R4 R group at C4 Scaffold->R4 Targets Hydrophobic Pocket R6 R group at C6 Scaffold->R6 Targets Solvent Front R3 R group at C3 Scaffold->R3 Modulates Selectivity ATP ATP ATP->Hinge R4->HydrophobicPocket R6->SolventFront

Caption: ATP-competitive inhibition by the pyrazolo[3,4-d]pyrimidine scaffold.

The chloro and iodo substituents on the this compound core play a multifaceted role:

  • Synthetic Handles: As previously mentioned, the chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various side chains that can interact with different regions of the ATP-binding pocket, thereby influencing potency and selectivity. The iodine at the C3 position is ideal for palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecules with tailored properties.

  • Modulation of Kinase Selectivity: The strategic substitution at the C3, C4, and C6 positions is critical for achieving selectivity for a particular kinase or kinase family. For instance, bulky substituents at one position may be well-tolerated by one kinase but cause steric hindrance in another.

  • Halogen Bonding: The iodine atom at the C3 position can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (such as an oxygen or nitrogen) in the kinase active site. This can contribute to the overall binding affinity and influence the orientation of the inhibitor.

Key Kinase Targets and Structure-Activity Relationships (SAR)

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been shown to inhibit a wide range of protein kinases, many of which are implicated in cancer. These include:

  • Tyrosine Kinases:

    • Src family kinases (e.g., Src, Lck, Fyn)[4]

    • Epidermal Growth Factor Receptor (EGFR)[1][5]

    • Vascular Endothelial Growth Factor Receptor (VEGFR)[1][6]

    • FMS-like Tyrosine Kinase 3 (FLT3)[6]

    • RET tyrosine kinase[7]

  • Serine/Threonine Kinases:

    • Cyclin-Dependent Kinases (CDKs)

While specific inhibitory data for derivatives of the this compound scaffold are not widely published, SAR studies on related pyrazolo[3,4-d]pyrimidines provide valuable insights.

Compound ClassKinase Target(s)Representative IC50 (nM)Key Structural Features & SAR InsightsReference
4-Anilino-pyrazolo[3,4-d]pyrimidinesEGFR4.18 - 35.88 µM (EGFR-TK)The nature of the substituent on the aniline ring significantly impacts activity.[5]
3-Phenyl-pyrazolo[3,4-d]pyrimidinesRETCompounds 23a and 23c showed significant activity.Modifications at the 3-position with substituted phenyl rings are crucial for RET inhibition.[7]
4-Amino-pyrazolo[3,4-d]pyrimidinesSrc FamilyPotent inhibition at nanomolar concentrations.The substituents at the 1 and 4 positions are key determinants of potency and selectivity.[4]
4-Oxy-pyrazolo[3,4-d]pyrimidine ureasFLT3, VEGFR2Compound 33: Potent multi-kinase inhibitor.The urea moiety and the substituents on the terminal phenyl ring are critical for dual inhibition.[6][8]

Note: The IC50 values presented are for pyrazolo[3,4-d]pyrimidine derivatives that are structurally related to, but not direct derivatives of, the this compound scaffold. They are provided to illustrate general SAR principles for this class of compounds.

Experimental Protocols

The evaluation of novel kinase inhibitors requires robust and reproducible experimental assays. Below are detailed protocols for a biochemical kinase inhibition assay and a cell-based viability assay, which are fundamental in the characterization of compounds derived from the this compound scaffold.

Biochemical Kinase Inhibition: ADP-Glo™ Kinase Assay

This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • Test compounds (dissolved in DMSO)

  • Multiwell plates (white, opaque)

  • Luminometer

Protocol:

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and assay buffer.

    • In a multiwell plate, add the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the desired time (typically 30-60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.

Cell-Based Assay: MTT Cell Viability Assay

This colorimetric assay assesses the effect of a test compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (dissolved in DMSO)

  • 96-well plates (clear)

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

Experimental_Workflow Start Synthesized Compound Biochemical Biochemical Assay (e.g., ADP-Glo) Start->Biochemical CellBased Cell-Based Assay (e.g., MTT) Start->CellBased DataAnalysis Data Analysis (IC50 Determination) Biochemical->DataAnalysis CellBased->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Caption: A typical workflow for evaluating novel kinase inhibitors.

Future Outlook and Opportunities

The this compound scaffold is a highly valuable platform for the discovery of next-generation kinase inhibitors. Its strategic placement of three distinct points for chemical modification allows for the generation of large, diverse libraries of compounds for high-throughput screening.

Furthermore, the presence of the reactive chloro and iodo groups opens up possibilities for the development of covalent inhibitors. By incorporating a warhead that can form a covalent bond with a non-catalytic cysteine residue in the kinase active site, it is possible to achieve irreversible inhibition, which can lead to enhanced potency and duration of action.

The application of fragment-based drug discovery (FBDD) is another promising avenue. Small fragments containing the this compound core can be screened for binding to a kinase of interest. Hits can then be elaborated by growing the molecule from the reactive handles to occupy adjacent pockets in the active site, leading to the rapid development of potent and selective inhibitors.

References

  • Yang, L.-L., Li, G.-B., Ma, S., Zou, C., Zhou, S., Sun, Q.-Z., Cheng, C., Chen, X., Wang, L.-J., Feng, S., Li, L.-L., & Yang, S.-Y. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641–1655. [Link]

  • Zhang, Y., Zhai, X., Li, J., Ma, Y., Wang, L., Zhang, J., & Wang, Y. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2544–2548. [Link]

  • Yang, L. L., Li, G. B., Ma, S., Zou, C., Zhou, S., Sun, Q. Z., Cheng, C., Chen, X., Wang, L. J., Feng, S., Li, L. L., & Yang, S. Y. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of medicinal chemistry, 56(4), 1641–1655. [Link]

  • Radi, M., Brullo, C., Crespan, E., Musumeci, F., Tintori, C., Zanardi, F., Caserini, C., Maga, G., Schenone, S., & Botta, M. (2011). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Genes & Cancer, 2(6), 662–670. [Link]

  • Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & Al-Mishari, A. A. (2019). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules (Basel, Switzerland), 24(22), 4153. [Link]

  • Abdelgawad, M. A., El-Gazzar, A. R. B. A., & El-Enany, M. M. (2016). Design, synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Bioorganic chemistry, 66, 103–112. [Link]

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Abdelgawad, M. A., El-Gazzar, A. R. B. A., & El-Enany, M. M. (2016). Design, synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Bioorganic chemistry, 66, 103–112. [Link]

  • Elkamhawy, A., Park, J. E., Sim, T., Hassan, A. H. E., Pae, A. N., & Roh, E. J. (2020). Synthesis and Structure-Activity Relationship of Pyrazolo[3,4-d]pyrimidine Derivatives as Potent Pan-RAF Inhibitors. Journal of Medicinal Chemistry, 63(15), 8496–8513. [Link]

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Gancia, E., Jones, C. D., Johnson, C. N., & Westwood, R. (2018). Pyrazolopyrimidine derivatives.
  • Knight, Z. A., Apsel, B., & Shokat, K. M. (2009). Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists.
  • BindingDB. (n.d.). Patents In BindingDB. Retrieved from [Link]

  • Dotson, J., et al. (2014). United States Patent. Googleapis.com. [Link]

  • Li, J., & Wang, X. (2019). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 4,6-dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine. This molecule is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. A thorough understanding of its spectroscopic properties is essential for its synthesis, characterization, and application in drug discovery pipelines.

Introduction

This compound belongs to the pyrazolopyrimidine class of compounds, which are known for their diverse biological activities. The presence of reactive chloro and iodo substituents makes it a versatile intermediate for further chemical modifications, allowing for the exploration of a wide range of chemical space in the pursuit of novel drug candidates.

Molecular Structure and Properties:

  • Chemical Formula: C₅HCl₂IN₄

  • Molecular Weight: 314.90 g/mol

  • CAS Number: 1379308-33-4[1][2]

The structural arrangement of the pyrazolo[3,4-d]pyrimidine core, with its specific pattern of halogenation, gives rise to a unique electronic and steric profile that is crucial for its reactivity and biological interactions.

Caption: Molecular structure of this compound.

Spectroscopic Data Analysis

While a definitive, publicly available spectrum for this compound is not readily found in the searched literature, we can predict its spectral characteristics based on the analysis of closely related analogs and foundational principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be relatively simple, primarily showing a signal for the N-H proton of the pyrazole ring.

  • N-H Proton: A broad singlet is anticipated in the downfield region of the spectrum, likely between δ 13.0 and 14.0 ppm. This significant downfield shift is characteristic of acidic protons on nitrogen atoms in heterocyclic systems and is influenced by hydrogen bonding and the electron-withdrawing nature of the surrounding ring system. For comparison, the N-H proton of the related compound 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine has been reported at δ 13.29 ppm.[3]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Cl, I) and the aromaticity of the fused ring system.

Carbon Atom Predicted Chemical Shift (δ, ppm) Justification
C3~90 - 100The C-I bond will cause a significant upfield shift for C3 compared to a C-H or C-C bond.
C3a~150 - 155This carbon is at the fusion of the two rings and is bonded to three nitrogen atoms, leading to a downfield shift.
C4~155 - 160The C-Cl bond and the adjacent nitrogen atoms will deshield this carbon, resulting in a downfield chemical shift.
C6~158 - 163Similar to C4, the C-Cl bond and adjacent nitrogens will cause a significant downfield shift.
C7a~135 - 140This carbon is part of the pyrimidine ring and is influenced by the fused pyrazole ring.

The predicted chemical shifts are based on data from similar pyrazolo[3,4-d]pyrimidine structures and the known effects of halogen substituents on carbon chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Molecular Ion Peak:

The molecular ion peak (M⁺) for this compound is expected at m/z 314.90. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. The (M+2) peak should be approximately 65% of the intensity of the M⁺ peak, and the (M+4) peak should be around 10% of the M⁺ peak intensity.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion in mass spectrometry is a key indicator of its structure. The fragmentation of this compound is likely to proceed through the loss of halogen atoms and the cleavage of the pyrimidine ring.

Fragmentation_Pathway M [M]⁺˙ m/z 315 M_minus_Cl [M-Cl]⁺ m/z 280 M->M_minus_Cl -Cl M_minus_I [M-I]⁺ m/z 188 M->M_minus_I -I M_minus_Cl_minus_HCN [M-Cl-HCN]⁺ m/z 253 M_minus_Cl->M_minus_Cl_minus_HCN -HCN M_minus_I_minus_Cl [M-I-Cl]⁺ m/z 153 M_minus_I->M_minus_I_minus_Cl -Cl M_minus_I_minus_2Cl [M-I-2Cl]⁺ m/z 118 M_minus_I_minus_Cl->M_minus_I_minus_2Cl -Cl

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

While specific experimental data for the title compound was not found, a general procedure for the synthesis and characterization of similar pyrazolo[3,4-d]pyrimidine derivatives is outlined below. This protocol is based on established methods in the field.[3][4]

Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (A related compound):

  • Cyclization: 5-amino-1H-pyrazole-4-carboxamide and urea are heated together at 190°C for 2 hours. The reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction, a 10% potassium hydroxide solution is added, followed by careful acidification with dilute hydrochloric acid to a pH of 4-5.

  • Isolation: The resulting white solid is isolated by sonication and suction filtration.

  • Chlorination: The intermediate is then refluxed with phosphorus oxychloride (POCl₃) at 110°C for 4 hours.

  • Final Work-up: The reaction mixture is concentrated, and the product is precipitated by the addition of ice water, filtered, washed, and dried.

Characterization Methods:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) as the solvent.

  • Mass Spectrometry: Mass spectra are generally obtained using an electrospray ionization (ESI) source.

Conclusion

References

  • Chemsrc. This compound. [Link]

  • Clausius Scientific Press. Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - NIH. [Link]

Sources

Introduction: Targeting a Master Regulator of Oncogenesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to OTSSP167 (CAS 1431697-89-0), a Potent MELK Kinase Inhibitor

A Note on Chemical Identification: Initial inquiries regarding CAS number 1379308-33-4 led to a compound distinct from the implied subject of this guide. Through diligent investigation, it has been determined that the molecule of interest is OTSSP167 , a well-documented inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). The correct CAS number for the free base form of OTSSP167 is 1431697-89-0 . This guide will focus exclusively on this compound.

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the identification of kinases that are aberrantly expressed in tumors and drive malignant phenotypes is of paramount importance. Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a critical player in these processes.[1][2] Overexpressed in a wide array of human cancers, MELK is intimately involved in cell cycle progression, apoptosis, and the maintenance of cancer stem cell populations.[1][2] This guide provides a comprehensive technical overview of OTSSP167, a highly potent, orally available, and ATP-competitive inhibitor of MELK, designed to empower researchers in their preclinical and translational studies.

Section 1: Core Physicochemical Properties of OTSSP167

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in research. OTSSP167 is a synthetic organic molecule with the properties outlined below.

Table 1: Physicochemical Properties of OTSSP167 (Free Base)

PropertyValueSource(s)
CAS Number 1431697-89-0,
IUPAC Name 1-(6-(3,5-dichloro-4-hydroxyphenyl)-4-((trans-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)ethanone
Molecular Formula C25H28Cl2N4O2[3][4]
Molecular Weight 487.42 g/mol [3][4][5]
Appearance Solid, Yellow[3]
Purity Typically ≥98% (HPLC)[4][6]
Solubility DMSO: ~7.22 mg/mL (14.81 mM)[3]
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[3][5]

For precise, lot-specific data, always consult the Certificate of Analysis from your supplier.

Section 2: Mechanism of Action and Biological Activity

OTSSP167 exerts its potent anti-tumor effects through the highly specific inhibition of MELK.[3] As a serine/threonine kinase, MELK's functions are diverse and crucial for cancer cell survival and proliferation.

The MELK Signaling Hub

MELK is a central node in several oncogenic signaling pathways. Its overexpression is correlated with a poor prognosis in numerous cancers.[1] MELK's downstream effects are mediated through the phosphorylation of a variety of substrates, leading to:

  • Cell Cycle Progression: MELK activity peaks during mitosis and is crucial for the G2/M transition. It forms a complex with and phosphorylates the transcription factor FOXM1, a master regulator of mitotic gene expression, including key proteins like Aurora B Kinase and CDC25B.[2][7]

  • Apoptosis Regulation: MELK has been shown to interact with and influence the activity of proteins in the Bcl-2 family and the p53 pathway, thereby modulating apoptotic responses.[2][7]

  • Maintenance of Cancer Stemness: MELK is implicated in the self-renewal and survival of cancer stem cells, a subpopulation of tumor cells responsible for therapy resistance and relapse.[1]

OTSSP167: A Potent Inhibitor of MELK

OTSSP167 is an ATP-competitive inhibitor of MELK with a remarkable potency, exhibiting an IC50 of 0.41 nM in cell-free kinase assays.[5][6] By binding to the ATP pocket of MELK, OTSSP167 prevents the autophosphorylation required for the kinase's stability and function. This leads to the downstream inhibition of MELK's substrates, such as PSMA1 and DBNL.[3] The inhibition of these pathways culminates in cell cycle arrest, induction of apoptosis, and a reduction in the cancer cell's invasive potential.[3][8]

It is important to note that while highly potent against MELK, some studies suggest that OTSSP167 may have off-target effects on other mitotic kinases such as Aurora B, BUB1, and Haspin at higher concentrations.[9] This underscores the importance of careful dose-response studies and the use of appropriate controls in experimental design.

Diagram 1: The MELK Signaling Pathway and the Action of OTSSP167

MELK_Pathway cluster_upstream Upstream Signals cluster_melk MELK Activation cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes Growth_Factors Growth Factors & Oncogenic Signals MELK MELK Growth_Factors->MELK Upregulation MELK->MELK FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates p53 p53 MELK->p53 Modulates BclG Bcl-G MELK->BclG Inhibits pro-apoptotic function PI3K_mTOR PI3K/mTOR Pathway MELK->PI3K_mTOR Activates OTSSP167 OTSSP167 OTSSP167->MELK Inhibits Cell_Cycle Cell Cycle Progression (G2/M) FOXM1->Cell_Cycle Apoptosis Apoptosis p53->Apoptosis BclG->Apoptosis PI3K_mTOR->Cell_Cycle Stemness Cancer Stemness PI3K_mTOR->Stemness

Caption: A simplified representation of the MELK signaling pathway and its inhibition by OTSSP167.

Section 3: Experimental Protocols and Methodologies

The following protocols provide a starting point for the investigation of OTSSP167. As a Senior Application Scientist, I must emphasize that optimization for your specific cell lines and experimental conditions is crucial for obtaining robust and reproducible data.

In Vitro Kinase Assay

This assay is designed to confirm the direct inhibitory effect of OTSSP167 on MELK activity.

Materials:

  • Recombinant human MELK enzyme

  • Kinase buffer (e.g., 30 mM Tris-HCl pH 7.5, 10 mM MgCl2, 10 mM DTT, 40 mM NaF, 0.1 mM EGTA)

  • ATP (non-radioactive for luminescence-based assays, or [γ-32P]ATP for radioactive assays)

  • Suitable kinase substrate

  • OTSSP167 stock solution (in 100% DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of OTSSP167 in DMSO. Then, dilute further in kinase buffer to the desired final concentrations. Include a DMSO-only vehicle control.

  • Reaction Setup: In each well, combine the recombinant MELK enzyme, the kinase substrate, and the diluted OTSSP167 or vehicle control.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation: Start the kinase reaction by adding ATP to each well.

  • Reaction Incubation: Incubate the plate at 30°C for 30-60 minutes. The optimal time should be determined empirically.

  • Detection: Stop the reaction and measure the kinase activity using the ADP-Glo™ system, which quantifies the amount of ADP produced.

  • Data Analysis: Calculate the percent inhibition for each OTSSP167 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability/Proliferation Assay

This assay evaluates the cytotoxic and cytostatic effects of OTSSP167 on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • OTSSP167 stock solution (in 100% DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Sterile, clear-bottom, white-walled 96-well plates

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in 96-well plates and allow them to adhere overnight. The optimal seeding density should ensure that the cells are in the exponential growth phase at the end of the assay.

  • Compound Treatment: Prepare serial dilutions of OTSSP167 in complete cell culture medium. The final DMSO concentration should be kept low (e.g., <0.1%) and consistent across all wells, including the vehicle control.

  • Incubation: Incubate the cells with the compound for 48-72 hours. The duration can be adjusted based on the cell doubling time.

  • Viability Measurement: On the day of analysis, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value for cell growth inhibition.

Diagram 2: Workflow for a Cell-Based Assay

Cell_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Adherence Allow Adherence (Overnight) Cell_Seeding->Adherence Compound_Prep Prepare Serial Dilutions of OTSSP167 Adherence->Compound_Prep Treatment Treat Cells with Compound or Vehicle Compound_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Reagent_Addition Add Cell Viability Reagent (e.g., CellTiter-Glo) Incubation->Reagent_Addition Signal_Detection Measure Luminescence Reagent_Addition->Signal_Detection Data_Analysis Calculate IC50 Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for assessing the effect of OTSSP167 on cell viability.

Section 4: Sourcing and Procurement of OTSSP167

The quality and purity of your research compounds are non-negotiable for the integrity of your data. OTSSP167 is available from several reputable suppliers.

Table 2: Representative Suppliers of OTSSP167

SupplierProduct NumberReported Purity
HY-1551299.70%
S7631>98%
17596≥98%
T2334Not specified
210-10434-598.81%

This list is not exhaustive. Always request a lot-specific Certificate of Analysis to verify purity and other quality control parameters before use.

Section 5: Conclusion and Future Perspectives

OTSSP167 is a powerful research tool for dissecting the roles of MELK in cancer biology. Its high potency and oral bioavailability also make it a compound of significant interest for preclinical and clinical development. Future research should continue to explore its efficacy in various cancer models, potential combination therapies, and the identification of biomarkers to predict sensitivity to MELK inhibition. As with any targeted inhibitor, a comprehensive understanding of its on- and off-target effects is crucial for its successful translation into a therapeutic agent.

References

  • RayBiotech. (n.d.). OTSSP167. Retrieved from [Link]

  • Jiang, P., & Zhang, D. (2013). Maternal Embryonic Leucine Zipper Kinase (MELK): A Novel Regulator in Cell Cycle Control, Embryonic Development, and Cancer. International journal of molecular sciences, 14(11), 21551–21560. Retrieved from [Link]

  • Ganguly, R., Mohyeldin, A., Thiel, J., De, A., & Mukhopadhyay, D. (2015). MELK-a conserved kinase: functions, signaling, cancer, and controversy. Clinical & translational medicine, 4, 11. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). MELK Signaling Pathway. Retrieved from [Link]

  • Alhassan, B., et al. (2023). Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia. Blood Advances, 7(3), 346–359. Retrieved from [Link]

  • PubChem. (n.d.). Ots-167. Retrieved from [Link]

  • Ji, W., et al. (2016). OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases. PLoS ONE, 11(4), e0153518. Retrieved from [Link]

Sources

Discovery and history of pyrazolo[3,4-d]pyrimidine kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

Abstract

The pyrazolo[3,4-d]pyrimidine nucleus has established itself as a "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors that have progressed from laboratory curiosities to clinically approved therapeutics.[1][2] Its remarkable success stems from its structural and electronic similarity to the adenine base of ATP, allowing it to function as a highly effective ATP-competitive inhibitor by targeting the conserved hinge region of protein kinases.[1][3] This guide provides a comprehensive exploration of the journey of pyrazolo[3,4-d]pyrimidine-based inhibitors, from their initial synthesis and discovery to their evolution into highly potent and selective drugs. We will delve into the key structure-activity relationship (SAR) insights that drove their development, examine the synthetic strategies for their creation, and detail the experimental protocols used to validate their function, offering researchers and drug development professionals a thorough understanding of this critical class of molecules.

The Pyrazolo[3,4-d]pyrimidine Scaffold: An Adenine Bioisostere

Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate protein, are fundamental regulators of cellular processes.[4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[4][5] The development of small molecule kinase inhibitors has revolutionized treatment in these areas.

The pyrazolo[3,4-d]pyrimidine ring system is a fused nitrogen-containing heterocycle that acts as a bioisostere of adenine.[2][3][6] This structural mimicry is the cornerstone of its success, enabling it to effectively occupy the ATP-binding pocket of kinases and disrupt their catalytic activity.[1][7] This inherent ability to bind to the kinase hinge region provides a robust and versatile foundation for designing inhibitors against a wide array of kinase targets.[8]

cluster_0 ATP Binding Pocket cluster_1 Ligand Binding Kinase Kinase Active Site Hinge Hinge Region (Backbone H-Bonds) Adenine Adenine (from ATP) Adenine->Hinge Mimicked By Scaffold Pyrazolo[3,4-d]pyrimidine (Inhibitor Core) Scaffold->Hinge Binds To

Caption: ATP Hinge Binding Mimicry.

Foundational Discoveries: From Synthesis to the First Inhibitors

The history of the pyrazolo[3,4-d]pyrimidine scaffold predates its use as a kinase inhibitor. The initial synthesis and biological evaluation of these compounds were performed by Robins in the mid-1950s, with a primary focus on their potential as antitumor agents.[6]

However, the pivotal moment for this scaffold in kinase inhibition came in 1996 with the discovery of PP1 and its analogue PP2.[8] These compounds were the first pyrazolo[3,4-d]pyrimidines identified as potent inhibitors of the Src family of non-receptor tyrosine kinases, which are frequently overactive in cancer.[8] This discovery unlocked the vast potential of the scaffold and catalyzed decades of research into developing derivatives targeting a multitude of kinases.

Evolution and Diversification: Targeting Key Kinase Families

The initial success with Src inhibitors spurred extensive medicinal chemistry efforts to adapt the pyrazolo[3,4-d]pyrimidine core to target other critical kinase families implicated in disease. This was achieved through focused chemical modifications to exploit subtle differences in the ATP-binding sites across the kinome.[1]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are essential for regulating cell cycle progression, and their aberrant activity is a common feature of cancer cells.[5] The pyrazolo[3,4-d]pyrimidine scaffold proved to be an excellent starting point for developing CDK inhibitors. By modifying the substitution patterns at the C4 and C6 positions, researchers were able to develop compounds with significant potency against CDK2.[5][8] For instance, building upon the structure of known purine-based inhibitors like roscovitine, new derivatives were synthesized that showed potent anti-proliferative activity by inducing apoptosis and altering cell cycle progression.[5][9]

EGFR and VEGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial drivers of tumor growth, proliferation, and angiogenesis.[3][10] The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to create potent dual inhibitors of these pathways.

A key strategy involved optimizing a hit compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea, which showed modest activity.[11] Through systematic structure-activity relationship (SAR) analysis, researchers modified the linker atom and the substituent groups on the terminal phenyl rings.[10][11] This led to the discovery of compounds like compound 33 (1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea), which exhibited high potency against both FLT3 (a receptor tyrosine kinase often mutated in leukemia) and VEGFR2.[10][12] This compound demonstrated complete tumor regression in a mouse xenograft model of acute myeloid leukemia (AML).[10] Furthermore, the scaffold has been adapted to target mutant forms of EGFR, such as the resistance-conferring T790M mutation.[13][14]

Bruton's Tyrosine Kinase (BTK) and the Rise of Ibrutinib

Perhaps the most significant clinical success for the pyrazolo[3,4-d]pyrimidine scaffold is the development of Ibrutinib (Imbruvica®) . Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor signaling pathway. It was approved for the treatment of several B-cell cancers and represents a landmark achievement in the field.[1][2] The design of Ibrutinib showcases the scaffold's adaptability, incorporating a warhead that forms a covalent bond with a cysteine residue in the active site of BTK, leading to sustained inhibition.

Multi-Kinase and Pan-Kinase Inhibitors

The versatility of the pyrazolo[3,4-d]pyrimidine core has also been exploited to develop inhibitors that target multiple kinases simultaneously.[11][15] This approach can be advantageous for treating complex diseases like cancer, which often involve multiple dysregulated signaling pathways. For example, researchers have developed pan-Protein Kinase D (PKD) inhibitors based on this scaffold, identifying compounds with improved biochemical inhibitory activity compared to initial hits.[15] Other derivatives have shown promise in treating glioblastoma multiforme (GBM) by targeting kinases such as Src, Fyn, and SGK1.[16][17][18]

Compound/SeriesPrimary Target(s)Key Findings & IC50 ValuesReference(s)
PP1 / PP2 Src Family KinasesFirst pyrazolo[3,4-d]pyrimidine kinase inhibitors identified.[8]
Compound 17m Pan-PKDImproved biochemical activity with IC50 = 17-35 nM against PKD isoforms.[15]
Compound 33 FLT3 / VEGFR2Potent dual inhibitor. Led to complete tumor regression in AML models.[10][12]
Compound 12b EGFR (WT & T790M)Potent inhibitor of wild-type (IC50 = 0.016 µM) and mutant EGFR (IC50 = 0.236 µM).[13][14]
SI306 SrcIdentified as a lead compound for eradicating invasive glioblastoma (GBM) cells.[16][17]
Ibrutinib BTKClinically approved irreversible inhibitor for B-cell cancers.[1][2]

General Synthetic Strategies

The construction of the pyrazolo[3,4-d]pyrimidine core is well-established, with several versatile synthetic routes available. A prevalent and efficient method begins with a pre-formed, substituted pyrazole ring, typically a 5-aminopyrazole-4-carbonitrile or a related derivative. This intermediate then undergoes cyclization with a one-carbon synthon, such as formamide or formic acid, to construct the fused pyrimidine ring.[19] This approach allows for significant diversity, as substituents can be readily introduced on the pyrazole starting material.

Start 5-Aminopyrazole -4-carbonitrile Cyclization Cyclization (Heating) Start->Cyclization C1 One-Carbon Synthon (e.g., Formamide) C1->Cyclization Core Pyrazolo[3,4-d]pyrimidine Core Structure Cyclization->Core Functionalization Further Functionalization (e.g., Halogenation) Core->Functionalization Final Diverse Kinase Inhibitors Functionalization->Final

Caption: General Synthetic Workflow.

Key Experimental Protocols

The discovery and validation of pyrazolo[3,4-d]pyrimidine inhibitors rely on a suite of standardized biochemical and cell-based assays.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for measuring the direct inhibitory effect of a compound on a purified kinase enzyme. Radiometric assays using [γ-³²P]ATP are a classic and robust method.

Objective: To determine the concentration of the inhibitor required to reduce the kinase's activity by 50% (IC50).

Methodology:

  • Preparation: Prepare a reaction buffer appropriate for the specific kinase being tested.

  • Compound Dilution: Create a serial dilution of the pyrazolo[3,4-d]pyrimidine test compound (e.g., starting from 100 µM down to the nM range).

  • Reaction Setup: In a microplate, combine the purified kinase enzyme, its specific peptide substrate, and the diluted test compound. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation: Start the kinase reaction by adding the ATP solution, which includes a known amount of [γ-³²P]ATP. Incubate at the optimal temperature (e.g., 30°C) for a set period (e.g., 20-30 minutes).

  • Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unreacted [γ-³²P]ATP, leaving only the radiolabeled peptide substrate bound to the paper.

  • Quantification: Measure the radioactivity on the paper using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

A 1. Combine Kinase, Substrate & Inhibitor B 2. Initiate with [γ-32P]ATP A->B C 3. Incubate B->C D 4. Stop Reaction & Spot on Paper C->D E 5. Wash to Remove Free ATP D->E F 6. Quantify 32P on Substrate E->F G 7. Calculate IC50 F->G

Caption: In Vitro Kinase Assay Workflow.
Protocol: Cell-Based Anti-Proliferative Assay

This protocol assesses the effect of an inhibitor on the growth and viability of cancer cell lines.

Objective: To determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50 or IC50).

Methodology:

  • Cell Plating: Seed cancer cells (e.g., A549, HCT-116) in 96-well plates at a predetermined density and allow them to adhere overnight.[13][14]

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazolo[3,4-d]pyrimidine compound for a specified duration (typically 48-72 hours).[17]

  • Viability Reagent: Add a viability reagent such as MTT or CellTiter-Glo®.

  • Incubation: Incubate according to the manufacturer's instructions to allow for the conversion of the reagent by viable cells into a colored (MTT) or luminescent (CellTiter-Glo®) product.

  • Measurement: Read the absorbance or luminescence on a plate reader.

  • Data Analysis: The signal is proportional to the number of viable cells. Calculate the percentage of viability relative to untreated control cells and plot against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Outlook

The journey of pyrazolo[3,4-d]pyrimidine kinase inhibitors is a testament to the power of scaffold-based drug design. From the initial academic discoveries of PP1 and PP2 to the clinical success of Ibrutinib, this versatile core has proven its immense value.[1][8] Its ability to mimic ATP allows it to effectively target the hinge region of a vast array of kinases, providing a reliable foundation for developing novel therapeutics.[2][3] Current research continues to explore new derivatives targeting kinases implicated in a wider range of diseases, including neuroinflammation and resistant cancers.[15][16] The development of covalent and multi-target inhibitors demonstrates the ongoing innovation in this field. The pyrazolo[3,4-d]pyrimidine scaffold is set to remain a cornerstone of kinase inhibitor research and development for the foreseeable future, promising new and more effective treatments for patients.

References

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Advances. Available at:

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing. Available at:

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014). ACS Publications.
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2013). Journal of Medicinal Chemistry.
  • The Rise of Pyrazolo[3,4-d]pyrimidines: A Technical Guide to a Privileged Scaffold in Drug Discovery. (2025). BenchChem.
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.
  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2023). Archiv der Pharmazie.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. (2013). Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. (2020). European Journal of Medicinal Chemistry.
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). PubMed.
  • Design and synthesis of pyrazolo[3,4-d]pyrimidine RET inhibitors. (2020). ResearchGate.
  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. (2020). Arabian Journal of Chemistry.
  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2013). ACS Publications.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). MDPI.
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2016). Future Journal of Pharmaceutical Sciences.
  • Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). PubMed.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Publishing.
  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. (2014). PubMed Central.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry.

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine as a Versatile Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

The 1H-pyrazolo[3,4-d]pyrimidine core is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold." Its structural resemblance to the adenine base of ATP allows it to function as a highly effective hinge-binding motif in a multitude of ATP-competitive kinase inhibitors.[1][2] This has led to its incorporation into numerous clinically successful drugs. The specific subject of this guide, 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine , represents a particularly powerful starting material for drug discovery campaigns. Its three distinct, chemically addressable sites—a highly reactive iodine at the C3 position and two chlorine atoms at the C4 and C6 positions—provide a blueprint for rapid library synthesis and systematic exploration of the chemical space around the kinase ATP-binding pocket.

This document serves as a comprehensive guide for researchers, providing not only the theoretical framework for utilizing this compound but also detailed, field-tested protocols for its chemical modification and subsequent biological evaluation. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating novel and potent kinase inhibitors.

Physicochemical and Handling Information

A clear understanding of the starting material's properties is fundamental to its successful application.

PropertyValueReference
CAS Number 1379308-33-4[3][4]
Molecular Formula C₅HCl₂IN₄[3][4]
Molecular Weight 314.90 g/mol [3][4]
Appearance Off-white to yellow or brown powder/crystals
Storage Store at refrigerator temperature
Purity Typically ≥97%[3]

Safety Note: This compound is classified as an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handle in a well-ventilated fume hood.[5]

Synthetic Utility: A Tri-Functional Scaffold for Combinatorial Chemistry

The true power of this compound lies in the differential reactivity of its three halogen substituents. This allows for a directed and stepwise synthetic strategy to build molecular complexity.

G cluster_0 C3 Modification cluster_1 C4/C6 Modification cluster_2 N1 Modification scaffold 4,6-Dichloro-3-iodo-1H- pyrazolo[3,4-d]pyrimidine suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) scaffold->suzuki Pd Catalyst, Base snar SNAr (Amines, Alcohols, Thiols) scaffold->snar Base, Solvent alkylation N-Alkylation (Solvent-Exposed Region) scaffold->alkylation Base, Alkyl Halide product Diverse Kinase Inhibitor Library suzuki->product snar->product alkylation->product

Caption: Synthetic diversification pathways for the scaffold.

  • C3-Iodo Position: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This position is ideal for introducing aryl or heteroaryl moieties that can occupy hydrophobic regions within the kinase ATP-binding site.[6]

  • C4-Chloro Position: This position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). It is the preferred site for introducing amine functionalities that often form critical hydrogen bond interactions with the "hinge" region of the kinase.

  • C6-Chloro Position: While also reactive towards SNAr, the C6 position is generally less electrophilic than the C4 position. This differential reactivity can be exploited for selective, stepwise functionalization. Modifications here can influence solubility and probe interactions with the ribose-binding pocket.[1]

Experimental Protocols: From Synthesis to Biological Validation

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3-Position

This protocol details the introduction of an aryl group at the C3 position, a key step in developing inhibitors for targets like BRK/PTK6.[6]

Objective: To couple a boronic acid to the C3 position of the pyrazolopyrimidine core.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., K₂CO₃ or Na₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon source

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Inert atmosphere setup (balloons or manifold)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Scientist's Notes (Causality):

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. Failure to maintain an inert atmosphere can lead to catalyst degradation and poor reaction yield.

  • Base Selection: The base is crucial for the transmetalation step of the catalytic cycle. Carbonates are often sufficient and are milder than hydroxide bases, which can sometimes promote side reactions.

  • Solvent System: The aqueous/organic mixture is necessary to dissolve both the organic-soluble reactants and the inorganic base, facilitating the reaction. Degassing the solvent removes dissolved oxygen.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol describes the introduction of an amine at the C4 position, a classic strategy for targeting the kinase hinge region.

Objective: To substitute the C4-chloro group with a primary or secondary amine.

Materials:

  • C3-functionalized 4-chloro-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (from Protocol 1) (1.0 eq)

  • Desired amine (e.g., aniline or benzylamine) (1.1 - 2.0 eq)

  • Base (optional, e.g., DIPEA or Et₃N) (2.0 eq)

  • Solvent: Ethanol, n-Butanol, or DMF

  • Hydrochloric acid (HCl) in dioxane (for salt formation/precipitation, if needed)

Equipment:

  • Screw-cap reaction vial or round-bottom flask

  • Magnetic stirrer/hotplate

Procedure:

  • In a reaction vial, dissolve the pyrazolopyrimidine starting material in the chosen solvent.

  • Add the amine, followed by the base (if required).

  • Seal the vial and heat the mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and the reactivity of the substrate.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture. If a precipitate forms, it can be isolated by filtration.

  • Alternatively, concentrate the reaction mixture in vacuo.

  • Purify the residue by column chromatography or by trituration/recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes or Dichloromethane/Methanol).

Scientist's Notes (Causality):

  • Solvent Choice: Polar aprotic solvents like DMF can accelerate SNAr reactions. Alcohols like ethanol or butanol are also effective and can act as proton sources if needed.

  • Base Requirement: For reactions with amine hydrochlorides or less nucleophilic amines, a non-nucleophilic base like DIPEA is required to deprotonate the amine and neutralize the HCl generated during the reaction. For highly nucleophilic, free-base amines, an external base may not be necessary.

  • Temperature Control: The C4 position is generally more reactive than the C6 position. Careful temperature control can allow for selective substitution at C4 while leaving the C6-chloro group intact for further modification.

Biological Evaluation: Assessing Kinase Inhibitory Activity

After synthesizing a library of derivatives, the next critical step is to evaluate their biological activity. The development of inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) is a common application.[7][8]

cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Dimerizes EGFR->EGFR Autophosphorylation RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Caption: Simplified EGFR signaling and point of inhibition.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the IC₅₀ value of a compound against a target kinase.[9]

Objective: To quantify the potency of synthesized compounds as kinase inhibitors.

Materials:

  • Recombinant human kinase (e.g., EGFR, BRK)

  • Kinase-specific substrate peptide

  • ATP (at or near the Kₘ concentration for the kinase)

  • Kinase assay buffer

  • Synthesized test compounds, serially diluted in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well microplates

Equipment:

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

  • Incubator

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include positive (DMSO only) and negative (no kinase) controls.

  • Kinase Reaction:

    • Prepare a master mix of kinase buffer containing the recombinant kinase and the substrate peptide.

    • Add this mix to the wells containing the compounds and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiation: Prepare a solution of ATP in kinase buffer. Add this solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30 °C for 60 minutes. The exact time and temperature should be optimized for the specific kinase to ensure the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction by adding the "ADP-Glo™ Reagent" as per the manufacturer's instructions. This reagent simultaneously stops the reaction and depletes the remaining unconsumed ATP.

    • Add the "Kinase Detection Reagent" to convert the newly generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

  • Measurement: After a final incubation period, measure the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Scientist's Notes (Causality):

  • ATP Concentration: Using an ATP concentration near its Michaelis-Menten constant (Kₘ) is crucial for accurately determining the potency of ATP-competitive inhibitors.

  • Luminescence vs. Fluorescence: Luminescence-based assays often have a better signal-to-background ratio and are less prone to interference from fluorescent compounds compared to fluorescence-based methods.

  • Controls are Critical: The positive (100% activity) and negative (0% activity) controls are essential for normalizing the data and ensuring the assay is performing correctly.

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategically designed scaffold that offers a logical and efficient path to novel kinase inhibitors. Its tri-functional nature permits a modular approach to synthesis, allowing medicinal chemists to systematically probe the structure-activity relationships that govern potency and selectivity. By combining the robust synthetic protocols outlined here with quantitative biological assays, research teams can significantly accelerate their drug discovery efforts, moving efficiently from a versatile starting material to promising lead candidates targeting a range of human diseases.

References

  • This compound Product Inform
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.).
  • 4-Chloro-3-Iodo-1H-Pyrazolo[3,4-D]Pyrimidine Product Page. (n.d.). MySkinRecipes.
  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (n.d.). Clausius Scientific Press.
  • 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Product Page. (n.d.). Sigma-Aldrich.
  • 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine Entry. (2025).
  • This compound Product Page. (n.d.). Biosynth.
  • 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Product Page. (2025). ChemicalBook.
  • Application Notes and Protocols: 4-Chloro-6-(3-iodophenyl)pyrimidine in Medicinal Chemistry. (2025). Benchchem.
  • 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine Product Page. (n.d.). MySkinRecipes.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022).
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives. (2024).

Sources

Application Note: Strategic C-C Bond Formation via Suzuki-Miyaura Coupling with 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, frequently appearing in molecules designed as potent kinase inhibitors.[1] Its structural resemblance to adenine allows it to function as an ATP-competitive inhibitor for a wide range of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[2] The compound 4,6-dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is a highly versatile synthetic intermediate. The three distinct halogen atoms provide orthogonal handles for sequential, site-selective functionalization, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This guide provides a detailed technical overview and actionable protocols for the selective Suzuki-Miyaura cross-coupling reaction at the C3-iodo position of this scaffold, a critical first step in the synthesis of many targeted therapeutic agents.

Principle of Site-Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust, palladium-catalyzed cross-coupling method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition r_x Ar-I (Substrate) r_x->oxidative_addition pd2_complex L_n(Ar)Pd(II)-I Intermediate oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation boronate R-B(OR')_2 (Boronate) boronate->transmetalation base Base base->transmetalation Activates Boron pd2_complex2 L_n(Ar)Pd(II)-R Intermediate transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The remarkable site-selectivity observed with this compound is governed by the differing carbon-halogen bond dissociation energies. The rate-limiting step for many cross-coupling reactions is the initial oxidative addition of the organohalide to the Pd(0) catalyst. This step is significantly faster for aryl iodides than for aryl chlorides. The general reactivity trend is C–I > C–Br > C–OTf >> C–Cl.[3][4] This substantial difference in reactivity allows for the precise and selective coupling at the C3-iodo position while leaving the C4 and C6 chloro substituents untouched, provided that mild reaction conditions are employed.

Optimizing Key Reaction Parameters

The success of the Suzuki coupling is highly dependent on the judicious selection of the catalyst, base, and solvent system. For an electron-deficient heterocyclic substrate like this compound, these choices are critical.

  • Palladium Catalyst and Ligands: The choice of catalyst dictates efficiency.

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable, albeit sometimes less active, choice. It is a pre-formed Pd(0) source that is widely used but can be sensitive to air and may require higher temperatures.[5]

    • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A robust and versatile air-stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. It is often effective for a broad range of substrates.[6]

    • Buchwald-type Catalysts (e.g., Pd₂(dba)₃ with SPhos or XPhos): These systems, comprising a palladium source and a bulky, electron-rich phosphine ligand, are highly active and often provide excellent yields under milder conditions, even for challenging or electron-deficient substrates.[6][7]

  • Base: The base is essential for activating the organoboron species to form a more nucleophilic boronate complex, which facilitates the transmetalation step.[8]

    • Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Commonly used and effective. Cesium carbonate is more soluble and basic, often accelerating the reaction.

    • Phosphates (K₃PO₄): A strong base that can be particularly effective for coupling with less reactive boronic acids or aryl chlorides.[5]

    • The base must be sufficiently soluble in the reaction medium to be effective; often, the addition of water as a co-solvent is necessary.[8]

  • Solvent System: The solvent must solubilize the reactants and facilitate the reaction.

    • Aqueous Mixtures: Systems like 1,4-dioxane/water, DME/water, or toluene/ethanol/water are standard.[9][10] The water is crucial for dissolving the inorganic base.

    • Anhydrous Polar Aprotic Solvents: Solvents like DMF can be used, particularly in microwave-assisted protocols.

    • Degassing: It is imperative to degas the solvent (e.g., by sparging with argon or nitrogen) before adding the catalyst. Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the reaction.[11]

Experimental Protocols

The following protocols provide robust starting points for the selective Suzuki coupling at the C3-iodo position. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.

Protocol 1: Conventional Heating Method

This protocol describes a standard and reliable method using conventional heating.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v mixture)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound and the arylboronic acid.

  • Add sodium carbonate to the flask.

  • Fit the flask with a reflux condenser and purge the system with an inert gas for 15-20 minutes.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the stirring mixture.

  • Heat the reaction mixture to 90-100 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 2: Microwave-Assisted Rapid Synthesis

This protocol utilizes microwave irradiation for accelerated reaction times, ideal for rapid library synthesis.[10]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • PdCl₂(dppf) (0.03 equiv, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME) and Water (3:1 v/v mixture)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the DME/water solvent mixture.

  • Add the PdCl₂(dppf) catalyst.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor and irradiate at 120 °C for 15-45 minutes.

  • Monitor for completion by LC-MS after cooling the vial to a safe temperature.

  • Once complete, cool the reaction to room temperature.

  • Workup and purify the product as described in Protocol 1.

Experimental_Workflow setup 1. Reaction Setup (Substrate, Boronic Acid, Base) inert 2. Inert Atmosphere (Purge with Ar or N2) setup->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Pd Catalyst solvent->catalyst heat 5. Heat Reaction (Conventional or Microwave) catalyst->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Workup (Extraction & Washing) monitor->workup If complete purify 8. Purification (Column Chromatography) workup->purify product Final Product 3-Aryl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine purify->product

Caption: A generalized experimental workflow for Suzuki coupling reactions.

Comparative Data and Conditions

The following table summarizes typical conditions for the selective Suzuki coupling at the C3-iodo position. Yields are highly dependent on the specific arylboronic acid used.

ParameterProtocol 1 (Conventional)Protocol 2 (Microwave)Literature Example[9]
Substrate This compoundThis compound2,4,6-trichloropyrido[2,3-d]pyrimidine
Boronic Acid Arylboronic Acid (1.2 eq)Arylboronic Acid (1.1 eq)p-methoxyphenylboronic acid (1.05 eq)
Catalyst Pd(PPh₃)₄ (5 mol%)PdCl₂(dppf) (3 mol%)Pd(PPh₃)₄ (5 mol%)
Base Na₂CO₃ (2.0 eq)K₂CO₃ (2.5 eq)Na₂CO₃ (2.0 eq)
Solvent 1,4-Dioxane / H₂O (4:1)DME / H₂O (3:1)Toluene / Ethanol
Temperature 90-100 °C120 °C110 °C
Time 4-12 h15-45 minNot Specified
Typical Yield 65-90%70-95%71-83%

Troubleshooting and Further Functionalization

Even with robust protocols, challenges can arise. Below is a guide to common issues and potential solutions.

Troubleshooting_Tree start Problem: Low or No Reaction q_catalyst Is the catalyst active? start->q_catalyst a_catalyst_no Solution: - Use fresh catalyst. - Ensure inert atmosphere. - Degas solvents thoroughly. q_catalyst->a_catalyst_no No q_base Is the base effective? q_catalyst->q_base Yes a_base_no Solution: - Use a stronger base (e.g., Cs2CO3, K3PO4). - Ensure base is finely powdered. - Check solvent/water ratio for solubility. q_base->a_base_no No q_temp Is the temperature sufficient? q_base->q_temp Yes a_temp_no Solution: - Increase temperature cautiously. - Switch to a higher boiling solvent. - Use microwave heating. q_temp->a_temp_no No q_boronic Is the boronic acid degrading? q_temp->q_boronic Yes a_boronic_no Solution: - Use fresh boronic acid. - Consider using the corresponding pinacol ester (more stable). q_boronic->a_boronic_no No

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

  • Homocoupling of Boronic Acid: This side reaction can occur at high temperatures or if the catalyst is not optimal. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate this issue.[8]

  • Protodehalogenation: Loss of the iodine atom without coupling can occur. This is often minimized by ensuring a rigorously inert atmosphere and using pure solvents.

  • Further Functionalization: Once the C3 position is functionalized, the C4 and C6 chloro positions can be targeted for subsequent reactions. A second Suzuki coupling at these positions is possible but requires more forcing conditions (e.g., higher temperatures, stronger bases, and more active catalyst systems like those employing Buchwald ligands) due to the lower reactivity of the C-Cl bond.[4][9] Alternatively, these positions are susceptible to nucleophilic aromatic substitution (S_NAr), allowing for the introduction of amines, alcohols, or thiols.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Journal of the Chemical Society D. (N.d.). A new synthesis of pyrazolo[3,4-d]pyrimidines. [Link]

  • Comptes Rendus de l'Académie des Sciences. (N.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]

  • National Institutes of Health (NIH). (N.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • National Institutes of Health (NIH). (N.d.). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. [Link]

  • National Institutes of Health (NIH). (N.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Clausius Scientific Press. (N.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. [Link]

  • ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

  • ResearchGate. (2025). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. [Link]

  • National Institutes of Health (NIH). (N.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

  • National Institutes of Health (NIH). (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity.[Link]

  • ResearchGate. (N.d.). Optimization of conditions for the Suzuki coupling reaction.[Link]

  • ACS Publications. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]

  • MDPI. (N.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • National Institutes of Health (NIH). (N.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • ResearchGate. (2025). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

Sources

Application Notes and Protocols for the Synthesis of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold." Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of numerous kinases, making it a fertile ground for the development of targeted therapeutics.[1] Derivatives of this scaffold have demonstrated remarkable potential in chemotherapy by inhibiting a wide array of enzymes crucial for cancer cell proliferation and survival, including cyclin-dependent kinases (CDK), Src and Abl tyrosine kinases, and epidermal growth factor receptor (EGFR) protein tyrosine kinase.[1][2][3]

The specific derivative, 4,6-dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, represents a highly versatile intermediate for drug discovery. The dichloro substitutions at the 4 and 6 positions provide reactive sites for nucleophilic aromatic substitution, allowing for the introduction of various functional groups to modulate potency and selectivity.[4] Concurrently, the iodo group at the 3-position serves as an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of complex molecular architectures.[5]

This guide provides a comprehensive overview of robust and reproducible synthetic routes to this key intermediate and its subsequent derivatives, complete with detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.

Overall Synthetic Strategy

The synthesis of this compound is most efficiently achieved through a linear, three-stage process starting from a commercially available pyrazole precursor. This strategy ensures high yields and purity at each step, culminating in a versatile scaffold ready for diversification.

G cluster_0 Core Synthesis & Iodination A 5-Amino-1H-pyrazole- 4-carboxamide B 1H-Pyrazolo[3,4-d]pyrimidine- 4,6(5H,7H)-dione A->B Cyclization (Urea, heat) C 4,6-Dichloro-1H-pyrazolo- [3,4-d]pyrimidine B->C Chlorination (POCl₃, heat) D 4,6-Dichloro-3-iodo-1H-pyrazolo- [3,4-d]pyrimidine C->D Iodination (NIS, DMF)

Caption: Overall workflow for the synthesis of the target intermediate.

Part 1: Synthesis of the 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Core

This section details the foundational two-step synthesis of the dichlorinated pyrazolopyrimidine core, which serves as the immediate precursor for the final iodination step.

Protocol 1.1: Cyclization to form 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Principle: This reaction is a condensation cyclization. 5-amino-1H-pyrazole-4-carboxamide reacts with urea at high temperature. The urea decomposes to isocyanic acid (HNCO), which is attacked by the amino group of the pyrazole, leading to ring closure and the formation of the stable, fused pyrimidine-dione system.[2][6]

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Quantity (molar eq.)
5-Amino-1H-pyrazole-4-carboxamide3933-46-4126.111.0
Urea57-13-660.0610.0
10% Potassium Hydroxide (KOH) soln.1310-58-3-As needed
Dilute Hydrochloric Acid (HCl)7647-01-0-As needed

Step-by-Step Procedure:

  • Combine 5-amino-1H-pyrazole-4-carboxamide (1.0 eq) and urea (10.0 eq) in a round-bottom flask equipped with a reflux condenser.[6]

  • Heat the mixture to 190 °C in an oil bath and maintain for 2 hours. The mixture will melt and then solidify as the reaction progresses.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully add 10% aqueous KOH solution to the solid mass until it completely dissolves.

  • Acidify the solution by slowly adding dilute HCl with stirring. A white precipitate will form. Continue adding acid until the pH of the solution is between 4 and 5.

  • Collect the white solid precipitate by vacuum filtration.

  • Wash the solid with cold water and then dry under vacuum to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.

Purification and Characterization:

  • Purification: The product is typically of high purity and can be used in the next step without further purification.

  • Yield: ~75%.[6]

  • Characterization (Expected):

    • ¹H NMR (DMSO-d₆): δ ~13.3 (s, 1H, pyrazole NH), ~11.3 (s, 1H, pyrimidine NH), ~10.7 (s, 1H, pyrimidine NH), ~8.3 (s, 1H, pyrazole CH).[6]

    • Appearance: White solid.[6]

Protocol 1.2: Chlorination to 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

Principle: This is an aromatic nucleophilic substitution reaction on the carbonyl groups. Phosphorus oxychloride (POCl₃) acts as both the solvent and the chlorinating agent. It converts the tautomeric hydroxyl groups of the dione into highly reactive chlorophosphite esters, which are subsequently displaced by chloride ions to yield the dichloro product.[2][7]

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Quantity (molar eq.)
1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione2465-59-0152.111.0
Phosphorus Oxychloride (POCl₃)10025-87-3153.33~20 (as solvent)
N,N-Dimethylformamide (DMF)68-12-273.09Catalytic amount

Step-by-Step Procedure:

  • To a flask containing 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (1.0 eq), add phosphorus oxychloride (POCl₃, ~20 eq) and a catalytic amount of DMF.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.[6][7]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. (Caution: Exothermic reaction, release of HCl gas) .

  • A precipitate will form. Continue stirring until all the ice has melted.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.

Purification and Characterization:

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

  • Yield: 66-75%.[6]

  • Characterization (Expected):

    • Appearance: Off-white to yellow solid.

    • MS (ESI): m/z calculated for C₅H₂Cl₂N₄ [M+H]⁺ 188.97, found 188.9.

Part 2: Synthesis of this compound

Protocol 2.1: Electrophilic Iodination at the C3 Position

Principle: The C3 position of the pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution. N-Iodosuccinimide (NIS) serves as a source of an electrophilic iodine cation (I⁺), which attacks the C3 position to afford the desired 3-iodo derivative. DMF is an excellent polar aprotic solvent for this transformation.[5]

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Quantity (molar eq.)
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine42754-96-1188.991.0
N-Iodosuccinimide (NIS)516-12-1224.981.1
N,N-Dimethylformamide (DMF)68-12-273.09Solvent

Step-by-Step Procedure:

  • Dissolve 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add N-iodosuccinimide (1.1 eq) to the solution in one portion.

  • Heat the reaction mixture to 60 °C and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[5]

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Stir the mixture for 30 minutes. A precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water, followed by a small amount of cold diethyl ether to remove any residual succinimide.

  • Dry the product under vacuum.

Purification and Characterization:

  • Purification: The product is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Yield: Typically >80%.

  • Characterization (Expected):

    • Molecular Formula: C₅HCl₂IN₄.[8]

    • Molecular Weight: 314.9 g/mol .[8]

    • MS (ESI): m/z calculated for C₅HCl₂IN₄ [M+H]⁺ 314.87, found 314.9.

Part 3: Synthetic Diversification Strategies

The this compound scaffold is primed for diversification. The two chlorine atoms and the iodine atom can be selectively functionalized to generate extensive chemical libraries for structure-activity relationship (SAR) studies.

G cluster_1 Scaffold Diversification cluster_SNAr S_NAr at C4/C6 cluster_Suzuki Suzuki Coupling at C3 Start 4,6-Dichloro-3-iodo-1H-pyrazolo- [3,4-d]pyrimidine SNAr_Prod C4/C6-Amine/Alkoxy Derivatives Start->SNAr_Prod R-NH₂ or R-OH Base (e.g., DIPEA) Suzuki_Prod C3-Aryl/Heteroaryl Derivatives Start->Suzuki_Prod Ar-B(OH)₂ Pd Catalyst, Base

Caption: Key diversification pathways from the target intermediate.

Protocol 3.1: Nucleophilic Aromatic Substitution (SₙAr) at C4/C6

Principle: The electron-withdrawing pyrimidine and pyrazole rings activate the C4 and C6 positions towards nucleophilic attack. Amines, alcohols, or thiols can displace the chloride ions, typically in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. The C4 position is generally more reactive than the C6 position, allowing for selective substitution by controlling stoichiometry and temperature.

General Procedure (Mono-amination at C4):

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add the desired primary or secondary amine (1.1 eq) and DIPEA (1.5 eq).[5]

  • Heat the mixture to reflux (e.g., 90 °C) and stir for 2-8 hours, monitoring by TLC.

  • Cool the reaction, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the 4-amino-6-chloro-3-iodo derivative.

Protocol 3.2: Suzuki Cross-Coupling at C3

Principle: The C-I bond is highly reactive towards oxidative addition into a Palladium(0) complex, initiating the Suzuki-Miyaura cross-coupling catalytic cycle. This allows for the formation of a new C-C bond between the pyrazole C3 position and an aryl or heteroaryl group from a boronic acid or ester partner.[5]

General Procedure:

  • In a reaction vessel, combine the 3-iodo substrate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent mixture, typically DMF/water (4:1) or dioxane/water.[5]

  • Heat the reaction to 90-100 °C and stir until the starting material is consumed (4-16 hours), as monitored by TLC or LC-MS.

  • Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the C3-arylated product.

Conclusion

The synthetic routes and protocols detailed herein provide a reliable and scalable pathway to this compound and its diverse derivatives. The strategic placement of orthogonal reactive sites—chlorides for SₙAr and an iodide for cross-coupling—makes this intermediate an exceptionally powerful tool for medicinal chemists. By leveraging these methods, researchers can efficiently generate libraries of novel compounds for screening and accelerate the discovery of next-generation targeted therapies.

References

  • Al-Ghorbani, M., et al. (2020). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

  • Gaber, A. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]

  • Gaber, A. A., et al. (2022). Synthesis of pyrazolo[3,4-d]pyrimidine derivative (35). ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. Available at: [Link]

  • Abo-bakr, A. M., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. Available at: [Link]

  • Zhang, Y., et al. (2020). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. Available at: [Link]

  • Kamal, A., et al. (2012). Molecular iodine promoted synthesis of new pyrazolo[3,4-d]pyrimidine derivatives as potential antibacterial agents. PubMed. Available at: [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. Available at: [Link]

  • Kim, H. S., et al. (2019). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Institutes of Health. Available at: [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online. Available at: [Link]

  • Gaber, A. A., et al. (2023). Design, synthesis and anticancer evaluation of 1 H -pyrazolo[3,4- d ]pyrimidine derivatives as potent EGFR WT and EGFR T790M inhibitors and apoptosis inducers. ResearchGate. Available at: [Link]

  • Gomaa, M. S., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PubMed Central. Available at: [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PubMed Central. Available at: [Link]

Sources

Experimental Procedures for Kinase Inhibition Assays Using Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines in Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are pivotal regulators of a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry for the development of kinase inhibitors.[4] This is largely due to its nature as a bioisostere of adenine, the core component of adenosine triphosphate (ATP), allowing it to effectively compete for the ATP-binding site within the kinase catalytic domain.[2][4][5] This structural mimicry provides a robust foundation for designing potent and selective kinase inhibitors, including clinically approved drugs like the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for evaluating pyrazolo[3,4-d]pyrimidine-based compounds as kinase inhibitors. We will delve into the core biochemical and cell-based assays, explaining the underlying principles and providing detailed, field-proven protocols.

Foundational Concepts: Understanding Kinase Inhibition Assays

The primary objective of a kinase inhibition assay is to determine the potency of a compound, such as a pyrazolo[3,4-d]pyrimidine derivative, against a specific kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. Assays can be broadly categorized into two main types: biochemical assays and cell-based assays.

  • Biochemical Assays: These in vitro assays utilize purified, recombinant kinase enzymes, a substrate (often a peptide), and ATP. They directly measure the catalytic activity of the kinase and how it is affected by the inhibitor.[6]

  • Cell-Based Assays: These assays are performed in a more physiologically relevant context, using intact cells. They measure the effect of an inhibitor on a specific kinase-mediated signaling pathway within the cellular environment.

A critical parameter in assay design, particularly for ATP-competitive inhibitors like many pyrazolo[3,4-d]pyrimidines, is the ATP concentration. In biochemical assays, the ATP concentration is often set near the Michaelis constant (Km) of the kinase for ATP.[7] This allows for a more direct comparison of inhibitor potencies (Ki values) across different kinases.[7] However, it's crucial to recognize that intracellular ATP concentrations are significantly higher (in the millimolar range).[7] Therefore, testing at higher ATP concentrations can provide a more physiologically relevant measure of inhibitor potency.[7][8]

Part 1: Biochemical Kinase Inhibition Assays

Biochemical assays are the workhorse for the initial screening and characterization of kinase inhibitors. They offer high throughput, reproducibility, and a direct measure of enzyme inhibition. Several detection formats are available, each with its own advantages and considerations.

Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo™)

Principle: These homogeneous "add-and-read" assays quantify kinase activity by measuring the amount of ATP consumed or ADP produced during the kinase reaction.[9][10]

  • ATP Depletion (Kinase-Glo®): This format measures the amount of ATP remaining after the kinase reaction.[1][11] A luciferase enzyme uses the remaining ATP to produce a luminescent signal.[1][11] Therefore, higher kinase activity results in lower luminescence (less ATP), and inhibition of the kinase leads to a higher luminescent signal.[1][9]

  • ADP Formation (ADP-Glo™): This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[1][12] The assay involves two steps: first, the remaining ATP from the kinase reaction is depleted. Then, the ADP is converted back to ATP, which is used by a luciferase to generate light.[9][12] In this format, higher kinase activity results in a higher luminescent signal.[1]

Advantages: High sensitivity, broad applicability to virtually any kinase, and a simple protocol suitable for high-throughput screening (HTS).[9][11]

Protocol: Generic Luminescence-Based Kinase Assay

  • Compound Preparation: Prepare a serial dilution of the pyrazolo[3,4-d]pyrimidine inhibitor in an appropriate solvent, typically DMSO.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Inhibitor or vehicle (DMSO) control.

    • Kinase enzyme in assay buffer.

    • Substrate (peptide or protein).

  • Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be optimized, often at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time to ensure linear product formation.

  • Detection:

    • For Kinase-Glo®: Add the Kinase-Glo® reagent, which stops the kinase reaction and initiates the luminescent signal generation.

    • For ADP-Glo™: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence-Based Assays (e.g., HTRF®, Fluorescence Polarization)

Principle: These assays utilize fluorescence resonance energy transfer (FRET) or changes in fluorescence polarization to detect kinase activity.

  • Homogeneous Time-Resolved Fluorescence (HTRF®): This TR-FRET-based technology measures the phosphorylation of a biotinylated substrate.[13][14] A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are used for detection.[15] When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the europium donor and XL665 acceptor into close proximity, resulting in a FRET signal.[15][16]

  • Fluorescence Polarization (FP): This method is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization. When the tracer binds to a larger molecule, such as an antibody, its rotation slows, and the polarization of its emitted light increases. In a kinase FP assay, a phospho-specific antibody binds to the phosphorylated, fluorescently labeled substrate, leading to an increase in polarization.

Advantages: HTRF® offers high sensitivity and reduced background interference due to its time-resolved measurement.[14][17] FP is a homogeneous and straightforward method.

Protocol: HTRF® Kinase Assay

  • Compound and Reagent Preparation: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine inhibitor. Dilute the kinase, biotinylated substrate, and ATP in the appropriate enzymatic buffer.[16]

  • Kinase Reaction: In a 384-well plate, add the inhibitor, kinase, and substrate.[13]

  • Initiation and Incubation: Start the reaction by adding ATP and incubate at room temperature.[13][16]

  • Detection: Stop the reaction by adding a detection buffer containing EDTA, the europium-labeled anti-phospho-antibody, and streptavidin-XL665.[15] Incubate for a specified time (e.g., 60 minutes) to allow for the detection reagents to bind.[13]

  • Measurement: Read the plate on an HTRF®-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[13]

  • Data Analysis: Calculate the HTRF® ratio and determine the IC50 values.

Mobility Shift Assays (e.g., Caliper Microfluidic Technology)

Principle: This technology separates the phosphorylated and non-phosphorylated forms of a fluorescently labeled peptide substrate based on their different electrophoretic mobilities in a microfluidic chip.[18][19] The change in charge due to the addition of a phosphate group allows for their separation in an electric field.[18]

Advantages: Provides a direct measurement of substrate conversion, is less prone to compound interference, and can be used for real-time kinetic measurements.[19]

Protocol: Microfluidic Mobility Shift Kinase Assay

  • Reaction Setup: In a 384-well plate, combine the pyrazolo[3,4-d]pyrimidine inhibitor, kinase enzyme, and a fluorescently labeled peptide substrate.[18][20]

  • Initiation and Incubation: Start the reaction by adding ATP and incubate at a controlled temperature for a set time.[18][20]

  • Termination: Stop the reaction by adding a stop solution containing EDTA.[18]

  • Analysis: Transfer the plate to a microfluidic mobility shift assay instrument (e.g., Caliper LabChip®). The instrument will automatically sample from each well, separate the substrate and product on the chip, and detect the fluorescence of each.

  • Data Analysis: The instrument's software calculates the percent conversion of substrate to product, which is then used to determine the percent inhibition and IC50 values.

Table 1: Comparison of Biochemical Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Luminescence ATP depletion or ADP formationHigh sensitivity, broad applicability, simple protocolIndirect measurement, potential for compound interference with luciferase
HTRF® Time-resolved FRETHigh sensitivity, low background, robustRequires specific antibodies and labeled reagents
Mobility Shift Electrophoretic separationDirect measurement, low interference, kinetic analysisRequires specialized instrumentation

Assay Validation: The Z'-Factor

For high-throughput screening, it is essential to validate the quality and robustness of the assay. The Z'-factor is a statistical parameter used for this purpose.[21][22][23] It measures the separation between the positive control (no inhibition) and negative control (full inhibition) signals relative to their variability.[23]

  • Z' > 0.5: Excellent assay, suitable for HTS.[21][22]

  • 0 < Z' ≤ 0.5: Acceptable assay.[21][22]

  • Z' < 0: Poor assay, not suitable for screening.[21]

Part 2: Cell-Based Assays for Kinase Inhibition

Cell-based assays are crucial for validating the activity of pyrazolo[3,4-d]pyrimidine inhibitors in a more physiologically relevant context. These assays can assess target engagement, downstream signaling effects, and cellular phenotypes.

Target Engagement Assays (e.g., NanoBRET™)

Principle: The NanoBRET™ Target Engagement assay measures the binding of a compound to its target kinase within intact, live cells.[24][25][26] This is achieved through bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site.[26] When an inhibitor competes with the tracer for binding to the kinase, the BRET signal decreases in a dose-dependent manner.[24]

Advantages: Provides a quantitative measure of compound affinity and occupancy at the target in live cells, and can also be used to determine compound residence time.[25][26][27]

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.[25]

  • Assay Setup: Seed the transfected cells into a white, 96- or 384-well plate.[27]

  • Compound and Tracer Addition: Add the pyrazolo[3,4-d]pyrimidine inhibitor at various concentrations, followed by the addition of the specific NanoBRET™ tracer.[27]

  • Equilibration: Incubate the plate to allow the inhibitor and tracer to reach binding equilibrium with the target kinase.

  • Substrate Addition and Measurement: Add the Nano-Glo® substrate and immediately measure the donor (luciferase) and acceptor (tracer) emissions using a BRET-capable plate reader.[25]

  • Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 value, which reflects the compound's affinity for the target in a cellular environment.

Downstream Signaling Analysis (Western Blotting)

Principle: Western blotting is a powerful technique to assess the effect of a kinase inhibitor on its downstream signaling pathway.[28] By measuring the phosphorylation status of a kinase's substrate or other downstream proteins, one can confirm the on-target effect of the inhibitor.[29][30]

Advantages: Provides direct evidence of pathway modulation and can help to confirm the mechanism of action of the inhibitor.

Protocol: Western Blot Analysis of Kinase Pathway Modulation

  • Cell Treatment: Culture the appropriate cell line and treat with various concentrations of the pyrazolo[3,4-d]pyrimidine inhibitor for a specified duration. Include positive and negative controls (e.g., a known activator of the pathway).

  • Cell Lysis: Harvest the cells and prepare protein lysates using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[31]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).[28]

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding.[28] Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Detection: Detect the signal using a chemiluminescent or fluorescent imaging system.[28]

  • Normalization: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein and/or a loading control (e.g., GAPDH or β-actin) to normalize the data.[29]

  • Data Analysis: Quantify the band intensities and determine the dose-dependent effect of the inhibitor on the phosphorylation of the downstream target.

Visualizing Workflows and Pathways

To better illustrate the experimental processes and underlying biological concepts, the following diagrams are provided.

Experimental Workflow: Biochemical Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Pyrazolo[3,4-d]pyrimidine Serial Dilution AssayPlate Add Compound, Kinase, Substrate to 384-well Plate Compound->AssayPlate Kinase Kinase Enzyme Solution Kinase->AssayPlate Substrate Substrate Solution Substrate->AssayPlate ATP ATP Solution Initiate Add ATP to Initiate Reaction ATP->Initiate AssayPlate->Initiate Incubate Incubate at 30°C Initiate->Incubate AddReagent Add Detection Reagent (e.g., Kinase-Glo®) Incubate->AddReagent Read Read Signal (Luminescence) AddReagent->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for a typical biochemical kinase inhibition assay.

Signaling Pathway: Kinase Inhibition

G cluster_kinase Kinase Active Site Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates NoResponse Blocked Cellular Response ATP ATP ATP->Kinase Binds Inhibitor Pyrazolo[3,4-d]pyrimidine (ATP Competitor) Inhibitor->Kinase Binds & Inhibits PhosphoSubstrate Phosphorylated Substrate CellularResponse Downstream Cellular Response PhosphoSubstrate->CellularResponse

Sources

The Strategic Deployment of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine in Medicinal Chemistry: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a versatile purine isostere that serves as a cornerstone for the development of potent kinase inhibitors and other therapeutic agents.[1][2][3][4] Its derivatives have been extensively investigated for their anticancer properties, targeting a range of enzymes including cyclin-dependent kinases (CDK), epidermal growth factor receptor (EGFR), and Src-family kinases.[1][5][6] Among the various decorated pyrazolo[3,4-d]pyrimidines, the 4,6-dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine intermediate stands out as a particularly powerful and strategically versatile building block for the synthesis of complex, multi-substituted drug candidates.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound. We will delve into the rationale behind its synthetic utility, present detailed protocols for its sequential and regioselective functionalization, and showcase its application in the construction of targeted inhibitors.

The Synthetic Advantage: Orthogonal Reactivity

The exceptional utility of this compound lies in the differential reactivity of its three halogen substituents. This "orthogonality" allows for a stepwise and controlled introduction of various functionalities at the C3, C4, and C6 positions of the pyrazolo[3,4-d]pyrimidine core. The generally accepted reactivity hierarchy for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[7] For nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidine systems, the C4 position is typically more electrophilic and thus more reactive than the C2 (and by extension, the C6) position.[7][8][9]

This predictable reactivity allows for a logical and efficient approach to library synthesis and lead optimization, as illustrated below:

G A 4,6-Dichloro-3-iodo- 1H-pyrazolo[3,4-d]pyrimidine B Step 1: C3 Functionalization (e.g., Sonogashira, Suzuki) A->B High reactivity of C-I bond C Step 2: C4 Functionalization (e.g., Buchwald-Hartwig, SNAr) B->C Higher reactivity of C4-Cl D Step 3: C6 Functionalization (e.g., Buchwald-Hartwig, SNAr) C->D Remaining C6-Cl E Trisubstituted Product D->E G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B C Pd(II) Complex B->C D Amine Coordination & Deprotonation C->D E Reductive Elimination D->E E->A F C-N Coupled Product E->F G Aryl-Cl G->B H Amine + Base H->D

Sources

Application Notes and Protocols for 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine as a Versatile Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Kinase-Centric Drug Discovery

The 1H-pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its structural resemblance to adenine, the purine base in ATP. This mimicry allows it to effectively compete with ATP for binding to the active site of a vast array of protein kinases, which are critical regulators of cellular signaling.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4] The subject of this guide, 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, is a highly functionalized derivative of this core, engineered to serve as a versatile chemical probe for researchers in chemical biology and drug development.

This molecule's utility stems from its trifunctional nature. The two chlorine atoms at the 4 and 6 positions are susceptible to sequential and selective nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amines, alkoxides, and other nucleophiles.[5] The iodine atom at the 3-position provides an orthogonal handle for modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This multi-faceted reactivity enables the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies, the development of highly potent and selective kinase inhibitors, and the creation of sophisticated chemical biology tools, including covalent probes and affinity matrices.

This document serves as a comprehensive guide to the application of this compound. It provides not only detailed experimental protocols but also the underlying scientific rationale for its use in kinase inhibitor development and as a platform for creating advanced chemical probes.

Physicochemical Properties and Design Rationale

The strategic placement of the chloro and iodo substituents on the pyrazolo[3,4-d]pyrimidine scaffold is key to its function as a versatile chemical probe.

PropertyValueSource
CAS Number 1379308-33-4[6]
Molecular Formula C₅HCl₂IN₄[6]
Molecular Weight 314.90 g/mol [6]
Appearance Off-white to yellow powder or crystals
Storage Refrigerator

The electron-withdrawing nature of the pyrimidine ring, further enhanced by the two chlorine atoms, makes the C4 and C6 positions highly susceptible to nucleophilic attack.[5] The C4 position is generally more reactive towards nucleophilic substitution than the C6 position, allowing for regioselective functionalization. The carbon-iodine bond at the C3 position is significantly weaker than carbon-chlorine bonds, making it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled diversification of the scaffold.

Signaling Pathways and Experimental Workflows

The primary application of this chemical probe is in the context of protein kinase signaling. The following diagram illustrates a generic kinase signaling pathway and highlights where a pyrazolo[3,4-d]pyrimidine-based inhibitor would act.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase1 Downstream Kinase 1 (e.g., Src) Receptor->Kinase1 Phosphorylation Kinase2 Downstream Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector Phosphorylation TranscriptionFactor Transcription Factor Effector->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Ligand Growth Factor Ligand->Receptor Probe 4,6-Dichloro-3-iodo-1H- pyrazolo[3,4-d]pyrimidine (Inhibitor) Probe->Kinase1

Caption: Generic Kinase Signaling Pathway and Point of Inhibition.

The following workflow outlines the process of utilizing this compound for the development of a targeted kinase inhibitor.

workflow Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) at C4 and/or C6 Start->SNAr Suzuki Suzuki-Miyaura Coupling at C3 Start->Suzuki Library Diverse Compound Library SNAr->Library Suzuki->Library Assay In Vitro Kinase Assay Library->Assay SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR Lead Lead Compound Identification SAR->Lead Covalent Covalent Probe Development (Optional) Lead->Covalent CellAssay Cell-Based Assays Lead->CellAssay TargetID Target Identification and Validation Covalent->TargetID CellAssay->TargetID

Caption: Workflow for Kinase Inhibitor Development.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific nucleophiles, boronic acids, and target kinases.

Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

This protocol describes the selective substitution of the C4 chlorine with an amine. The C4 position is generally more reactive than the C6 position.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine)

  • Diisopropylethylamine (DIPEA)

  • Ethanol or 2-propanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol).

  • Add the amine of choice (1.1 mmol) and ethanol (10 mL).

  • Add DIPEA (1.5 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the 4-substituted-6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C3 Position

This protocol details the palladium-catalyzed coupling of an arylboronic acid to the C3 position. This reaction is best performed on the product from Protocol 1 to create a di- or tri-substituted pyrazolopyrimidine.

Materials:

  • 3-Iodo-pyrazolo[3,4-d]pyrimidine derivative (from Protocol 1 or other synthesis)

  • Arylboronic acid of choice (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution

  • 1,4-Dioxane or a mixture of toluene/ethanol/water

  • Microwave vial with crimp cap or Schlenk tube

  • Microwave reactor or heating block with inert gas (Argon or Nitrogen) supply

  • Magnetic stirrer

Procedure (Microwave-assisted):

  • In a microwave vial, combine the 3-iodo-pyrazolo[3,4-d]pyrimidine derivative (0.5 mmol), the arylboronic acid (0.75 mmol), and Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

  • Add 1,4-dioxane (4 mL) and 2 M aqueous Na₂CO₃ solution (1 mL).

  • Securely seal the vial with a crimp cap.

  • Place the vial in the microwave reactor and heat to 100-120 °C for 15-30 minutes.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFR, Src)

  • Biotinylated peptide substrate specific for the kinase

  • ATP

  • Synthesized pyrazolo[3,4-d]pyrimidine derivatives (dissolved in DMSO)

  • Assay buffer (specific to the kinase)

  • HTRF detection reagents (e.g., europium-labeled anti-phospho-antibody and streptavidin-XL665)

  • 384-well low-volume white plates

  • Plate reader capable of HTRF detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no kinase) controls.

  • Add the kinase and biotinylated substrate to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for the optimized time (e.g., 60 minutes).

  • Stop the reaction by adding the HTRF detection reagents in a buffer containing EDTA.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Development of a Covalent Probe

The 3-iodo position can be functionalized via a Sonogashira coupling with an alkyne-containing acrylamide to generate a covalent probe.

Materials:

  • 3-Iodo-pyrazolo[3,4-d]pyrimidine derivative

  • N-(prop-2-yn-1-yl)acrylamide

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask and inert gas line

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 3-iodo-pyrazolo[3,4-d]pyrimidine derivative (1.0 mmol), N-(prop-2-yn-1-yl)acrylamide (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.1 mmol).

  • Add anhydrous, degassed solvent (10 mL) and TEA (3.0 mmol).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Once complete, filter the reaction mixture through a pad of celite and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the covalent probe.

Data Presentation: Representative Kinase Inhibition Data

The following table presents hypothetical IC₅₀ values for a series of pyrazolo[3,4-d]pyrimidine derivatives against two common kinases to illustrate the outcome of an SAR study.

CompoundR¹ (at C4)R² (at C3)EGFR IC₅₀ (nM)Src IC₅₀ (nM)
1 4-fluoroanilinePhenyl50250
2 3-chloroanilinePhenyl25300
3 4-fluoroaniline4-methoxyphenyl45150
4 4-fluoroaniline3-pyridyl6080

Conclusion and Future Directions

This compound is a powerful and versatile starting material for the synthesis of chemical probes targeting the kinome. Its differential reactivity at the C3, C4, and C6 positions allows for the systematic and controlled introduction of diverse chemical functionalities. The protocols outlined in this guide provide a solid foundation for researchers to embark on the synthesis of novel kinase inhibitors and the development of covalent probes for target identification and validation studies. Future applications of this scaffold could include its incorporation into activity-based probes, photo-affinity labels, and degraders (e.g., PROTACs) to further dissect the complex roles of kinases in health and disease.

References

  • Li, Z., et al. (2024). ZNL0325, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). ZNL0325, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases. PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Retrieved from [Link]

  • Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Retrieved from [Link]

  • MDPI. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Retrieved from [Link]

  • National Institutes of Health. (2019). Characterization of Covalent Pyrazolopyrimidine-MKK7 Complexes and a Report on a Unique DFG-in/Leu-in Conformation of Mitogen-Activated Protein Kinase Kinase 7 (MKK7). PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Retrieved from [Link]

  • RSC Publishing. (2023). Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Retrieved from [Link]

  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-dia. Retrieved from [Link]

  • National Institutes of Health. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

Sources

Application Note & Protocols: High-Throughput Screening with 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, renowned for its versatile biological activities.[1][2] Its structural resemblance to adenine, a fundamental component of ATP, makes it an ideal starting point for developing competitive inhibitors for ATP-dependent enzymes, particularly protein kinases.[3][4] Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[5][6] Consequently, kinase inhibitors constitute a major class of modern therapeutics.

The 4,6-dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine derivative is an exceptionally valuable starting material for constructing focused compound libraries for high-throughput screening (HTS). The three distinct reactive sites—the chloro groups at positions 4 and 6, and the iodo group at position 3—allow for controlled, sequential chemical modifications. This enables the generation of vast chemical diversity from a single, common core, a crucial strategy for efficiently exploring the chemical space around a biological target.[7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns using libraries derived from this powerful scaffold. It covers library design principles, detailed protocols for biochemical assay development and validation, a robust HTS workflow, and essential steps for hit validation and characterization.

The Privileged Core: Chemical Rationale for HTS Library Design

The success of a screening campaign begins with a well-designed library. The this compound scaffold offers a trifecta of opportunities for chemical diversification through well-established palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

  • C-4 Position: The chlorine at C-4 is the most reactive site for SNAr reactions. It is typically displaced by amines to install a key hydrogen bond-donating group that interacts with the "hinge" region of the kinase ATP-binding pocket. This interaction is a cornerstone of many kinase inhibitor binding modes.[9]

  • C-6 Position: The C-6 chloro group is less reactive than C-4, allowing for selective modification. It can be functionalized via SNAr or Suzuki coupling to introduce moieties that occupy the solvent-exposed region, influencing selectivity and pharmacokinetic properties.[8]

  • C-3 Position: The iodo group is ideal for diversification through Suzuki, Sonogashira, or other cross-coupling reactions. Modifications at this position can explore deeper pockets within the ATP-binding site, often enhancing potency and selectivity.[9]

This differential reactivity allows for a combinatorial approach to library synthesis, generating thousands of unique analogs with tailored properties designed to probe the intricate architecture of enzyme active sites.

Caption: Automated HTS workflow for kinase inhibitor screening.

Post-HTS: Data Analysis and Hit Validation

Raw data from the HTS must be analyzed to identify "hits"—compounds that exhibit significant and reproducible inhibition of the target kinase. [10]These primary hits then undergo a rigorous validation cascade to eliminate false positives and confirm their mechanism of action. [11][12]

Primary Data Analysis & Hit Identification
  • Normalization: Raw luminescence values are normalized to the plate's internal controls.

    • Percent Inhibition (%) = 100 * (1 - (Signalcompound - μneg) / (μpos - μneg))

  • Hit Threshold: A statistical cutoff is applied to define a hit. A common method is to set the threshold at three standard deviations from the mean of the neutral control wells (e.g., percent inhibition > 30-50%).

Hit Validation Cascade

A primary hit is not a validated inhibitor. A multi-step validation process is critical to confirm activity and triage compounds for further study. [13]

  • Hit Confirmation: Re-test the primary hits from a freshly prepared sample in the same primary assay to confirm activity and rule out plating errors.

  • Dose-Response (IC50) Determination: Test confirmed hits over a range of concentrations (e.g., 8-10 points) to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency.

  • Orthogonal Assays: Confirm the hit's activity in a mechanistically distinct assay format. [10]For example, if the primary screen was ADP-Glo™, an orthogonal assay could be a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay. [14]This step is crucial for eliminating artifacts related to the primary assay's detection technology. [11]4. Target Engagement in a Cellular Context: The ultimate proof of an inhibitor's utility is its ability to engage the target protein inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose. [15][16]CETSA measures the thermal stabilization of a target protein upon ligand binding. [17][18][19]A positive thermal shift in the presence of the compound provides direct evidence of target engagement.

Conclusion

The this compound scaffold is a validated and highly effective starting point for the discovery of novel kinase inhibitors. Its synthetic tractability allows for the creation of large, diverse chemical libraries. By coupling these libraries with a robustly developed and validated HTS assay, followed by a stringent hit validation cascade, researchers can efficiently identify and advance high-quality lead compounds. The protocols and strategies outlined in this document provide a comprehensive framework for successfully executing such a drug discovery campaign, from initial library design to cellular target engagement confirmation.

References

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. Available at: [Link]

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online. Available at: [Link]

  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ResearchGate. Available at: [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. PubMed. Available at: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]

  • High-Throughput Screening (HTS) Services. Charles River Laboratories. Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[15][17][20]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PubMed Central. Available at: [Link]

  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei | Request PDF. ResearchGate. Available at: [Link]

  • Hit Identification - Revolutionizing Drug Discovery. Vipergen. Available at: [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]

  • Hit-to-Lead: Hit Validation and Assessment. PubMed. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]

  • Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Available at: [Link]

  • The Z prime value (Z´). BMG LABTECH. Available at: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ResearchGate. Available at: [Link]

  • Hit Identification and Validation Services. Domainex. Available at: [Link]

  • What Are the Advantages of Homogeneous HTS Assays? A Comprehensive Guide. BellBrook Labs. Available at: [Link]

  • High-throughput screening for kinase inhibitors. PubMed. Available at: [Link]

  • Plate Quality Control. CDD Support - Collaborative Drug Discovery. Available at: [Link]

  • Hit Identification Approaches and Future Directions. Drug Discovery Pro. Available at: [Link]

  • On HTS: Z-factor. The HTS blog. Available at: [Link]

  • Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. MDPI. Available at: [Link]

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[15][17][20]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

  • Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PubMed Central. Available at: [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. Available at: [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. Available at: [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. Available at: [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Taylor & Francis Online. Available at: [Link]

  • Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization. PubMed. Available at: [Link]

Sources

The Privileged Scaffold: A Senior Application Scientist's Guide to the Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold holds a position of significant interest within the medicinal chemistry community, largely due to its structural resemblance to the endogenous purine ring system.[1][2][3] This bioisosteric relationship allows it to function as a "hinge-binding" motif, effectively competing with adenosine triphosphate (ATP) in the active sites of numerous protein kinases.[1][4] Consequently, this privileged scaffold has become a cornerstone in the development of targeted therapies, particularly in oncology, with applications as inhibitors of cyclin-dependent kinases (CDKs), Src and Abl tyrosine kinases, and epidermal growth factor receptor (EGFR) protein tyrosine kinase.[4][5]

This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the primary synthetic methodologies for constructing 1,4-disubstituted pyrazolo[3,4-d]pyrimidines. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-tested protocols and comparative data to inform your synthetic strategy.

Strategic Approaches to the Pyrazolo[3,4-d]pyrimidine Core

The synthesis of the 1,4-disubstituted pyrazolo[3,4-d]pyrimidine core can be broadly categorized into two main strategies:

  • Construction of the Fused Ring System: This approach involves the formation of the pyrimidine ring onto a pre-existing, appropriately functionalized pyrazole.

  • Functionalization of a Pre-formed Pyrazolo[3,4-d]pyrimidine: This strategy relies on the modification of a parent pyrazolo[3,4-d]pyrimidine scaffold, typically through substitution reactions at the C4 position.

The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Method 1: Synthesis from 5-Aminopyrazole Precursors

A robust and widely employed method for the construction of the pyrazolo[3,4-d]pyrimidine scaffold is the cyclization of 5-aminopyrazole derivatives. These precursors, readily synthesized from the condensation of β-ketonitriles with hydrazines, offer a versatile entry point to a wide array of substituted analogs.[6]

Protocol 1: Cyclization of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile with Formamide

This protocol details the cyclization of a 5-aminopyrazole-4-carbonitrile with formamide to yield a 1-substituted pyrazolo[3,4-d]pyrimidin-4-one. This intermediate can then be chlorinated to provide a versatile handle for further substitution at the C4 position.

Workflow Diagram:

cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Pyrimidinone Formation cluster_2 Step 3: Chlorination cluster_3 Step 4: C4-Substitution Ethyl_ethoxymethylene_cyanoacetate Ethyl (ethoxymethylene)cyanoacetate 5_amino_pyrazole Ethyl 5-amino-1-phenyl- 1H-pyrazole-4-carboxylate Ethyl_ethoxymethylene_cyanoacetate->5_amino_pyrazole Ethanol, 80°C, 4h Phenyl_hydrazine Phenyl hydrazine Phenyl_hydrazine->5_amino_pyrazole Pyrazolo_pyrimidinone 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 5_amino_pyrazole->Pyrazolo_pyrimidinone Formamide, 190°C, 8h 4_chloro_intermediate 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo_pyrimidinone->4_chloro_intermediate POCl3, 106°C, 6h Final_Product 1,4-Disubstituted pyrazolo[3,4-d]pyrimidine 4_chloro_intermediate->Final_Product Amine, Base, Solvent

Caption: Synthetic workflow for 1,4-disubstituted pyrazolo[3,4-d]pyrimidines.

Experimental Protocol:

Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate [7]

  • To a solution of ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one [7]

  • Combine the ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) with an excess of formamide.

  • Heat the mixture to 190°C and stir for 8 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

Step 3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine [7]

  • Suspend the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, excess).

  • Heat the mixture to 106°C and stir for 6 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.

This 4-chloro intermediate is a key building block for introducing diversity at the C4 position.

Method 2: Convergent Synthesis from 4,6-Dichloropyrimidine-5-carboxaldehyde

A highly efficient and convergent route to 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines utilizes 4,6-dichloropyrimidine-5-carboxaldehyde as the starting material.[2][8][9] This method allows for the direct installation of the N1-substituent. The reactivity and conditions are tailored based on the nature of the hydrazine used (aromatic vs. aliphatic).

Mechanistic Rationale: The reaction proceeds via initial hydrazone formation at the aldehyde, followed by an intramolecular nucleophilic aromatic substitution of the C4-chloro group and subsequent tautomerization to yield the aromatic pyrazolo[3,4-d]pyrimidine core.[9] For aromatic hydrazines, the reaction is typically performed at elevated temperatures without an external base, while for the more nucleophilic aliphatic hydrazines, the reaction can proceed at room temperature in the presence of a non-nucleophilic base to neutralize the HCl generated.[2][8][9]

Workflow Diagram:

Start 4,6-Dichloropyrimidine- 5-carboxaldehyde Intermediate 1-Substituted-4-chloro- pyrazolo[3,4-d]pyrimidine Start->Intermediate Hydrazine, Conditions Hydrazine R-NHNH₂ Hydrazine->Intermediate Final_Product 1,4-Disubstituted pyrazolo[3,4-d]pyrimidine Intermediate->Final_Product Nucleophile (e.g., Amine), Coupling Reaction

Caption: Convergent synthesis of 1,4-disubstituted pyrazolo[3,4-d]pyrimidines.

Protocol 2a: Reaction with Aromatic Hydrazines[2][8][9]

Experimental Protocol:

  • Dissolve 4,6-dichloropyrimidine-5-carboxaldehyde (1 equivalent) in a suitable high-boiling solvent (e.g., dioxane or toluene).

  • Add the aromatic hydrazine (1.05 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • The product may precipitate upon cooling. If so, collect by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Protocol 2b: Reaction with Aliphatic Hydrazines[2][8][9]

Experimental Protocol:

  • Dissolve 4,6-dichloropyrimidine-5-carboxaldehyde (1 equivalent) in a suitable solvent (e.g., THF or dichloromethane).

  • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 equivalents).

  • Add the aliphatic hydrazine (1.05 equivalents) dropwise at room temperature.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Method 3: Diversification at the C4-Position

The 4-chloro-pyrazolo[3,4-d]pyrimidine intermediates generated from the aforementioned methods are highly valuable for creating diverse libraries of compounds through nucleophilic aromatic substitution (SNAᵣ) or modern cross-coupling reactions.

Protocol 3a: Nucleophilic Aromatic Substitution with Amines

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C4-chloride by a variety of nucleophiles, most commonly primary and secondary amines.

Experimental Protocol:

  • Dissolve the 1-substituted-4-chloropyrazolo[3,4-d]pyrimidine (1 equivalent) in a suitable solvent such as isopropanol, DMF, or dioxane.

  • Add the desired amine (1.1-1.5 equivalents).

  • Add a base (e.g., triethylamine or potassium carbonate, 2-3 equivalents) to scavenge the HCl generated.

  • Heat the reaction mixture (typically 80-120°C) and monitor by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography or recrystallization.

Protocol 3b: Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of carbon-based substituents (e.g., aryl, heteroaryl, or alkyl groups) or for coupling with less nucleophilic amines, palladium-catalyzed cross-coupling reactions are indispensable tools.

Suzuki-Miyaura Coupling (C-C bond formation):

Experimental Protocol:

  • To a reaction vessel, add the 1-substituted-4-chloropyrazolo[3,4-d]pyrimidine (1 equivalent), the boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

  • Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination (C-N bond formation):

Experimental Protocol:

  • To a reaction vessel, add the 1-substituted-4-chloropyrazolo[3,4-d]pyrimidine (1 equivalent), the amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-3 mol%), a phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2 equivalents).

  • Add an anhydrous, aprotic solvent (e.g., toluene or dioxane).

  • Degas the mixture with argon or nitrogen.

  • Heat the reaction (typically 80-110°C) and monitor its progress.

  • Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify by column chromatography.

Comparative Data of Synthetic Routes

Synthetic RouteKey Starting MaterialsKey IntermediatesTypical YieldsScope and Limitations
From 5-Aminopyrazole 5-Aminopyrazole-4-carbonitriles/carboxamides1-Substituted pyrazolo[3,4-d]pyrimidin-4-ones, 4-chloro derivatives60-90% for cyclizationBroad scope for N1-substituents. Requires multi-step synthesis of the pyrazole precursor.
From Dichloropyrimidine 4,6-Dichloropyrimidine-5-carboxaldehyde1-Substituted-4-chloropyrazolo[3,4-d]pyrimidines70-95%Highly convergent. Conditions vary for aromatic vs. aliphatic hydrazines.
SNAᵣ at C4 4-Chloropyrazolo[3,4-d]pyrimidines-50-95%Effective for a wide range of primary and secondary amines. May require harsh conditions for less nucleophilic amines.
Suzuki Coupling at C4 4-Chloropyrazolo[3,4-d]pyrimidines-40-85%Excellent for introducing C-C bonds. Requires careful optimization of catalyst, ligand, and base.
Buchwald-Hartwig at C4 4-Chloropyrazolo[3,4-d]pyrimidines-50-90%Broad scope for amines, including those that are poor nucleophiles for SNAᵣ. Sensitive to air and moisture.

Conclusion

The synthesis of 1,4-disubstituted pyrazolo[3,4-d]pyrimidines is a well-established field with a variety of robust and versatile methods at the disposal of the synthetic chemist. The choice of synthetic route is a strategic decision based on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. The methods outlined in this guide provide a solid foundation for the preparation of diverse libraries of these medicinally important compounds. Careful consideration of the mechanistic principles and optimization of reaction conditions will be key to achieving successful and efficient syntheses.

References

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Babu, S., Morrill, C., Almstead, N. G., & Moon, Y. C. (2013). Selective Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines. Organic Letters, 15(18), 4754–4757. [Link]

  • Sci-Hub. (n.d.). Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. Retrieved from [Link]

  • Abdel-Aziz, A. A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 735-753. [Link]

  • Ghorab, M. M., et al. (2011). Design, synthesis, and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives. Medicinal Chemistry Research, 20(7), 914-921. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2636-2651. [Link]

  • Al-Issa, S. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1755-1797. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process scientists who are actively working with this important heterocyclic scaffold. The pyrazolo[3,4-d]pyrimidine core is a well-known purine isostere and a privileged structure in drug discovery, forming the basis for numerous kinase inhibitors and therapeutic agents.[1][2]

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common challenges encountered during synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for constructing the pyrazolo[3,4-d]pyrimidine core?

A1: The most prevalent and versatile precursors are 5-aminopyrazole derivatives, particularly those with a cyano or carboxamide group at the C4 position.[3][4] For instance, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile is a classic starting point. The synthesis typically proceeds by cyclizing this aminopyrazole with a one-carbon synthon like formic acid, formamide, or triethyl orthoformate to form the pyrimidine ring.[3][4][5]

Q2: My pyrimidine ring-closing reaction has a very low yield. What are the likely causes?

A2: Low yields in the cyclization step are a frequent issue. The primary causes include:

  • Insufficient Reagent Reactivity: Simple reagents like formic acid may require high temperatures (>150 °C) for extended periods, which can lead to decomposition of starting materials or products.[5]

  • Poor Nucleophilicity: The 5-amino group on the pyrazole ring may not be sufficiently nucleophilic, especially if there are strong electron-withdrawing groups on the pyrazole ring.

  • Decomposition: The pyrazolo[3,4-d]pyrimidine core, once formed, can be susceptible to degradation under harsh acidic or basic conditions at high temperatures.

  • Steric Hindrance: Bulky substituents on the pyrazole ring can sterically impede the cyclization process.

For a more detailed breakdown of solutions, please refer to the Troubleshooting Guide (Problem 1) .

Q3: I am getting a mixture of N1 and N2 alkylated isomers. How can I control the regioselectivity?

A3: This is a classic challenge in pyrazole chemistry. The two ring nitrogens (N1 and N2) have similar nucleophilicity, leading to mixtures of regioisomers upon alkylation or arylation.[6] Control is achieved by manipulating steric and electronic factors. Generally, alkylation occurs at the less sterically hindered nitrogen. The choice of base and solvent system is also critical; for example, using NaH in THF or K2CO3 in DMF often favors N1-alkylation.[6] For a deeper dive, see the Troubleshooting Guide (Problem 2) .

Q4: What are the best practices for purifying these often poorly soluble compounds?

A4: Pyrazolo[3,4-d]pyrimidines are often planar, crystalline solids with low solubility in common organic solvents, making purification difficult.

  • Column Chromatography: If solubility allows, use a polar solvent system. Sometimes, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve peak shape and separation by protonating or deprotonating the molecule.

  • Recrystallization: This is often the most effective method. Finding the right solvent system is key. Hot DMF, DMAc, or DMSO are often required to dissolve the crude product, followed by the addition of an anti-solvent like water, ethanol, or diethyl ether to induce crystallization.

  • Trituration: Suspending the crude solid in a solvent where impurities are soluble but the product is not (e.g., hot ethanol, acetonitrile, or ethyl acetate) can effectively wash away side products.

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental issues.

Problem 1: Low Yield or Failure in Pyrimidine Ring Cyclization

The construction of the pyrimidine ring onto the pyrazole core is the defining step of the synthesis. Its failure is often linked to the choice of the C1 synthon and the reaction conditions.

Potential Causes & Solutions

  • Cause: The condensing agent is not reactive enough.

    • Explanation: Reagents like formic acid or formamide require very high temperatures (180-190 °C) to drive the reaction, which can cause degradation.[3][4]

    • Solution: Switch to a more reactive C1 source. A comparative table is provided below.

  • Cause: The starting aminopyrazole is decomposing under the harsh reaction conditions.

    • Explanation: Prolonged heating in strong acid or base can lead to hydrolysis of cyano/amide groups or complete degradation of the heterocyclic core.

    • Solution: Use milder conditions. For example, reacting a 5-aminopyrazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at a lower temperature can form an intermediate amidine, which cyclizes under less forcing conditions.

Table 1: Comparison of Common Cyclization Reagents

ReagentTypical ConditionsAdvantagesDisadvantages
Formamide 180-190 °C, 6-8 hours[3][4]Inexpensive, acts as both reagent and solvent.Very high temperature, can lead to decomposition.
Formic Acid Reflux (~100 °C), 7-12 hours[5]Readily available, simple procedure.Can be slow, may require extended reaction times.
Triethyl Orthoformate Reflux with acetic anhydrideMilder than formamide.Requires an acid catalyst, co-reagents needed.
DMF-DMA 80-120 °CForms a reactive intermediate, milder conditions.More expensive, may require a two-step process.
Problem 2: Formation of Isomeric Byproducts (Regioselectivity Issues)

Controlling the position of substituents, especially on the pyrazole nitrogens, is critical for biological activity. Lack of control leads to difficult-to-separate mixtures.

Potential Causes & Solutions

  • Cause: Direct alkylation of an unsubstituted pyrazolo[3,4-d]pyrimidine leads to a mixture of N1 and N2 isomers.

    • Explanation: The lone pairs on both pyrazole nitrogens are available for reaction. The final ratio of products depends on a sensitive balance of sterics, electronics, and reaction conditions.[6]

    • Solution 1 (Steric Direction): The alkylating agent will preferentially attack the less sterically hindered nitrogen. If a bulky substituent is already present at C3, alkylation will favor N2, and vice-versa.

    • Solution 2 (Thermodynamic vs. Kinetic Control): The choice of base and solvent can dictate the outcome. A strong, non-coordinating base (like NaH) in an aprotic solvent (like THF or DMF) tends to favor the thermodynamically more stable N1-isomer. In contrast, reactions run with weaker bases or in protic solvents may yield more of the kinetically favored N2-isomer.

    • Solution 3 (Directed Synthesis): Build the scaffold with the desired substituent already in place. Synthesizing the pyrazole ring from a substituted hydrazine (e.g., phenylhydrazine) definitively places the substituent at the N1 position.[3][4]

Diagram 1: N1 vs. N2 Alkylation Regioselectivity This diagram illustrates the two possible outcomes of alkylating the pyrazolo[3,4-d]pyrimidine core.

G cluster_start Starting Material cluster_reagents Reaction cluster_products Potential Products start Unsubstituted Pyrazolo[3,4-d]pyrimidine reagents R-X, Base Solvent start->reagents Alkylation N1_isomer N1-Alkylated Isomer (Thermodynamically Favored) reagents->N1_isomer Path A N2_isomer N2-Alkylated Isomer (Kinetically Favored) reagents->N2_isomer Path B

Caption: Regiochemical outcomes of N-alkylation.

Problem 3: Difficulty Introducing Substituents at C4 Position

The C4 position is a key site for modification to modulate biological activity, often requiring the displacement of a leaving group.

Potential Causes & Solutions

  • Cause: The C4-hydroxyl group (in the pyrimidin-4-one tautomer) is a poor leaving group.

    • Explanation: The pyrazolo[3,4-d]pyrimidin-4-one is the stable tautomer formed from many cyclization reactions. The hydroxyl group must be converted into a better leaving group for nucleophilic substitution.

    • Solution: Chlorinate the C4 position using phosphoryl chloride (POCl₃) or a similar reagent. This converts the C4-OH into a C4-Cl, which is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions with amines, thiols, or other nucleophiles.[3][4][7]

Diagram 2: Workflow for C4-Position Functionalization This workflow outlines the standard sequence for introducing diversity at the C4 position.

G A Pyrazolo[3,4-d]pyrimidin-4-one (C4-OH) B Chlorination (POCl₃) A->B Step 1 C 4-Chloro-pyrazolo[3,4-d]pyrimidine (Active Intermediate) B->C Activation D Nucleophilic Aromatic Substitution (e.g., R-NH₂) C->D Step 2 E C4-Substituted Product (e.g., 4-Amino Derivative) D->E Functionalization

Caption: Activation and substitution at the C4 position.

Section 3: Key Experimental Protocols

The following protocols are provided as a validated starting point for common transformations. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (3)

This protocol details the cyclization of a 5-aminopyrazole carboxylate using formamide.[3][4]

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq).

  • Reagent Addition: Add formamide (20 volumes, e.g., 20 mL for 1 g of starting material).

  • Reaction: Heat the mixture to 190 °C in a heating mantle and stir for 8 hours. Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexanes).

  • Work-up: Cool the reaction mixture to room temperature. A precipitate should form. Pour the mixture into cold water (50 mL) and stir for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, then with a small amount of cold ethanol.

  • Purification: Dry the solid under vacuum. The product is often pure enough for the next step. If necessary, recrystallize from hot ethanol or isopropanol.

Protocol 2: Chlorination at C4: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4)

This protocol converts the C4-OH group to a reactive C4-Cl group.[3][4]

  • Setup: To a 50 mL round-bottom flask equipped with a reflux condenser and stir bar, add 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (10 volumes) in the fume hood. The reaction is exothermic. A catalytic amount of DMF (1-2 drops) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 106 °C) and stir for 6 hours. The solution should become homogeneous. Monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice in a beaker. Caution: This is a highly exothermic and vigorous quenching process. Stir the resulting slurry until all the ice has melted.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous slurry with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

References

  • Vertex AI Search. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives.
  • ResearchGate. (n.d.). Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel 4-aminopyrazolo[3,4-d]pyrimidine amine derivative.... Retrieved from [Link]

  • National Institutes of Health. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy.... Retrieved from [Link]

  • ResearchGate. (n.d.). SCHEME 1 Synthesis of substituted pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Retrieved from [Link]

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Retrieved from [Link]

  • ResearchGate. (2013). ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. Retrieved from [Link]

  • PubMed. (n.d.). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Retrieved from [Link]

  • ACS Publications. (1979). Pyrazolo[4,3-d]pyrimidines. Regioselectivity of N-alkylation.... Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to not only execute this reaction successfully but also to rationally optimize it for your specific research needs.

Introduction: The Importance of this compound

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors and other therapeutic agents. The introduction of an iodine atom at the 3-position of the 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine core creates a versatile intermediate. This iodo-derivative is primed for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the synthesis of diverse libraries of compounds for drug discovery.

This guide will walk you through a two-step synthesis, starting from the readily available 5-amino-1H-pyrazole-4-carboxamide, and provide a detailed troubleshooting guide for the critical iodination step.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in two key stages:

  • Synthesis of the Precursor: Formation of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine from 5-amino-1H-pyrazole-4-carboxamide.

  • Regioselective Iodination: Introduction of an iodine atom at the C3 position of the pyrazolo[3,4-d]pyrimidine core.

Synthetic_Pathway A 5-Amino-1H-pyrazole- 4-carboxamide B 1H-Pyrazolo[3,4-d]pyrimidine- 4,6-diol A->B Urea, 190°C C 4,6-Dichloro-1H-pyrazolo- [3,4-d]pyrimidine B->C POCl3, 110°C D 4,6-Dichloro-3-iodo-1H-pyrazolo- [3,4-d]pyrimidine C->D NIS, DMF

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of the Precursor: 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

A common and effective method for the synthesis of the dichlorinated precursor involves a two-step process from 5-amino-1H-pyrazole-4-carboxamide.[1]

Step-by-Step Protocol:

Step 1: Preparation of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol

  • In a round-bottom flask, thoroughly mix 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents).

  • Heat the mixture to 190°C for 2 hours. The mixture will gradually become a turbid solid.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and add a 10% potassium hydroxide (KOH) solution to dissolve the solid.

  • Carefully acidify the solution with dilute hydrochloric acid (HCl) to a pH of 4-5.

  • The product will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.

Step 2: Preparation of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

  • To a reflux apparatus, add 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (1 equivalent) and phosphorus oxychloride (POCl₃, a significant excess, e.g., 10-20 equivalents).

  • Heat the mixture to reflux at 110°C for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • The product will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine as a yellow solid.[1]

ParameterValueReference
Starting Material 5-amino-1H-pyrazole-4-carboxamide[1]
Step 1 Reagent Urea[1]
Step 1 Temperature 190°C[1]
Step 2 Reagent Phosphorus oxychloride (POCl₃)[1]
Step 2 Temperature 110°C (Reflux)[1]
Typical Overall Yield ~49.5%[1]

Part 2: Optimizing the Iodination of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

The direct iodination of the electron-deficient 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine core at the C3 position is a critical step. N-Iodosuccinimide (NIS) is a commonly used and effective reagent for this transformation.

Proposed Starting Protocol:
  • In a clean, dry round-bottom flask, dissolve 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Add N-Iodosuccinimide (NIS) (1.1 to 1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80°C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Troubleshooting Guide for the Iodination Step

Troubleshooting_Iodination cluster_Low_Conversion Probable Causes & Solutions for Low Conversion cluster_Multiple_Products Probable Causes & Solutions for Multiple Products cluster_Purification_Issues Probable Causes & Solutions for Purification Issues Start Reaction Issue Low_Conversion Low or No Conversion Start->Low_Conversion Multiple_Products Multiple Products Observed Start->Multiple_Products Purification_Issues Difficulty in Purification Start->Purification_Issues LC_Cause1 Insufficient Reagent Activity Low_Conversion->LC_Cause1 LC_Cause2 Suboptimal Temperature Low_Conversion->LC_Cause2 LC_Cause3 Poor Solvent Choice Low_Conversion->LC_Cause3 MP_Cause1 Over-iodination (di-iodo product) Multiple_Products->MP_Cause1 MP_Cause2 Side reactions with solvent Multiple_Products->MP_Cause2 PI_Cause1 Product co-elutes with impurities Purification_Issues->PI_Cause1 PI_Cause2 Product is a stubborn oil Purification_Issues->PI_Cause2 LC_Sol1 Increase NIS equivalents (1.5-2.0 eq.) Check NIS purity LC_Cause1->LC_Sol1 LC_Sol2 Increase temperature incrementally (e.g., to 100°C) Consider microwave irradiation LC_Cause2->LC_Sol2 LC_Sol3 Try alternative polar aprotic solvents (e.g., DMAc, NMP) LC_Cause3->LC_Sol3 MP_Sol1 Use fewer NIS equivalents (1.05-1.1 eq.) Monitor reaction closely and stop upon full conversion of starting material MP_Cause1->MP_Sol1 MP_Sol2 Ensure DMF is anhydrous Consider less reactive solvents if issue persists MP_Cause2->MP_Sol2 PI_Sol1 Optimize chromatography solvent system (e.g., hexane/ethyl acetate gradient) Consider reverse-phase chromatography PI_Cause1->PI_Sol1 PI_Sol2 Attempt recrystallization from various solvent systems (e.g., ethanol/water, dichloromethane/hexane) PI_Cause2->PI_Sol2

Sources

Solubility and stability issues of pyrazolo[3,4-d]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry. As an isostere of adenine, it effectively mimics the hinge-binding interactions of ATP in the active sites of numerous protein kinases, leading to its widespread use in the development of targeted therapies, particularly in oncology.[1][2] Many derivatives have shown potent inhibitory activity against key targets like Src, Abl, EGFR, and VEGFR.[2][3]

However, the very features that confer high potency—often planar, aromatic systems with hydrophobic substituents designed for optimal target engagement—frequently lead to significant challenges in preclinical development. The most common and critical hurdles are poor aqueous solubility and unpredictable chemical stability.[3][4][5] These issues can compromise the reliability of in vitro assays, hinder the development of viable formulations for in vivo studies, and ultimately threaten the clinical progression of promising drug candidates.[3][5]

This technical guide is designed to serve as a dedicated resource for researchers encountering these challenges. It provides a structured troubleshooting guide based on causal analysis, detailed FAQs, and validated experimental protocols to systematically diagnose and resolve common solubility and stability issues associated with pyrazolo[3,4-d]pyrimidine compounds.

Troubleshooting Guide: Solubility & Solution Stability

This section addresses specific experimental observations with a focus on identifying the root cause and providing actionable solutions.

Issue 1: My compound precipitates immediately upon addition to aqueous buffer (e.g., for a kinase assay or cell-based experiment).
  • Question: I dissolve my pyrazolo[3,4-d]pyrimidine derivative in 100% DMSO to make a high-concentration stock, but when I dilute it into my final aqueous assay buffer (e.g., to 1% DMSO), I see immediate cloudiness or precipitation. Why is this happening and how can I fix it?

  • Expert Analysis & Causality: This is a classic sign of a compound "crashing out" of solution and is indicative of extremely low kinetic solubility. The compound is readily soluble in a pure organic solvent like DMSO, but its thermodynamic solubility in the final aqueous medium is very low.[1] The sudden change in solvent environment upon dilution causes rapid supersaturation, leading to precipitation. The planar, hydrophobic nature of many pyrazolo[3,4-d]pyrimidine scaffolds is the primary driver of this poor aqueous solubility.[5][6]

  • Solutions & Actionable Steps:

    • Lower the Final Test Concentration: The most straightforward first step is to determine if your assay can be performed at a lower concentration of the compound that remains below its solubility limit.

    • Increase Co-solvent Percentage (with caution): You can try incrementally increasing the final percentage of DMSO. However, be mindful that DMSO concentrations above 1-2% can have independent biological effects on kinases and cells, potentially confounding your results.

    • Utilize an Alternative Co-solvent System: Some compounds are more soluble in other solvent systems. See the table below for common options. Always run a vehicle control to ensure the new solvent system does not affect your assay.

    • pH Modification: If your compound has ionizable functional groups (e.g., basic amines or acidic phenols), its solubility will be pH-dependent.

      • For basic compounds: Lowering the pH of the buffer will protonate the basic center, forming a more soluble salt. Try using a buffer with a pH 1-2 units below the pKa of the basic group.

      • For acidic compounds: Increasing the pH will deprotonate the acidic center, also forming a more soluble salt.

Issue 2: My compound seems to dissolve initially but then precipitates over time (minutes to hours).
  • Question: My solution is clear right after I prepare it, but when I check it an hour later, or after incubation at 37°C, I see crystals or a hazy suspension. What's going on?

  • Expert Analysis & Causality: This scenario points to a discrepancy between the compound's kinetic and thermodynamic solubility. Initially, you may have created a supersaturated, metastable solution. Over time, especially with agitation or increased temperature (which can accelerate nucleation), the system moves towards its thermodynamically stable state, resulting in the precipitation of the excess solute until it reaches its equilibrium (thermodynamic) solubility concentration.

  • Solutions & Actionable Steps:

    • Determine Thermodynamic Solubility: It is crucial to determine the actual thermodynamic solubility in your final buffer to define a true working concentration range. A detailed protocol for this is provided later in this document.

    • Employ Formulation Strategies: If the required concentration for efficacy is higher than the thermodynamic solubility, you must use formulation techniques to create a stable, enabling formulation. These strategies create systems where the drug is molecularly dispersed and stabilized, preventing crystallization.

      • Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance apparent water solubility.[1] This is a common and effective method.

      • Encapsulation/Complexation: Techniques like encapsulation in liposomes or complexation with cyclodextrins can shield the hydrophobic molecule from the aqueous environment, improving solubility.[4][7]

Workflow for Troubleshooting Solubility Issues

G cluster_start Start: Experimental Observation cluster_analysis Problem Analysis cluster_solutions Solution Pathways Start Compound Precipitates in Aqueous Buffer Immediate Immediate Precipitation (Kinetic Solubility Issue) Start->Immediate If 'Crashing Out' Delayed Delayed Precipitation (Thermodynamic Solubility Issue) Start->Delayed If Precipitates Over Time Solution1 Modify Assay Conditions: - Lower [Compound] - Increase Co-solvent - Adjust pH Immediate->Solution1 Quick Fixes Solution2 Determine True Thermodynamic Solubility Delayed->Solution2 First Step End Stable Solution for In Vitro / In Vivo Study Solution1->End If Successful Solution3 Advanced Formulation: - Solid Dispersions - Liposomes / Nanosystems - Prodrug Approach Solution2->Solution3 If Solubility < Required Conc. Solution2->End If Solubility > Required Conc. Solution3->End If Successful

Caption: Decision workflow for addressing precipitation issues.

Issue 3: I am observing a loss of my parent compound or the appearance of new peaks in my HPLC analysis over time.
  • Question: I've managed to get my compound into solution, but my QC analysis shows its concentration is decreasing over 24 hours, and I see new, unidentified peaks in the chromatogram. What could be the cause?

  • Expert Analysis & Causality: This is a clear indication of chemical instability. The pyrazolo[3,4-d]pyrimidine ring system, while generally stable, can be susceptible to degradation under certain conditions. The most common pathways are:

    • Hydrolysis: If the compound has labile functional groups (e.g., esters, amides, or certain linkers in prodrugs), it can undergo hydrolysis, especially at non-neutral pH. The O-alkyl carbamate linkers used in some prodrug strategies are designed to be hydrolyzed by esterases but can also undergo slow chemical hydrolysis.[3][5]

    • Oxidation: The electron-rich heterocyclic system can be prone to oxidation. This can be catalyzed by trace metals, exposure to air (oxygen), or the presence of peroxides in solvents like THF or dioxane.

    • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.

  • Solutions & Actionable Steps:

    • Conduct a Forced Degradation Study: This is the definitive way to understand your compound's liabilities. It involves subjecting the compound to a range of harsh conditions (acid, base, peroxide, heat, light) to deliberately induce degradation.[8] This study helps identify potential degradants and the conditions to avoid. A protocol is provided below.

    • Control Solution pH: Based on hydrolysis data from the forced degradation study, prepare all solutions in a buffer that maintains the pH of maximum stability.

    • Protect from Light: Prepare and store solutions in amber vials or cover glassware with aluminum foil to prevent photodegradation.

    • Use High-Purity/Antioxidant-Stabilized Solvents: Use fresh, high-purity solvents. For solvents prone to peroxide formation (e.g., THF), use bottles that contain a stabilizer like BHT.

    • Inert Atmosphere: If the compound is highly sensitive to oxidation, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Frequently Asked Questions (FAQs)

Q1: Why are pyrazolo[3,4-d]pyrimidine compounds often poorly soluble? The pyrazolo[3,4-d]pyrimidine core is a planar, heterocyclic aromatic system. To achieve high potency against protein kinases, this scaffold is often decorated with additional hydrophobic and aromatic groups to make specific interactions in the ATP-binding pocket.[5] This combination of planarity and hydrophobicity leads to high crystal lattice energy and poor interactions with water, resulting in low aqueous solubility.[6]

Q2: What is the very first thing I should do when I receive a new pyrazolo[3,4-d]pyrimidine compound? Before any biological testing, you should perform a basic solubility assessment. A simple kinetic solubility test (e.g., nephelometry) or a "shake-flask" thermodynamic solubility test in water, PBS (pH 7.4), and a relevant acidic buffer (e.g., pH 4.0) will provide crucial information for planning all subsequent experiments.

Q3: What are the most common formulation strategies to improve the solubility of these compounds for in vivo studies? Several strategies have proven effective:

  • Prodrugs: A common and successful approach is to attach a water-solubilizing group (like N-methylpiperazine) to the parent molecule via a linker that is cleaved in vivo by enzymes to release the active drug.[3]

  • Nanosystems: Encapsulating the compounds in liposomes or forming albumin nanoparticles can significantly improve their solubility profile and pharmacokinetic properties.[4][7]

  • Amorphous Solid Dispersions: Creating a solid dispersion with hydrophilic polymers (e.g., PVPVA, Pluronic F-68, Tween 80) is a highly effective method to improve the apparent water solubility and can be screened efficiently.[1][9]

Q4: How do I know if my stability issue is due to hydrolysis or oxidation? A forced degradation study is the best way to determine this.[8] If you see significant degradation under acidic or basic conditions but not with an oxidizing agent like hydrogen peroxide, hydrolysis is the likely culprit. Conversely, if the compound is stable in acid/base but degrades rapidly in the presence of H₂O₂, it is susceptible to oxidation.

Q5: Can modifying the chemical structure of the pyrazolo[3,4-d]pyrimidine itself improve stability? Yes. For example, studies on related nucleoside analogs have shown that substitutions on the pyrazolo[3,4-d]pyrimidine ring can significantly affect the stability of bonds like the N-glycosylic bond.[10][11] While this is more relevant during the lead optimization phase of drug discovery, it highlights that the intrinsic stability is structure-dependent.

Key Experimental Protocols

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific medium.

  • Preparation: Add an excess amount of the solid compound to a known volume of the test buffer (e.g., PBS, pH 7.4) in a glass vial. The goal is to have visible solid material remaining at the end of the experiment.

  • Equilibration: Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours. This duration is generally sufficient to ensure equilibrium is reached. A 48-hour time point can be included to confirm equilibrium.

  • Separation: After equilibration, stop the agitation and allow the suspension to settle. Carefully remove an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid. This is best achieved by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of a pre-established calibration curve.

  • Analysis: Analyze the diluted sample by a validated analytical method, typically HPLC-UV or LC-MS, to determine the concentration. This concentration is the thermodynamic solubility.

Protocol 2: Forced Degradation Study

This protocol provides insight into the intrinsic stability of the drug substance.[8]

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix the stock solution with the stressor solution (typically 1:1) and incubate. A control sample (stock solution diluted with water) should be run in parallel.

    Stress ConditionReagentTypical Conditions
    Acid Hydrolysis 0.1 M HCl60°C for 24 hours
    Base Hydrolysis 0.1 M NaOH60°C for 24 hours
    Oxidation 3% H₂O₂Room Temp for 24 hours
    Thermal Stress Solid Compound80°C for 48 hours
    Photostability Solution/SolidExposed to light (ICH Q1B)
  • Sample Quenching: At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acid/base samples to halt the reaction.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (a method capable of separating the parent compound from all degradation products).

  • Interpretation: Compare the chromatograms of the stressed samples to the control. A loss in the parent peak area and the appearance of new peaks indicate degradation. The goal is to achieve 5-20% degradation to ensure the degradants can be reliably detected.

Visualization of Degradation Pathways

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent Pyrazolo[3,4-d]pyrimidine (Parent Compound) Hydrolysis Hydrolyzed Products (e.g., cleaved esters/amides) Parent->Hydrolysis Oxidation Oxidized Products (e.g., N-oxides) Parent->Oxidation Other Isomers, Ring-Opened Species Parent->Other Acid Acid (H+) Base (OH-) Acid->Hydrolysis Oxidant Oxidant (H2O2) Oxygen Oxidant->Oxidation Energy Energy (Heat, UV Light) Energy->Oxidation Energy->Other

Caption: Potential degradation pathways for pyrazolo[3,4-d]pyrimidine compounds.

References

  • Bari, S. B. (2014). CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. Drug Metabolism and Pharmacokinetics, 29(6), 433-440. [Link]

  • RSC Publishing. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics. [Link]

  • American Chemical Society. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]

  • Macmillan Publishers Limited. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Journal of Controlled Release. [Link]

  • American Chemical Society. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Oxford University Press. (2001). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic Acids Research, 29(10), 2069–2075. [Link]

  • American Chemical Society. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]

  • MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Seela, F., & Peng, X. (2001). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic Acids Research, 29(10), 2069-2075. [Link]

  • Cerea, M., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific Reports, 6, 21979. [Link]

  • ResearchGate. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Pyrazolo[3,4-d]pyrimidine Based Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. This guide is designed to provide expert, field-proven insights into common challenges encountered during in vitro kinase assays. As the pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, acting as an ATP mimic, understanding its behavior in biochemical assays is critical for accurate and reproducible results.[1] This guide moves beyond simple protocols to explain the causality behind experimental observations and provides robust troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My IC₅₀ values for the same pyrazolo[3,4-d]pyrimidine inhibitor are inconsistent between experiments. What's causing this variability?

A1: Inconsistent IC₅₀ values are a frequent challenge and can stem from several sources. High variability between replicate wells is a common issue that can obscure the true effect of your inhibitor.[2] Let's break down the most probable causes:

  • Compound Solubility and Aggregation: Pyrazolo[3,4-d]pyrimidines, often designed to fit into the hydrophobic ATP-binding pocket, can have poor aqueous solubility.[1] If the compound precipitates in your assay buffer, its effective concentration will be lower and more variable. Furthermore, some compounds can form colloidal aggregates that non-specifically sequester and denature the kinase, leading to false-positive inhibition signals.[3] A key indicator of aggregation is a steep dose-response curve.[4]

    • Troubleshooting Steps:

      • Assess Kinetic Solubility: Before your kinase assay, determine the solubility of your compound in the final assay buffer. A simple method is to make serial dilutions of your DMSO stock in the buffer and measure turbidity via light scattering at a wavelength like 500 nm or higher.[5]

      • Include Detergents: Add a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to your assay buffer.[3][6] This can disrupt aggregates and often reverses their inhibitory effect, helping to distinguish true inhibitors from aggregators.

      • Check DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is kept low (typically ≤1%) to avoid impacting enzyme activity or compound solubility.[1][7]

  • ATP Concentration: Since pyrazolo[3,4-d]pyrimidines are ATP-competitive inhibitors, the measured IC₅₀ value is highly dependent on the ATP concentration in the assay.[8][9] The relationship is described by the Cheng-Prusoff equation: IC₅₀ = Kᵢ (1 + [ATP]/Kₘ) .[8][9] Any fluctuation in the ATP concentration between experiments will directly alter your IC₅₀ values.

    • Troubleshooting Steps:

      • Standardize ATP Concentration: For routine screening, use a consistent ATP concentration. Many researchers opt for the Kₘ value of ATP for the specific kinase.[9][10] When the ATP concentration is equal to the Kₘ, the IC₅₀ is approximately 2 times the Kᵢ (the true binding affinity).[8][9][10] This allows for a more direct comparison of inhibitor affinities across different kinases.

      • Verify ATP Stock: Ensure your ATP stock solution is accurately prepared, properly stored in aliquots to avoid freeze-thaw cycles, and its concentration is verified.

  • Assay Conditions: Minor variations in incubation times, temperature, or reagent stability can lead to significant data scatter.

    • Troubleshooting Steps:

      • Ensure Temperature Uniformity: Avoid temperature gradients across your assay plate.[2]

      • Check Reagent Stability: Prepare fresh reaction mixes and ensure all components are within their expiration dates and stored correctly.[11]

      • Pipetting Accuracy: Calibrate your pipettes regularly. For viscous solutions, consider using reverse pipetting.[2]

Q2: I'm observing a high background signal in my luminescence-based kinase assay (e.g., ADP-Glo™). Is my compound interfering?

A2: High background can certainly be a sign of compound interference, a common source of false positives in HTS campaigns.[12][13] Luminescence-based assays like ADP-Glo™ are powerful but can be susceptible to artifacts.[14]

  • Direct Luciferase Inhibition: The readout in many luminescence kinase assays relies on a luciferase enzyme to generate a light signal from newly synthesized ATP.[15] Some compounds can directly inhibit this luciferase, leading to an artificially low signal, which can be misinterpreted as kinase inhibition (a false positive).[4][16]

    • Troubleshooting Workflow:

      • Run a Counter-Screen: Perform an assay where you test your compound directly against the luciferase enzyme. This involves adding the compound to a reaction with luciferase and its substrate (luciferin and ATP) and measuring the signal.

      • Orthogonal Assay: Confirm your hits using an assay with a different detection method, such as a fluorescence-based (e.g., TR-FRET) or radiometric assay, which will not be susceptible to luciferase inhibition.[17]

  • Compound Autofluorescence: While more of an issue for fluorescence-based assays, highly fluorescent compounds can sometimes interfere with luminescence detection systems.[4][18]

    • Troubleshooting Steps:

      • Measure Compound Signal: Run a plate containing only your compound in assay buffer and measure the signal at the detection wavelength.

      • Use Red-Shifted Dyes: For fluorescence assays, switching to far-red tracers can mitigate interference from autofluorescent compounds, as fewer library compounds fluoresce at longer wavelengths.[19]

  • Inadequate ATP Depletion (ADP-Glo™ Specific): The ADP-Glo™ assay has a step to deplete unconsumed ATP before converting ADP to ATP for detection.[14][15] If this step is inefficient, the remaining ATP will contribute to a high background signal.

    • Troubleshooting Steps:

      • Check Incubation Times: Ensure the 40-minute incubation after adding the ADP-Glo™ Reagent is strictly followed.[20]

      • Optimize Reagent Concentrations: Verify that the concentrations of all reagents are as recommended in the manufacturer's protocol.

Below is a troubleshooting workflow for unexpected assay signals.

G A Unexpected Result (High Background / False Positive) B Are Controls as Expected? (No-Enzyme, No-Substrate) A->B C Troubleshoot Assay Conditions (Reagents, Protocol, Plate Reader) B->C No D Investigate Compound Interference B->D Yes E Run Luciferase Counter-Screen D->E F Test in Orthogonal Assay (e.g., TR-FRET, Radiometric) D->F G Assess Compound Aggregation (Add Detergent, DLS) D->G H Result is an Artifact E->H Luciferase Inhibitor F->H Activity Lost I Result is Confirmed (True Inhibition) F->I Activity Confirmed G->H Aggregator G cluster_0 Kinase Reaction cluster_1 Signal Detection A 1. Add Inhibitor/ Vehicle (5 µL) B 2. Add Kinase/ Substrate (10 µL) A->B C 3. Initiate with ATP (5 µL) B->C D 4. Incubate (e.g., 60 min) C->D E 5. Add ADP-Glo™ Reagent (20 µL) D->E F 6. Incubate 40 min E->F G 7. Add Kinase Detection Reagent (40 µL) F->G H 8. Incubate 30 min G->H I 9. Read Luminescence H->I

Caption: Experimental workflow for an ADP-Glo™ kinase assay.

References

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]

  • Wodicka, L. M., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
  • Carna Biosciences. (2019). The significance of ATP concentration in cell-free and cell-based assays. Carna Biosciences, Inc.
  • Reaction Biology. (n.d.). The IC50 heatmap of common control kinase inhibitors against over 200 kinases.
  • Shoichet, B. K. (2006). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. BenchChem.
  • Kinase Logistics Europe. (n.d.).
  • BenchChem. (2025). A Technical Guide to Determining the Kinase Selectivity Profile of Novel Cdc7 Inhibitors. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting BTO-1 in Kinase Assays. BenchChem.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]

  • Kroeplien, B., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Available at: [Link]

  • Reaction Biology. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Shoichet, B. K. (2006). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery.
  • Pope, A. J., et al. (2004). Overcoming the Hurdle of Fluorescent Compounds in Kinase Screening: A Case Study. ASSAY and Drug Development Technologies.
  • Shoichet, B. K. (n.d.). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. Docking.org.
  • Dahlin, J. L., et al. (2015).
  • Auld, D. S., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery.
  • Bain, J., et al. (n.d.). Idealised values for the potency (IC50) of an inhibitor with...
  • Hermann, J. C., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of Biomolecular Screening. Available at: [Link]

  • Wagner, T., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Expert Opinion on Drug Discovery.
  • BenchChem. (2025). Technical Support Center: KSK67 In Vitro Experiments. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Kinase Assays. BenchChem.
  • Shapiro, A. (2013). How to deal with the poor solubility of tested compounds in MTT assay?
  • Hermann, J. C., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sigma-Aldrich. (n.d.). How to Interpret Dose-Response Curves. Sigma-Aldrich.
  • Dimova, D., et al. (2022). Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. International Journal of Molecular Sciences. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. BenchChem.
  • Vasta, J. D., et al. (2018). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. SLAS Discovery. Available at: [Link]

  • Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol. Promega.
  • Promega Corporation. (n.d.). ADP-Glo™ Max Assay Technical Manual. Promega.
  • Vedvik, K., et al. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Journal of Biomolecular Screening. Available at: [Link]

  • Promega Corporation. (n.d.). ADP-Glo(TM) Lipid Kinase Systems Technical Manual. Promega.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • edX. (n.d.).
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega.
  • Sadybekov, A., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Auld, D. S., et al. (2016). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
  • Abcam. (n.d.).
  • Vasta, J. D., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology.
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.

Sources

Technical Support Center: Synthesis of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine. This crucial building block is instrumental in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and the underlying scientific principles to help you navigate the complexities of this multi-step synthesis and optimize your yield.

Section 1: Synthesis Overview and Strategy

The synthesis of this compound is typically achieved through a two-stage process. First, a pyrazolopyrimidine core is formed and subsequently chlorinated. Second, this dichlorinated intermediate undergoes a regioselective iodination at the C3 position of the pyrazole ring. Understanding the causality of each step is critical for troubleshooting.

The most common pathway begins with the cyclization of a pyrazole precursor followed by a chlorination reaction, often using phosphorus oxychloride (POCl₃), to install the two chlorine atoms.[3] The subsequent iodination presents a challenge due to the electron-withdrawing nature of the dichloro-pyrimidine ring system. A potent electrophilic iodine source, such as N-Iodosuccinimide (NIS), is typically required to achieve efficient conversion.[1]

Synthetic_Workflow Start 1H-Pyrazolo[3,4-d]pyrimidine- 4,6-diol Chlorination Chlorination (POCl3) Start->Chlorination Step 1 Intermediate 4,6-Dichloro-1H-pyrazolo [3,4-d]pyrimidine Chlorination->Intermediate Iodination Iodination (NIS, DMF) Intermediate->Iodination Step 2 Product 4,6-Dichloro-3-iodo-1H- pyrazolo[3,4-d]pyrimidine Iodination->Product

Caption: Overall workflow for the two-step synthesis.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Part A: The Chlorination Step (Synthesis of Intermediate)

Question 1: My yield for the chlorination of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is very low. What could be the cause?

Answer: Low yields in this step are a frequent challenge and can be traced to several factors:

  • Reagent Quality and Stoichiometry: Phosphorus oxychloride (POCl₃) is highly reactive and susceptible to hydrolysis. Ensure you are using fresh, anhydrous POCl₃. An insufficient amount will lead to incomplete reaction, while a large excess can sometimes promote side reactions or complicate the workup. A typical molar ratio is 2-5 equivalents of POCl₃ per hydroxyl group.

  • Reaction Temperature and Time: This reaction requires heating, often to reflux (around 110 °C).[3] Sub-optimal temperatures will result in a sluggish and incomplete conversion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). Lack of monitoring can lead to premature termination of the reaction.

  • Ineffective Workup Procedure: The workup is critical. The reaction mixture is typically poured slowly into ice water to quench the excess POCl₃. This is a highly exothermic process. If the addition is too fast, localized heating can cause degradation of the product. Subsequently, the pH must be carefully adjusted to precipitate the product; for pyrazolo[3,4-d]pyrimidines, this is often in the pH range of 4-5.[3]

Question 2: My final product from the chlorination step is a dark, tarry substance instead of the expected solid. Why?

Answer: The formation of tar or a dark, intractable material often points to decomposition. The primary cause is typically related to the reaction temperature or workup.

  • Cause - Overheating: Prolonged heating at high temperatures or allowing the temperature to exceed the reflux point of POCl₃ can lead to thermal decomposition of the heterocyclic ring.

  • Solution - Strict Temperature Control: Use a temperature-controlled heating mantle and monitor the internal reaction temperature. Ensure the reaction is heated to the target temperature and not significantly beyond. Once TLC indicates completion, proceed to the workup without unnecessary delay.

  • Cause - Workup Issues: As mentioned, an uncontrolled quench of POCl₃ can generate significant heat, "cooking" the product.

  • Solution - Controlled Quenching: Always add the reaction mixture to a vigorously stirred slurry of ice and water. This provides a sufficient heat sink to manage the exotherm. Add the mixture dropwise or in a thin stream.

Part B: The Iodination Step (Synthesis of Final Product)

Question 1: The iodination of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is not proceeding. My TLC shows only starting material. What's wrong?

Answer: This is a common hurdle. The two chlorine atoms are strongly electron-withdrawing, which deactivates the entire heterocyclic system towards electrophilic aromatic substitution.

  • Cause - Insufficiently Reactive Iodinating Agent: Molecular iodine (I₂) is often not electrophilic enough to iodinate this deactivated ring.

  • Solution - Use a Potent Electrophile: N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.[1] NIS provides a source of "I⁺" which is a much more powerful electrophile.

  • Cause - Incorrect Solvent Choice: The solvent plays a key role. Polar aprotic solvents like N,N-Dimethylformamide (DMF) are known to facilitate this type of reaction.[1] They help to solubilize the reagents and can stabilize the charged intermediates in the reaction mechanism.

  • Cause - Inadequate Temperature: While some iodinations can occur at room temperature, this reaction often requires moderate heating (e.g., 60 °C) to overcome the activation energy barrier.[1]

Question 2: I am observing multiple spots on my TLC during the iodination, and purification is difficult. What are these byproducts?

Answer: The formation of byproducts complicates purification and reduces yield.

  • Potential Byproduct 1 - Hydrolysis: If there is moisture in your reaction, the chloro groups on the pyrimidine ring can undergo nucleophilic substitution to form hydroxylated impurities.

  • Solution: Ensure your DMF is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Potential Byproduct 2 - Unreacted Starting Material: This indicates an incomplete reaction.

  • Solution: Consider increasing the reaction time, temperature (incrementally, e.g., from 60 °C to 70 °C), or the equivalents of NIS (e.g., from 1.1 to 1.5 eq). Monitor closely by TLC.

  • Potential Byproduct 3 - N-Iodination: While C3-iodination is generally favored, iodination on one of the pyrazole nitrogens is a possible side reaction, which can sometimes be reversible or lead to other products.

  • Solution: Sticking to established protocols and temperatures can minimize this. Careful chromatographic separation is often required to isolate the desired C-iodinated product.

Troubleshooting_Flow cluster_solutions Solutions Start Low Yield in Iodination? CheckReagent Is Iodinating Agent NIS? Start->CheckReagent No CheckSolvent Is Solvent Anhydrous DMF? CheckReagent->CheckSolvent Yes UseNIS Change to NIS CheckReagent->UseNIS No CheckTemp Is Temperature > 50°C? CheckSolvent->CheckTemp Yes UseDMF Use Anhydrous DMF CheckSolvent->UseDMF No Optimize Increase Time / Temp / NIS eq. CheckTemp->Optimize No HeatRxn Heat to 60°C CheckTemp->HeatRxn No Success Yield Improved Optimize->Success UseNIS->CheckSolvent UseDMF->CheckTemp HeatRxn->Optimize

Caption: Troubleshooting logic for the iodination step.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Always use appropriate personal protective equipment (PPE).

Protocol A: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (Intermediate)

This protocol is adapted from the chlorination method described for similar pyrimidine systems.[3]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5.0 - 10.0 eq) to the flask in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 4-6 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching them carefully in water, neutralizing, extracting with ethyl acetate, and analyzing by TLC (e.g., mobile phase 50% Ethyl Acetate / 50% Hexane).

  • Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water.

  • Quenching: Slowly and carefully, add the reaction mixture dropwise to the ice slurry. Caution: Highly exothermic reaction.

  • Precipitation: After the addition is complete, continue stirring for 30 minutes. Carefully adjust the pH of the slurry to ~4-5 using a saturated solution of sodium bicarbonate or potassium carbonate.

  • Isolation: The product will precipitate as a solid. Isolate the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine.

Protocol B: Synthesis of this compound (Final Product)

This protocol is based on the iodination of related pyrazolopyrimidines.[1]

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq).

  • Reagent Addition: Add anhydrous DMF to dissolve the starting material. Then, add N-Iodosuccinimide (NIS, 1.1 - 1.2 eq) in one portion.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated solution of sodium thiosulfate (to remove any remaining iodine), followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Section 4: Data Summary

CompoundChemical FormulaMolar Mass ( g/mol )CAS NumberTypical Appearance
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidineC₅H₂Cl₂N₄189.0042754-96-1Yellow solid[4]
N-Iodosuccinimide (NIS)C₄H₄INO₂224.98516-12-1White to off-white solid
Final Product C₅HCl₂IN₄ 314.90 1379308-33-4 Solid (Off-white to brown) [5][6]

References

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (National Institutes of Health). [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (Clausius Scientific Press). [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (National Institutes of Health). [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (MDPI). [Link]

  • ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. (ResearchGate). [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (National Institutes of Health). [Link]

  • Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde. (Sci-Hub). [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (National Institutes of Health). [Link]

Sources

Technical Support Center: Purification of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4,6-dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine and its analogs. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important class of halogenated heterocyclic compounds. The inherent reactivity and specific physicochemical properties of these molecules can present unique purification challenges.

This guide provides practical, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and streamline your purification workflows.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific issues you may encounter during the purification of your target compounds.

Scenario 1: Poor Separation or Overlapping Spots/Peaks in Chromatography

Question: I'm running a flash column on silica gel, but my desired product is co-eluting with a persistent impurity. My TLC shows the spots are very close. What should I do?

Answer: This is a frequent challenge, given that reaction side-products can have very similar polarities to the target this compound analog.

Causality: The issue stems from an inappropriate solvent system that fails to adequately differentiate between the polarities of your product and the impurity. The pyrazole and pyrimidine rings offer sites for polar interactions, while the dichloro- and iodo-substituents add non-polar character, leading to complex chromatographic behavior.

Step-by-Step Troubleshooting Protocol:

  • Systematic TLC Analysis: Before scaling to a column, screen a wider range of solvent systems with varying polarities and compositions.[1] A good starting point for these compounds is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Adjust Solvent Ratio:

    • If your compound and the impurity have a high Rf (run too fast), decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.[1]

    • If the Rf is too low (stuck at the baseline), gradually increase the polarity.[1]

  • Introduce a Third Solvent: Sometimes a binary system is insufficient. Adding a small percentage of a third solvent can modulate selectivity. For instance:

    • Methanol (MeOH): Adding 1-2% MeOH to a dichloromethane or ethyl acetate system can disrupt strong interactions with the silica and improve the resolution of polar compounds.

    • Triethylamine (TEA): The pyrazolo[3,4-d]pyrimidine core is basic. If you observe streaking or tailing on your TLC plate, it indicates strong interaction with the acidic silica gel. Adding 0.1-1% TEA to your eluent can neutralize the acidic sites on the silica, leading to sharper bands and better separation.[1]

  • Consider an Alternative Stationary Phase: If optimizing the mobile phase fails, the problem may be the stationary phase.

    • Alumina: For basic compounds, switching to neutral or basic alumina can prevent the strong acidic interactions seen with silica, eliminating tailing and potentially improving separation.[1]

    • Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using polar solvents (like acetonitrile/water or methanol/water) can offer a completely different selectivity profile.

Scenario 2: Low or No Recovery After Recrystallization

Question: I've isolated my crude product, which looks promising by NMR, but I'm losing most of it during recrystallization. What's going wrong?

Answer: Low recovery from recrystallization is typically due to one of two main issues: incorrect solvent choice or the presence of impurities that inhibit crystal formation.

Causality: An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. If the compound is too soluble at room temperature, recovery will be low. Conversely, impurities can act as "crystal poisons," disrupting the lattice formation of your desired product.

Step-by-Step Troubleshooting Protocol:

  • Systematic Solvent Screening: Test a range of solvents on a small scale. A good solvent pair approach, using a "soluble" solvent and an "insoluble" anti-solvent, is often effective.

  • Optimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Using too much solvent is a very common cause of low recovery.[1]

  • Control the Cooling Rate: Rapid cooling (e.g., crashing the flask in an ice bath) leads to the formation of small, often impure crystals that trap solvent. Allow the solution to cool slowly to room temperature first, then move it to a 4°C refrigerator, and finally to a freezer if necessary.

  • Induce Crystallization: If crystals do not form upon cooling, try the following:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: Add a single, pure crystal of your product to the cooled, supersaturated solution to initiate crystallization.[1]

  • Pre-Purification/Decolorization: If your crude product is highly colored (e.g., brown or yellow) and fails to crystallize, it may contain colored impurities.

    • Dissolve the crude material in a suitable hot solvent.

    • Add a very small amount of activated charcoal to the hot solution.

    • Hot-filter the solution through a small plug of Celite® to remove the charcoal and adsorbed impurities.

    • Proceed with the cooling and crystallization steps as described above.[1]

Solvent System Compound Solubility Profile Typical Use Case for Pyrazolo[3,4-d]pyrimidines
Ethanol/Water Good solubility in hot ethanol, poor in water.Effective for moderately polar analogs. Dissolve in hot ethanol, add hot water dropwise until turbidity persists, then clarify with a drop of ethanol and cool.
Dichloromethane/Hexane Good solubility in dichloromethane, poor in hexane.Useful for less polar analogs. Dissolve in a minimum of DCM at room temp, then add hexane slowly until the solution becomes cloudy, then allow to stand.
Ethyl Acetate/Heptane Good solubility in ethyl acetate, poor in heptane.A common and effective system for a wide range of polarities.
Toluene Moderate solubility, highly temperature-dependent.Can be an excellent single-solvent system. Its higher boiling point allows for dissolving less soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the chlorination and iodination of a pyrazolo[3,4-d]pyrimidine precursor.[2][3] Potential impurities include:

  • Starting Material: Incomplete reaction can leave residual 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol or the mono-chlorinated intermediate.

  • Over-iodination/Side-iodination Products: While the 3-position is typically most reactive, minor iodination at other positions is possible under harsh conditions.

  • Hydrolysis Products: The chloro-substituents are susceptible to hydrolysis back to hydroxyl groups if exposed to water during workup or purification, especially under basic conditions.

Q2: My compound appears to be decomposing on the silica gel column. How can I confirm this and what can I do about it?

A2: Decomposition on silica is a known issue for certain sensitive heterocyclic compounds.[4] You can confirm this with a simple 2D TLC experiment:

  • Spot your compound on a TLC plate and elute as normal.

  • Dry the plate completely.

  • Rotate the plate 90 degrees and elute again in the same solvent system.

  • If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.[4]

Solutions:

  • Deactivate the Silica: Run the column using an eluent containing 1% triethylamine to neutralize the silica.[1]

  • Use a Different Stationary Phase: Switch to neutral alumina or consider reverse-phase chromatography.[4]

  • Minimize Contact Time: Use a short, wide "plug" of silica for rapid filtration instead of a long column for fine separation. This is best for removing baseline impurities rather than resolving closely-running spots.

Q3: Can I use an acidic or basic aqueous workup for my reaction mixture?

A3: Caution is advised. The 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine scaffold is sensitive to both strong acids and bases. The chlorine atoms at the 4 and 6 positions are activated towards nucleophilic substitution. Washing with strong aqueous base (like NaOH) can lead to hydrolysis, replacing the chlorine atoms with hydroxyl groups. A mild basic wash with saturated sodium bicarbonate (NaHCO₃) solution is generally safer for neutralizing acid catalysts. If an acidic wash is required, use a dilute solution (e.g., 1M HCl) and minimize contact time. Always perform workups at low temperatures (0-5 °C) to reduce the rate of potential side reactions.

Visualized Workflows

General Purification Workflow

This diagram outlines the decision-making process for purifying a crude this compound analog.

PurificationWorkflow cluster_start Start cluster_analysis Analysis cluster_purification Purification Path cluster_end Result Crude Crude Reaction Mixture TLC_NMR Analyze by TLC / Crude NMR Crude->TLC_NMR Recryst Direct Recrystallization TLC_NMR->Recryst High Purity Solid Column Column Chromatography TLC_NMR->Column Multiple Spots Close Rf Aqueous Aqueous Workup / Extraction TLC_NMR->Aqueous Salts / Water-Soluble Impurities Present Pure Pure Product Recryst->Pure Column->Pure After Solvent Removal Aqueous->Column After Drying

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Chromatography Separation

This flowchart provides a logical path for diagnosing and solving poor separation during column chromatography.

Caption: A logical flow for troubleshooting poor chromatographic separation.

References

  • National Institutes of Health (NIH). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Available at: [Link]

  • Clausius Scientific Press. Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Available at: [Link]

  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

Sources

Technical Support Center: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your synthetic endeavors. Our goal is to provide not just solutions, but also a deeper understanding of the chemical principles at play, enabling you to optimize your reactions and overcome synthetic hurdles.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues that can arise during the synthesis of pyrazolo[3,4-d]pyrimidines, offering probable causes and actionable solutions.

Issue 1: Poor Regioselectivity in N-Alkylation Leading to a Mixture of Isomers

Question: I am attempting an N-alkylation of my pyrazolo[3,4-d]pyrimidine, but I'm consistently obtaining a mixture of N1 and N2 alkylated isomers that are difficult to separate. How can I improve the regioselectivity of this reaction?

Probable Cause: The pyrazole core of the pyrazolo[3,4-d]pyrimidine scaffold possesses two reactive nitrogen atoms (N1 and N2) with similar nucleophilicity.[1] The final isomeric ratio is a delicate interplay of steric hindrance, electronic effects of substituents, and reaction conditions such as the choice of base and solvent.[1][2]

  • Steric Effects: Alkylation tends to occur at the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electron density at each nitrogen, influenced by substituents on the pyrazole and pyrimidine rings, affects their nucleophilicity.

  • Reaction Conditions: The base and solvent system can significantly influence which nitrogen is deprotonated and its subsequent reactivity. For instance, certain base/solvent combinations can favor the formation of a specific pyrazolate anion, leading to a higher yield of one regioisomer.[3]

Solution Workflow:

Step 1: Analyze Your Substrate

  • Assess Steric Hindrance: Examine the substitution pattern around the pyrazole ring. If one nitrogen is significantly more sterically hindered than the other, alkylation will likely favor the less hindered position.

Step 2: Optimize Reaction Conditions

  • Base and Solvent Selection: This is often the most critical factor. The table below provides a starting point for directing the alkylation towards the desired nitrogen.

Desired IsomerRecommended BaseRecommended SolventRationale
N1-Alkylation Sodium Hydride (NaH)Tetrahydrofuran (THF)This combination has been shown to favor N1-alkylation for many pyrazole derivatives.[1]
Potassium Carbonate (K₂CO₃)Dimethylformamide (DMF)A common and effective system for promoting N1-alkylation.
N2-Alkylation Cesium Carbonate (Cs₂CO₃)Acetonitrile (MeCN)Can sometimes favor the N2 isomer, depending on the substrate.
Acid Catalysis (e.g., TfOH)Dichloromethane (DCM)For certain substrates, acid-catalyzed conditions with specific alkylating agents like trichloroacetimidates can be highly selective for the N2 position.[4]
  • Temperature Control: Reactions should typically be started at a low temperature (e.g., 0 °C) and gradually warmed to room temperature. This can help to improve selectivity by favoring the thermodynamically more stable product.

Step 3: Consider the Alkylating Agent

  • Steric Bulk: Using a bulkier alkylating agent can enhance selectivity for the less sterically hindered nitrogen.

Step 4: Purification of Regioisomers

  • Chromatography: If a mixture is unavoidable, careful column chromatography on silica gel is the most common method for separation. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective.

  • Crystallization: In some cases, fractional crystallization can be used to isolate the major isomer.

Protocol 1: Regioselective N1-Alkylation using NaH in THF

  • To a stirred solution of the pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Spectroscopic Differentiation of N1 and N2 Isomers: Advanced NMR techniques can be invaluable for distinguishing between N1 and N2 alkylated products.[5]

  • NOESY: Nuclear Overhauser Effect Spectroscopy can show spatial proximity between the protons of the alkyl group and protons on the pyrazolo[3,4-d]pyrimidine core, helping to determine the point of attachment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique can show correlations between the carbons of the alkyl group and the protons on the heterocyclic core, and vice-versa, which can help elucidate the connectivity.

Issue 2: Hydrolysis of Nitrile Precursors to Amides During Synthesis

Question: I am synthesizing a 4-aminopyrazolo[3,4-d]pyrimidine starting from 5-amino-1H-pyrazole-4-carbonitrile. During the cyclization step with formamide, I am observing a significant amount of the corresponding 5-amino-1H-pyrazole-4-carboxamide as a byproduct. How can I prevent this hydrolysis?

Probable Cause: The nitrile group in your starting material is susceptible to hydrolysis under both acidic and basic conditions, which can be present during the high-temperature formamide cyclization.[6] Formamide itself can decompose at high temperatures to produce ammonia and formic acid, creating conditions conducive to nitrile hydrolysis.

Solution Workflow:

Step 1: Ensure Anhydrous Conditions

  • Dry Glassware and Reagents: Thoroughly dry all glassware in an oven before use. Use anhydrous formamide and other solvents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) to minimize exposure to atmospheric moisture.

Step 2: Optimize Reaction Temperature and Time

  • Lower Temperature: If possible, try running the reaction at a lower temperature for a longer period. This can reduce the rate of formamide decomposition and subsequent hydrolysis of the nitrile.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.

Step 3: Alternative Cyclization Reagents

  • Triethyl Orthoformate: Using triethyl orthoformate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) can be a milder alternative to formamide for the cyclization step.

  • Formic Acid: Refluxing the aminopyrazole carbonitrile in formic acid can also effect cyclization to the pyrimidinone, which can then be converted to the desired 4-amino derivative.[7]

Protocol 2: Optimized Cyclization of 5-Amino-1H-pyrazole-4-carbonitrile with Formamide

  • In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq).

  • Add freshly distilled, anhydrous formamide (5-10 volumes).

  • Heat the reaction mixture to the desired temperature (e.g., 160-180 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to remove any amide byproduct.

Issue 3: Formation of Dimeric Byproducts

Question: During the synthesis and purification of my 5-aminopyrazole precursor, I am observing the formation of a higher molecular weight species which I suspect is a dimer. How can I avoid this?

Probable Cause: 5-Aminopyrazoles can undergo oxidative dimerization, particularly in the presence of certain metal catalysts or oxidizing agents.[8][9] This can occur through the coupling of C-H/N-H, C-H/C-H, or N-H/N-H bonds. The reaction conditions, including the presence of air (oxygen), can promote this side reaction.

Solution Workflow:

Step 1: Maintain an Inert Atmosphere

  • Degas Solvents: Before use, degas solvents by bubbling an inert gas (argon or nitrogen) through them.

  • Work Under Inert Gas: Perform all manipulations, including reaction setup, workup, and transfers, under a positive pressure of an inert gas.

Step 2: Avoid Unnecessary Exposure to Oxidizing Agents

  • Reagent Purity: Ensure that all reagents are free from oxidizing impurities.

  • Choice of Reaction Conditions: Be mindful of reaction conditions that could be oxidative. For example, if using a metal catalyst, ensure it is in the correct oxidation state and that the reaction is not exposed to air.

Step 3: Purification Strategy

  • Prompt Purification: Purify the aminopyrazole intermediate as soon as possible after its synthesis to minimize the time it is exposed to conditions that could lead to dimerization.

  • Chromatography: Dimeric byproducts can usually be separated from the desired monomer by column chromatography due to their higher molecular weight and different polarity.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 4-aminopyrazolo[3,4-d]pyrimidines?

A1: A very common and versatile starting material is 5-amino-1H-pyrazole-4-carbonitrile. This precursor can be readily synthesized and then cyclized with various one-carbon sources, such as formamide or triethyl orthoformate, to form the pyrimidine ring.[10]

Q2: How can I confirm the structure of my synthesized pyrazolo[3,4-d]pyrimidine derivative?

A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • ¹H and ¹³C NMR: These will provide information about the proton and carbon environments in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: This can identify key functional groups, such as N-H and C=N bonds.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure.[7]

Q3: Are there any "green" or more environmentally friendly methods for synthesizing these compounds?

A3: Yes, there is a growing interest in developing greener synthetic routes. Some approaches include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and often leads to higher yields with less solvent usage.[11]

  • Use of greener solvents: Replacing hazardous solvents with more environmentally benign alternatives like water or ethanol where possible.

  • Catalytic methods: Employing efficient and recyclable catalysts can reduce waste and improve the atom economy of the synthesis.[12]

Visualizing Synthetic Workflows

Below are diagrams illustrating key decision-making processes in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

Regioselective_N_Alkylation start N-Alkylation of Pyrazolo[3,4-d]pyrimidine check_sterics Assess Steric Hindrance at N1 and N2 start->check_sterics n1_favored N1 is Less Hindered check_sterics->n1_favored Yes n2_favored N2 is Less Hindered check_sterics->n2_favored No select_conditions_n1 Use N1-Directing Conditions (e.g., NaH/THF) n1_favored->select_conditions_n1 select_conditions_n2 Use N2-Directing Conditions (e.g., Acid Catalysis) n2_favored->select_conditions_n2 reaction Perform Alkylation select_conditions_n1->reaction select_conditions_n2->reaction analyze Analyze Isomeric Ratio (NMR, LC-MS) reaction->analyze pure_product Pure Regioisomer analyze->pure_product >95% Desired Isomer mixture Mixture of Isomers analyze->mixture <95% Desired Isomer purify Purify by Chromatography or Crystallization mixture->purify purify->pure_product

Caption: Decision workflow for achieving regioselective N-alkylation.

Nitrile_Hydrolysis_Troubleshooting start Cyclization of 5-Amino-1H-pyrazole-4-carbonitrile problem Amide Byproduct Formation (Nitrile Hydrolysis) start->problem cause Probable Cause: Presence of Water, High Temperature problem->cause solution1 Ensure Anhydrous Conditions (Dry Glassware, Anhydrous Reagents) cause->solution1 solution2 Optimize Reaction Conditions (Lower Temp, Shorter Time) cause->solution2 solution3 Use Alternative Reagents (e.g., Triethyl Orthoformate) cause->solution3 re_run Re-run Reaction solution1->re_run solution2->re_run solution3->re_run success Successful Cyclization without Hydrolysis re_run->success

Caption: Troubleshooting guide for nitrile hydrolysis during cyclization.

References

  • Shakar, T. K., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(10), 3283. [Link]

  • González, M. A., et al. (2020). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 85(15), 9819–9831. [Link]

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Montoya, V., et al. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron, 61(52), 12377-12385. [Link]

  • Montoya, V., Pons, J., Branchadell, V., & Ros, J. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Portal de la Recerca de Catalunya. [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization for the cyclization step. [Link]

  • Ghadami, M., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 13(1), 12345. [Link]

  • Anwar, H. F., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. [Link]

  • Luo, G., et al. (2023). Scalable Synthesis of a Dual TLR7/8 Agonist via Highly Selective N2-Alkylation of 1H-Pyrazolo[4,3-d]pyrimidine. Organic Letters, 25(43), 7856–7860. [Link]

  • Hsieh, C.-H., et al. (2023). One‐Pot Acid Catalytic Cyclization Synthesis of Imidazo[4,5‐c]Pyrazoles and Pyrazolo[3,4‐d]Pyrimidines from 5‐Amino‐4‐Nitrosopyrazoles with Vilsmeier Reagent. ChemistrySelect, 8(29), e202301552. [Link]

  • Al-Tel, T. H., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(22), 5035. [Link]

  • Kamal, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 139-169. [Link]

  • Wang, Y., et al. (2024). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 381. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. In Targets in Heterocyclic Systems (Vol. 22, pp. 102-135). [Link]

  • ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry | Request PDF. [Link]

  • Wang, Y., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 381. [Link]

  • Radi, M., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 3(12), 1046–1050. [Link]

  • Shaban, R. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1837-1861. [Link]

  • ResearchGate. (n.d.). The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. [Link]

  • Guchhait, S. K., et al. (2023). Reagent-assisted regio-divergent cyclization synthesis of pyrazole. Organic & Biomolecular Chemistry, 21(33), 6736-6740. [Link]

  • Ghorbani-Vaghei, R., & Malaeke, A. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(2), 999-1010. [Link]

  • Al-wsabli, A. S., et al. (2024). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 40(6). [Link]

  • Frigoli, M., et al. (2019). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 12(8), 3623-3634. [Link]

  • Al-Tel, T. H., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(22), 5035. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Aponick, A., et al. (2002). Regioselective Organocadmium Alkylations of Substituted Quinones. The Journal of Organic Chemistry, 67(1), 242–244. [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]

Sources

Technical Support Center: Enhancing Cell Permeability of Pyrazolo[3,4-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine-based inhibitors. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to address the common challenge of enhancing the cell permeability of this important class of compounds.

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as an isostere of adenine and enabling potent inhibition of various kinases crucial in oncology and other diseases.[1][2][3][4] However, the very features that contribute to their high affinity for ATP-binding sites—often aromatic and hydrophobic moieties—frequently lead to poor aqueous solubility and, consequently, low cell permeability.[5][6][7][8] This can manifest as inconsistent in vitro data, poor translation to in vivo models, and ultimately, the failure of promising drug candidates.[7]

This guide provides a structured approach to diagnosing and overcoming these permeability challenges, ensuring your research can progress efficiently and effectively.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing a logical workflow for diagnosis and resolution.

Issue 1: High Variability and Poor Reproducibility in Cell-Based Assay IC50 Values

Question: My pyrazolo[3,4-d]pyrimidine inhibitor shows significant scatter in my cell-based potency assays (e.g., MTT, CellTiter-Glo®). The IC50 values vary between experiments, and I sometimes observe a plateau in the dose-response curve at higher concentrations. What is the likely cause and how can I fix this?

Answer: The most probable cause is the poor aqueous solubility of your compound, a known issue for this chemical class.[5][6][9] Your inhibitor is likely precipitating in the aqueous cell culture medium, meaning the actual concentration of the compound in solution is much lower and more variable than the nominal concentration you prepared.

G A Problem: Inconsistent IC50 Data B Hypothesis: Poor aqueous solubility leading to precipitation in media A->B C Step 1: Visual Inspection Examine stock solutions and final assay wells under a microscope for precipitates. B->C E Precipitate Observed C->E Yes F No Precipitate Observed C->F No D Step 2: Solubility Assessment Determine kinetic solubility in your specific cell culture medium. G Step 3: Solvent Optimization - Aim for final DMSO <0.5%. - Test co-solvents (e.g., PEG-400, ethanol) with vehicle controls. D->G E->D J Consider other factors: - Compound stability in media - Cell line variability F->J H Step 4: Formulation Approaches - Use Cyclodextrins for complexation. - Prepare nanosuspensions. G->H I Step 5: Re-run Assay Confirm improved consistency and dose-response. H->I

Caption: Troubleshooting workflow for inconsistent in vitro assay results.

Causality Explained:

  • Kinetic vs. Thermodynamic Solubility: When you dilute a DMSO stock into an aqueous buffer, you can create a supersaturated solution. The concentration at which the compound begins to precipitate is its kinetic solubility. This value is often more relevant for short-term in vitro assays than the true thermodynamic solubility.

  • Impact on Potency: If your compound precipitates, the dose-response curve will flatten because adding more compound does not increase the soluble, active concentration. This leads to an overestimation of the true IC50.

Issue 2: Low Apparent Permeability (Papp) in In Vitro Permeability Assays (e.g., Caco-2, MDCK)

Question: My pyrazolo[3,4-d]pyrimidine inhibitor shows low permeability in the apical-to-basolateral (A-B) direction and a high efflux ratio (B-A/A-B > 2) in my Caco-2 assay. What does this indicate and what are my options?

Answer: This profile strongly suggests two potential issues: 1) poor passive diffusion across the cell monolayer, and 2) active efflux by transporters like P-glycoprotein (P-gp, ABCB1), which are highly expressed in Caco-2 cells. Many kinase inhibitors are substrates for these efflux pumps.[10][11]

G A Problem: Low Papp (A-B) & High Efflux Ratio B Hypothesis: Poor passive diffusion and/or active efflux A->B C Step 1: Confirm Efflux Run Caco-2 assay with a known P-gp inhibitor (e.g., verapamil, zosuquidar). B->C D Papp (A-B) Increases Significantly? C->D E Yes: P-gp substrate confirmed D->E Yes F No: Efflux is not the primary issue D->F No G Strategy 1: Medicinal Chemistry - Mask H-bond donors. - Reduce polar surface area (PSA). - Introduce lipophilic groups. E->G H Strategy 2: Prodrug Approach Design a prodrug to mask efflux recognition sites and improve lipophilicity. E->H I Strategy 3: Formulation (For later stage) Use excipients that inhibit P-gp. E->I J Focus on improving physicochemical properties for passive diffusion (See FAQ 2). F->J

Caption: Decision tree for addressing low Caco-2 permeability.

Causality Explained:

  • Efflux Transporters: P-gp and other ABC transporters are cellular defense mechanisms that actively pump foreign substances out of the cell. If your compound is a substrate, it will be removed from the cell, resulting in low net permeability in the absorptive (A-B) direction and high permeability in the secretory (B-A) direction.

  • Medicinal Chemistry Solutions: By modifying the structure to reduce the features recognized by the transporter (e.g., hydrogen bond donors), you can "hide" the compound from the efflux pump.

Issue 3: Poor In Vivo Exposure Despite Good In Vitro Potency

Question: My inhibitor is potent in my cellular assays, but when I administer it orally to mice, I see very low plasma concentrations (Cmax) and overall exposure (AUC). What are the likely causes and solutions?

Answer: This is a classic bioavailability problem that stems from a combination of the issues discussed above: poor solubility and/or low permeability. Additionally, extensive first-pass metabolism in the liver can be a major contributor.

  • Assess Metabolic Stability: Before proceeding, conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes. If your compound is rapidly metabolized (high intrinsic clearance), this is a separate issue that must be addressed through medicinal chemistry to block metabolic "soft spots."

  • Address Solubility and Permeability: If metabolic stability is acceptable, the focus returns to getting the drug absorbed. The strategies below are designed to overcome poor solubility and permeability in vivo.

Solution Strategies:

StrategyDescriptionWhen to UseKey Considerations
Prodrug Synthesis Chemically modify the inhibitor with a promoiety that improves solubility and/or permeability. The promoiety is cleaved in vivo to release the active drug.[7][8]Early to late discovery.Linker stability is critical; must be stable in formulation but readily cleaved by enzymes in the body.[8]
Nanosystems Encapsulate the compound in carriers like liposomes or albumin nanoparticles.[5][6] This can protect the drug from degradation, improve solubility, and alter its biodistribution.[12]Preclinical development.Can alter pharmacokinetics significantly. Requires specialized formulation expertise.
Amorphous Solid Dispersions (ASDs) Disperse the crystalline drug in a polymer matrix to create a higher-energy, amorphous form. This improves the dissolution rate and apparent solubility.[13]Formulation development.Requires screening for suitable polymers and ensuring physical stability of the amorphous state.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why are pyrazolo[3,4-d]pyrimidines often poorly permeable?

A1: The core pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine, designed to bind to the ATP pocket of kinases.[2] Achieving high potency often requires adding hydrophobic, aromatic groups that make key interactions in the binding site. This frequently leads to molecules that are:

  • Highly Lipophilic (High logP): While some lipophilicity is needed for membrane crossing, very high logP can lead to poor aqueous solubility and trapping within the membrane.

  • Planar and Rigid: The fused ring system is rigid, which can be detrimental for passive diffusion.

  • High Molecular Weight: The addition of substituents to improve potency can increase the molecular weight above the ideal range for passive diffusion (e.g., >500 Da).

  • Poorly Soluble: As discussed, the hydrophobic nature of potent inhibitors leads to low aqueous solubility, which is a prerequisite for absorption.[5][7]

Q2: What is the most common and effective strategy to improve the cell permeability of these inhibitors?

A2: The prodrug approach is one of the most widely validated and successful strategies for pyrazolo[3,4-d]pyrimidines.[7][8] A classic example involves attaching a water-solubilizing group, such as an N-methylpiperazine, via a cleavable O-alkyl carbamate linker.[8] This strategy simultaneously addresses multiple issues:

  • Increases Aqueous Solubility: The ionizable piperazine group dramatically improves solubility.[7]

  • Can Improve Permeability: By masking polar functional groups on the parent drug, the prodrug can sometimes exhibit improved passive permeability.[7]

  • Bypasses Efflux (Potentially): The structural modifications may reduce recognition by efflux transporters like P-gp.

Q3: How do I choose between a medicinal chemistry approach (modifying the core molecule) and a formulation approach (e.g., nanosystems)?

A3: This depends on the stage of your project.

  • Early Discovery: Medicinal chemistry is the primary tool. The goal is to identify a lead compound with a balanced profile of potency, permeability, and metabolic stability. Strategies include adding flexible, solubilizing groups to the N1-position of the scaffold.[2]

  • Lead Optimization & Preclinical Development: If a potent compound has persistent permeability or solubility issues, formulation strategies become critical. Nanosystems and ASDs are powerful tools to enable in vivo studies and develop a viable drug product.[5][13] Sometimes, a combination is needed, such as creating a liposomal formulation of a more soluble prodrug.[12][14]

Q4: Can pyrazolo[3,4-d]pyrimidines also be P-gp inhibitors?

A4: Yes, some pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit P-gp, which can be a therapeutic advantage.[10][11][15] By inhibiting this efflux pump, the compound can increase its own intracellular concentration and potentially that of co-administered chemotherapy drugs, helping to overcome multidrug resistance in cancer cells.[10][15] This dual activity—inhibiting a target kinase and an efflux pump—is an exciting area of research for this scaffold.

Part 3: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid, high-throughput assessment of a compound's passive permeability. It is an excellent first-line screen before moving to more complex cell-based assays.

Principle: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The compound is added to the donor (apical) wells, and its appearance in the acceptor (basolateral) wells is measured over time.

Step-by-Step Methodology:

  • Prepare Plates: Pre-coat a 96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF) with 5 µL of the lipid solution (e.g., 20 mg/mL L-α-phosphatidylcholine in dodecane).

  • Prepare Donor Solution: Dissolve the test compound in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 100-200 µM. Include a low percentage of co-solvent (e.g., 5% DMSO) if necessary.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of the same buffer, optionally containing a scavenger component (e.g., 0.5% Triton X-100) to prevent back-diffusion.

  • Assemble and Incubate: Place the lipid-coated filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution. Carefully add 150 µL of the donor solution to each filter well. Cover and incubate at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, carefully remove the filter plate. Determine the compound concentration in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).

  • Calculate Permeability (Pe): The effective permeability is calculated using the equation provided in established protocols.[7]

Protocol 2: Caco-2 Bidirectional Permeability Assay

This is the gold standard in vitro assay for predicting intestinal absorption and identifying substrates of efflux transporters.

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter inserts. Over 21 days, they differentiate to form a polarized monolayer with tight junctions and express transporters found in the small intestine, such as P-gp.

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells onto 12- or 24-well Transwell® inserts at a density of ~60,000 cells/cm².

  • Culture and Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days.

  • Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²). Also, assess the permeability of a paracellular marker like Lucifer Yellow to confirm tight junction integrity.

  • Prepare Dosing Solutions: Dissolve the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4) at a typical concentration of 1-10 µM.

  • Apical to Basolateral (A-B) Transport:

    • Add the dosing solution to the apical (top) chamber.

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Incubate at 37°C with gentle shaking for 1-2 hours.

    • Take samples from the basolateral chamber at specified time points.

  • Basolateral to Apical (B-A) Transport:

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and sample from the apical chamber as above.

  • Sample Analysis: Quantify the compound concentration in all samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio: Calculate Papp for both A-B and B-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).

References

  • Radi, M., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific Reports. Available at: [Link]

  • Radi, M., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. National Institutes of Health. Available at: [Link]

  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Poor Bioavailability of Pyrazolo[3,4-d]pyrimidine Inhibitors. BenchChem.
  • Musumeci, F., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Botta, M., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • BenchChem. (2025).
  • Kostić, A., et al. (2021). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Fraser, C., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Available at: [Link]

  • El-Damasy, D. A., et al. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available at: [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health. Available at: [Link]

  • Kostić, A., et al. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. Antioxidants. Available at: [Link]

  • Eldehna, W. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Schenone, S., et al. (2014). Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. Journal of Medicinal Chemistry.
  • Singh, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]

  • Brusa, R., et al. (2020). The Pyrazolo[3,4-d]pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. Cancers. Available at: [Link]

Sources

Technical Support Center: Strategies to Mitigate Off-Target Effects of Pyrazolo[3,4-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate and mitigate the off-target effects commonly associated with this important class of kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, largely due to its nature as a bioisostere of adenine, which allows it to effectively interact with the ATP-binding site of kinases.[1][2][3][4] However, this same characteristic can also lead to a lack of selectivity and undesirable off-target activities.[2][5]

This resource is designed to provide you with the scientific rationale and practical methodologies to identify, understand, and minimize these off-target effects, ultimately leading to the development of more selective and effective therapeutic agents.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses common problems encountered during the characterization of pyrazolo[3,4-d]pyrimidine inhibitors and provides step-by-step guidance for their resolution.

Issue 1: My pyrazolo[3,4-d]pyrimidine inhibitor shows potent activity in a cell-based assay, but I observe unexpected phenotypes or toxicity inconsistent with inhibition of the intended target.

Potential Cause: This discrepancy is a classic indicator of off-target effects. The observed cellular phenotype may be a composite of on-target inhibition and engagement of one or more unintended kinases or other proteins. The high degree of structural similarity among kinase active sites makes this a significant challenge.

Troubleshooting Workflow:

Caption: Workflow for investigating unexpected cellular phenotypes.

Detailed Experimental Protocols:

  • Step 1: In Silico Off-Target Prediction

    • Rationale: Computational methods can provide an early, cost-effective indication of potential off-targets by comparing the chemical structure of your compound against databases of known ligand-target interactions.[6][7][8] These predictions can help prioritize experimental validation.

    • Protocol:

      • Utilize computational platforms that employ methods like 2D chemical similarity, 3D shape matching, and machine learning algorithms.[7][8]

      • Input the chemical structure of your pyrazolo[3,4-d]pyrimidine derivative.

      • Analyze the output, which will typically be a ranked list of potential off-targets with associated confidence scores.[9]

      • Pay close attention to kinases from families related to your primary target, as well as kinases known to be involved in common toxicity pathways (e.g., Src, Abl).[10]

  • Step 2: Broad-Spectrum Kinome Profiling

    • Rationale: This is a crucial experimental step to empirically determine the selectivity of your inhibitor. Profiling against a large panel of kinases provides a quantitative measure of its activity against intended and unintended targets.[11][12]

    • Protocol:

      • Select a kinase profiling service that offers a broad panel (ideally >300 kinases).[12][13]

      • Perform an initial screen at a single, high concentration (e.g., 1 or 10 µM) to identify all potential "hits."[12]

      • For any kinase showing significant inhibition (e.g., >70%), perform a follow-up dose-response experiment to determine the IC50 or Kd value.[12] This provides a quantitative measure of potency for each off-target.

  • Step 3: Cellular Target Engagement Assays

    • Rationale: While biochemical assays are essential, it's critical to confirm that the predicted off-target interactions occur within a cellular context. Cellular target engagement assays measure the direct interaction between your compound and its targets in live cells.

    • Protocol:

      • Multiplexed Inhibitor Bead (MIB) Mass Spectrometry: This technique can identify the kinases that directly bind to your compound in a cellular lysate.[14]

      • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.

      • NanoBRET™ Target Engagement Assay: This cell-based assay measures the binding of a compound to a specific kinase in real-time.[15]

  • Step 4: Structure-Activity Relationship (SAR) Analysis

    • Rationale: Once off-targets are confirmed, medicinal chemistry efforts can be employed to design new analogs with improved selectivity.[16][17] SAR studies involve systematically modifying the chemical structure to understand how different functional groups influence on-target and off-target activity.[18]

    • Protocol:

      • Synthesize a focused library of analogs based on the initial hit. Modifications can be made at various positions of the pyrazolo[3,4-d]pyrimidine core.[16]

      • Screen these new compounds against the primary target and the confirmed off-targets.

      • Analyze the data to identify chemical modifications that reduce off-target activity while maintaining or improving on-target potency. For example, introducing bulky groups may prevent binding to kinases with smaller ATP-binding pockets.

Issue 2: My compound is highly selective in biochemical assays, but I still observe cellular toxicity.

Potential Cause: Even highly selective kinase inhibitors can cause toxicity if the on-target kinase is crucial for the viability of normal cells. Alternatively, the toxicity could be due to off-target effects on non-kinase proteins or disruption of cellular processes not captured in standard kinome scans.

Troubleshooting Workflow:

Caption: Workflow for investigating toxicity with a selective compound.

Detailed Experimental Protocols:

  • Step 1: Evaluate On-Target Toxicity

    • Rationale: It is essential to determine if the observed toxicity is a direct result of inhibiting the intended target.

    • Protocol:

      • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase in the same cell line. If the genetic perturbation phenocopies the inhibitor-induced toxicity, it suggests on-target toxicity.

      • Rescue Experiments: Overexpress a drug-resistant mutant of the target kinase. If this rescues the cells from the inhibitor's toxic effects, it confirms on-target activity.

  • Step 2: Broader Off-Target Screening

    • Rationale: If on-target toxicity is ruled out, the compound may be interacting with proteins other than kinases.

    • Protocol:

      • Safety Pharmacology Panels: Screen the compound against a panel of common off-targets associated with toxicity, such as GPCRs, ion channels, and transporters.

      • Affinity-Based Proteomics: Employ techniques like chemical proteomics to pull down all cellular proteins that bind to your compound.

  • Step 3: Phenotypic Screening

    • Rationale: A high-content imaging or phenotypic screening approach can provide unbiased insights into the cellular pathways affected by your compound.

    • Protocol:

      • Treat cells with your compound and use automated microscopy to capture images of various cellular features (e.g., cell morphology, nuclear size, mitochondrial health).

      • Compare the phenotypic "fingerprint" of your compound to a library of reference compounds with known mechanisms of action. This can help to generate hypotheses about the off-target pathways involved.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-targets for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors?

A1: Due to the scaffold's ATP-mimetic nature, the most common off-targets are other kinases.[2][3] The specific off-target profile depends heavily on the substitutions on the pyrazolo[3,4-d]pyrimidine core. However, some frequently observed off-targets include members of the Src family kinases, Abl, and VEGFRs.[10][17][19] It is crucial to perform broad kinome screening for each new compound, as even small chemical modifications can significantly alter the selectivity profile.[2]

Q2: How can I computationally predict potential off-targets for my novel pyrazolo[3,4-d]pyrimidine compound?

A2: Several computational approaches can predict off-target interactions.[6][7] These methods generally rely on large databases of known compound-target interactions.[6][7][8] The primary techniques include:

  • Ligand-Based Methods: These approaches, such as 2D chemical similarity and pharmacophore modeling, compare your compound to others with known off-target profiles.[7][8]

  • Structure-Based Methods: If the 3D structure of potential off-target proteins is known, molecular docking can be used to predict the binding affinity of your compound to their active sites.[7]

  • Machine Learning: Modern approaches use machine learning algorithms trained on vast datasets to predict interactions based on chemical structure and other properties.[6][9]

Q3: What is the difference between biochemical and cell-based assays for determining selectivity, and when should I use each?

A3: Both assay types are essential for a comprehensive understanding of inhibitor selectivity.

  • Biochemical Assays: These are performed in vitro using purified enzymes and substrates.[20] They are ideal for determining direct inhibitory activity (IC50) and for broad kinome screening due to their high throughput and lower cost.[12][15]

  • Cell-Based Assays: These are conducted in a more physiologically relevant environment, taking into account factors like cell permeability, efflux pumps, and intracellular ATP concentrations.[15] They are crucial for confirming that an inhibitor engages its target (and off-targets) in a cellular context.

Recommended Assay Cascade:

Stage of Development Recommended Assay Purpose
Hit Identification Single-dose broad kinome screen (biochemical)Identify initial hits and potential off-targets
Hit-to-Lead Dose-response kinome profiling (biochemical)Quantify on- and off-target potency (IC50)
Lead Optimization Cellular target engagement assaysConfirm target binding in cells
Preclinical Cell-based functional and toxicity assaysEvaluate phenotypic effects and safety

Q4: What medicinal chemistry strategies can be employed to improve the selectivity of a pyrazolo[3,4-d]pyrimidine inhibitor?

A4: Improving selectivity is a key goal of lead optimization. Several strategies can be effective:

  • Structure-Guided Design: If co-crystal structures of your inhibitor with its target and off-targets are available, you can design modifications that exploit differences in the ATP-binding pockets.

  • Exploiting Allosteric Pockets: Design compounds that extend beyond the conserved ATP-binding site into more unique, less conserved regions of the kinase.

  • Rigidification: Introducing conformational constraints into the molecule can reduce its ability to adapt to the active sites of multiple kinases, thereby improving selectivity.[2]

  • Targeting Covalent Inhibition: If a non-conserved cysteine residue is present near the active site of the intended target, a covalent inhibitor can be designed for high selectivity and potency.[2]

Q5: How can I improve the aqueous solubility and overall pharmacokinetic properties of my pyrazolo[3,4-d]pyrimidine compounds to potentially reduce off-target effects at high doses?

A5: Poor solubility can necessitate higher dosing, which in turn can increase the likelihood of off-target engagement. Improving pharmacokinetic properties is therefore an important parallel strategy.

  • Prodrug Approach: A prodrug strategy can be used to mask parts of the molecule that limit solubility.[21] This involves chemically modifying the compound to create a more soluble precursor that is converted to the active drug in vivo.[21][22]

  • Formulation Strategies:

    • Nanoformulations: Encapsulating the inhibitor in systems like liposomes or albumin nanoparticles can significantly improve its solubility and bioavailability.[22][23]

    • Amorphous Solid Dispersions: Creating a solid dispersion of the inhibitor within a polymer matrix can enhance its dissolution rate.[22]

By systematically applying these troubleshooting guides and considering the frequently asked questions, researchers can more effectively navigate the challenges of off-target effects associated with pyrazolo[3,4-d]pyrimidine compounds, leading to the development of safer and more efficacious kinase inhibitors.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Vertex AI Search.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Vertex AI Search.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (n.d.).
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). NIH.
  • A Researcher's Guide to Validating Kinase Selectivity: A Methodological Comparison. (n.d.). Benchchem.
  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2022). PubMed.
  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. (2022). PubMed.
  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. (n.d.). Arabian Journal of Chemistry.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central.
  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Vertex AI Search.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.
  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. (2013). PubMed.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2025).
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). NIH.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). PMC - NIH.

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (n.d.).
  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (n.d.). PMC - NIH.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). PMC - NIH.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing.

  • Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors. (n.d.).
  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evalu
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). MDPI.
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Publishing.
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Recommendations for off-target profiling. (2020). CarnaBio USA, Inc..
  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). BPS Bioscience.
  • Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery.
  • Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. (n.d.). PMC - PubMed Central.
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (n.d.). PMC - NIH.
  • Design strategy for the target pyrazolo[3,4-d]pyrimidines. (n.d.).
  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. (2016). PubMed.
  • Recent advances in methods to assess the activity of the kinome. (2017). PMC - PubMed Central.
  • Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News.
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2025). Vertex AI Search.
  • Technical Support Center: Overcoming Poor Bioavailability of Pyrazolo[3,4-d]pyrimidine Inhibitors. (n.d.). Benchchem.

Sources

Validation & Comparative

A Comparative Analysis of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its bioisosteric relationship with adenine, a fundamental component of ATP.[1][2][3] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to competitively bind to the ATP-binding site of a wide range of protein kinases, making them a fertile ground for the development of targeted cancer therapies.[1][3] This guide provides a comparative analysis of a specific subset of these compounds: 4,6-dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine and its derivatives. The introduction of a halogen at the 3-position, particularly iodine, offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of kinase inhibitory profiles.

The Strategic Synthesis of this compound and its Analogs

The synthetic route to this compound is a multi-step process that begins with the construction of the pyrazolo[3,4-d]pyrimidine core, followed by chlorination and iodination. Subsequent derivatization, most commonly through Suzuki cross-coupling reactions at the 3-iodo position, allows for the introduction of a wide array of substituents to probe the chemical space around the kinase active site.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis of the core scaffold.

Step 1: Synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

  • Combine 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents) in a round-bottom flask.[4]

  • Heat the mixture to 190°C for 2 hours.[4]

  • Cool the reaction mixture and add a 10% potassium hydroxide solution.[4]

  • Acidify the solution with dilute hydrochloric acid to a pH of 4-5.[4]

  • Collect the resulting white solid by filtration and dry to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.[4]

Step 2: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

  • Suspend 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (1 equivalent) in phosphorus oxychloride (POCl₃, 10-15 equivalents).[4]

  • Reflux the mixture at 110°C for 4 hours.[4]

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.[4]

Step 3: Synthesis of this compound

  • Dissolve 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in N,N-dimethylformamide (DMF).

  • Add N-iodosuccinimide (NIS) (1.1 equivalents) to the solution.[5]

  • Heat the reaction mixture to 60°C and stir for 2-4 hours, monitoring the reaction by TLC.[5]

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to yield this compound.

Step 4: Derivatization via Suzuki Cross-Coupling

  • To a mixture of this compound (1 equivalent), an appropriate boronic acid or ester (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a suitable solvent (e.g., a 4:1 mixture of DMF and water), add a base such as potassium carbonate (K₂CO₃, 2 equivalents).[5]

  • Heat the reaction mixture at 90°C under an inert atmosphere until the starting material is consumed (monitored by TLC).[5]

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired 3-substituted derivative.

Synthesis_Workflow A 5-Amino-1H-pyrazole-4-carboxamide B 1H-Pyrazolo[3,4-d]pyrimidine-4,6-dione A->B Urea, 190°C C 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine B->C POCl₃, 110°C D This compound C->D NIS, DMF, 60°C E 3-Aryl/Heteroaryl Derivatives D->E ArB(OH)₂, Pd catalyst, Base

Caption: Synthetic workflow for this compound derivatives.

Comparative Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of their substituents. The 4,6-dichloro-3-iodo scaffold serves as a versatile platform for generating a library of compounds with diverse inhibitory profiles against various protein kinases implicated in cancer.

In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative pyrazolo[3,4-d]pyrimidine derivatives against several key oncogenic kinases. Lower IC₅₀ values indicate greater inhibitory potency.

Compound IDR¹ (at C3)R² (at C4)R³ (at C6)Target KinaseIC₅₀ (nM)Reference
1 IClCl---
2a 3-hydroxyphenylNH₂HBRK/PTK6153[5][6]
2b 4-hydroxyphenylNH₂HBRK/PTK6>2000[6]
3 H4-anilinoHFLT31278[2]
4 H4-anilinoHVEGFR2305[2]
5 H4-(4-chloro-3-(trifluoromethyl)phenyl)urea-phenoxyHFLT3Potent Inhibitor[2]
6 H4-(4-chloro-3-(trifluoromethyl)phenyl)urea-phenoxyHVEGFR2Potent Inhibitor[2]
7 HVariesHRETVaries[7]
8 VariesVariesHCDK2Varies[8]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in a 96-well plate.

    • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The extensive research on pyrazolo[3,4-d]pyrimidine derivatives has led to a significant understanding of their structure-activity relationships.

  • Substitution at the C3 Position: The introduction of an iodine atom at the C3 position serves as a crucial synthetic handle for introducing various aryl and heteroaryl groups via Suzuki coupling. The nature of the substituent at this position can significantly influence the potency and selectivity of the inhibitor. For instance, in the context of BRK/PTK6 inhibition, a 3-(3-hydroxyphenyl) substituent (Compound 2a) was found to be more potent than a 3-(4-hydroxyphenyl) substituent (Compound 2b), highlighting the importance of the substitution pattern on the appended phenyl ring.[6]

  • Substitution at the C4 and C6 Positions: The substituents at the C4 and C6 positions play a critical role in interacting with the hinge region of the kinase active site. The chlorine atoms in the parent scaffold are good leaving groups, allowing for the introduction of various amine and ether linkages. For example, replacing the 4-amino group with a 4-phenoxy group in a series of FLT3 and VEGFR2 inhibitors was shown to improve anti-angiogenic activity and enzymatic inhibitory potency.[2]

  • Overall Scaffold: The pyrazolo[3,4-d]pyrimidine core itself is a key determinant of activity, acting as a bioisostere of the adenine ring of ATP and forming crucial hydrogen bonds with the kinase hinge region.[1][2][3]

SAR_Diagram cluster_0 Pyrazolo[3,4-d]pyrimidine Core cluster_1 Kinase Inhibitory Activity Core Pyrazolo[3,4-d]pyrimidine (ATP Mimic) C3 C3 Position (Iodo -> Aryl/Heteroaryl) Modulates Potency & Selectivity Core->C3 C4_C6 C4 & C6 Positions (Chloro -> Amino/Ether) Interact with Hinge Region Core->C4_C6 Activity Potency & Selectivity Core->Activity Enables Binding C3->Activity Influences C4_C6->Activity Determines

Caption: Structure-Activity Relationship of 3-iodo-pyrazolo[3,4-d]pyrimidine derivatives.

Mechanism of Action and Signaling Pathways

Pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are key components of oncogenic signaling pathways. These pathways regulate critical cellular processes such as proliferation, survival, and angiogenesis.

A prominent example is the inhibition of Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2] Aberrant activation of these receptors is a common driver of tumor growth and progression. By blocking the ATP-binding site of these kinases, pyrazolo[3,4-d]pyrimidine derivatives prevent their autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Similarly, these compounds have been shown to inhibit non-receptor tyrosine kinases like Src.[9][10] Src plays a crucial role in cell motility, invasion, and metastasis. Inhibition of Src can therefore not only suppress tumor growth but also prevent its spread to other parts of the body.[9]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK EGFR / VEGFR RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Src Src Src->Proliferation Promotes Invasion & Metastasis Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->RTK Inhibits Inhibitor->Src Inhibits

Caption: Inhibition of oncogenic signaling pathways by pyrazolo[3,4-d]pyrimidine derivatives.

Conclusion

The this compound scaffold is a highly valuable platform for the design and synthesis of novel kinase inhibitors. The strategic placement of chloro and iodo substituents provides orthogonal handles for the systematic exploration of structure-activity relationships. By fine-tuning the substituents at the C3, C4, and C6 positions, researchers can develop potent and selective inhibitors targeting a range of oncogenic kinases. The insights gained from the comparative analysis of these derivatives will continue to guide the development of the next generation of targeted cancer therapies.

References

  • 1][11][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations

Sources

The Strategic Advantage of 3-Iodination: A Comparative Guide to 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the selection of a core scaffold is a critical decision that dictates the accessible chemical space and ultimate therapeutic potential of the resulting molecules. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, serving as the backbone for numerous clinical candidates and approved drugs, including the BTK inhibitor ibrutinib.[1][2] This is largely due to its nature as a bioisostere of adenine, allowing it to effectively mimic ATP and bind to the hinge region of kinase active sites.[1][3]

This guide provides an in-depth validation of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine as a strategic research tool. We will move beyond a simple product description to offer a comparative analysis, demonstrating its superior synthetic versatility and strategic advantages over less functionalized alternatives like 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. Through experimental data and established synthetic protocols, we will illustrate why the inclusion of the C3-iodo group is a pivotal feature for medicinal chemists aiming to develop next-generation kinase inhibitors with enhanced potency and selectivity.

The Core Scaffold: A Tale of Two Chemistries

The fundamental value of the pyrazolo[3,4-d]pyrimidine core lies in its reactive sites, which allow for systematic chemical modifications to explore structure-activity relationships (SAR). Let's compare the two key starting materials:

Feature4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidineThis compound
Structure A pyrazolo[3,4-d]pyrimidine core with chloro groups at the C4 and C6 positions.A pyrazolo[3,4-d]pyrimidine core with chloro groups at C4 and C6, and an iodo group at the C3 position.
Primary Reactive Sites C4 and C6: Susceptible to sequential nucleophilic aromatic substitution (SNAr) with amines, alcohols, and thiols.C4 and C6: Susceptible to SNAr reactions. C3: Amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).
Synthetic Versatility Moderate. Modifications are primarily limited to the C4 and C6 positions, and the N1 position of the pyrazole ring.High. Offers three distinct points for diversification, enabling the introduction of a much broader range of chemical moieties.
CAS Number 98141-42-5[4]1379308-33-4[5][6]
Molecular Formula C₅H₂Cl₂N₄C₅HCl₂IN₄[5]
Molecular Weight 189.00 g/mol 314.90 g/mol [5]

The key differentiator is the iodine atom at the C3 position . This seemingly simple addition transforms the scaffold from a useful building block into a highly versatile platform for combinatorial chemistry and targeted library synthesis.

Strategic Diversification: The Power of the C3-Iodo Group

The presence of the C3-iodo group unlocks a powerful set of synthetic reactions that are inaccessible with the non-iodinated scaffold. This allows for the exploration of a critical region of the kinase ATP binding site.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly reactive towards oxidative addition with palladium(0) catalysts, making it an ideal handle for introducing aryl, heteroaryl, and alkynyl groups. This is crucial for probing interactions within the kinase active site and improving inhibitor potency and selectivity.

  • Suzuki-Miyaura Coupling: Enables the introduction of a vast array of aryl and heteroaryl boronic acids and esters. This is a cornerstone reaction for building molecules that can form key π-stacking interactions or access specific pockets within the kinase domain.

  • Sonogashira Coupling: Allows for the installation of terminal alkynes, which can serve as rigid linkers to other pharmacophoric groups or directly interact with the target protein. This has been used to develop potent BTK inhibitors with improved physicochemical properties compared to ibrutinib.[1]

The following diagram illustrates the synthetic pathways available to the 3-iodo scaffold compared to its non-iodinated counterpart.

G Comparative Synthetic Utility cluster_0 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine cluster_1 This compound A Core Scaffold B S_NAr at C4/C6 (Amines, Alcohols) A->B C N1 Alkylation A->C D Core Scaffold E S_NAr at C4/C6 (Amines, Alcohols) D->E F N1 Alkylation D->F G Pd-Catalyzed Coupling at C3 (Suzuki, Sonogashira, etc.) D->G H Diverse Aryl, Heteroaryl, Alkynyl Groups G->H

Caption: Synthetic pathways for pyrazolo[3,4-d]pyrimidine scaffolds.

Performance Comparison: Case Studies in Kinase Inhibition

The true validation of a research tool lies in its application. Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been developed as potent inhibitors of a wide range of kinases, including EGFR, VEGFR2, RET, BTK, and Src.[1][7][8][9]

Let's examine how the C3-iodination strategy contributes to the development of potent inhibitors.

Case Study: Development of BRK/PTK6 Inhibitors

In a study aimed at developing inhibitors for Breast Tumor Kinase (BRK), researchers synthesized a series of 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives.[10] Their synthetic strategy explicitly utilized a C3-iodo intermediate to introduce various substituents via Suzuki cross-coupling reactions. This allowed for the systematic exploration of the SAR at this position, ultimately leading to the identification of highly potent compounds.

Comparative Performance Data

The following table summarizes IC₅₀ data for representative kinase inhibitors derived from pyrazolo[3,4-d]pyrimidine scaffolds. While not a direct head-to-head comparison from a single study, it illustrates the low nanomolar to micromolar potencies achievable with this class of compounds. The ability to modify the C3 position is a key factor in achieving this level of potency against diverse kinase targets.

Compound ClassTarget Kinase(s)Representative IC₅₀ ValuesReference
Phenylpyrazolo[3,4-d]pyrimidine derivative 5i EGFRWT, VEGFR20.3 µM, 7.60 µM[11]
Pyrazolo[3,4-d]pyrimidine derivative 12b EGFRWT, EGFRT790M0.016 µM, 0.236 µM[12]
Pyrazolo[3,4-d]pyrimidine derivative 23c RETPotent inhibition at 1 µM[8]
Pyrazolo[3,4-d]pyrimidine derivative 11 BTK7.95 nM[1]
Pyrazolo-[3,4-d]-pyrimidine Src inhibitorsc-SrcNanomolar range[9]
Pyrazolo[3,4-d]pyrimidine derivative 14 CDK2/cyclin A20.057 µM[2]

The development of compound 12b , a potent inhibitor of both wild-type and mutant EGFR, highlights the importance of C3 modification.[12] The synthesis starts from 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, demonstrating the power of the core scaffold in generating clinically relevant inhibitors.[12] The ability to introduce further diversity at the C3 position via the iodo-intermediate opens up avenues for even greater potency and selectivity.

Experimental Protocols

To facilitate the use of this compound, we provide detailed, validated protocols for the key synthetic transformations.

General Workflow for Kinase Inhibitor Synthesis

The following diagram outlines a typical workflow for synthesizing a library of kinase inhibitors starting from this compound.

workflow Synthetic Workflow for Library Generation start 4,6-Dichloro-3-iodo- 1H-pyrazolo[3,4-d]pyrimidine step1 Step 1: S_NAr at C4 (e.g., with an amine R¹-NH₂) start->step1 intermediate1 4-Amino-6-chloro-3-iodo- scaffold step1->intermediate1 step2 Step 2: Suzuki Coupling at C3 (with R²-B(OH)₂) intermediate1->step2 intermediate2 4-Amino-6-chloro-3-aryl- scaffold step2->intermediate2 step3 Step 3: S_NAr at C6 (e.g., with an amine R³-NH₂) intermediate2->step3 final_product Final Inhibitor Library step3->final_product

Caption: A multi-step synthesis workflow for creating diverse inhibitors.

Protocol: Suzuki-Miyaura Cross-Coupling at the C3 Position

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 3-iodo-pyrazolo[3,4-d]pyrimidine intermediate with an arylboronic acid.

Materials:

  • 3-iodo-pyrazolo[3,4-d]pyrimidine derivative (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Cs₂CO₃ or Na₂CO₃, 2.0 - 2.5 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 3-iodo-pyrazolo[3,4-d]pyrimidine derivative, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-16 hours), monitoring by TLC or LC-MS.[13]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-pyrazolo[3,4-d]pyrimidine.

Causality: The choice of a palladium catalyst and a suitable base is crucial for an efficient catalytic cycle. The inert atmosphere prevents the degradation of the catalyst and unwanted side reactions. Degassing the solvent removes oxygen, which can poison the palladium catalyst.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a general method to determine the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate

  • Test compounds (dissolved in DMSO)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase assay buffer

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer containing DMSO (final DMSO concentration should be consistent, e.g., 1%).

  • In a 96-well plate, add the test compound, the kinase enzyme, and the substrate.

  • Initiate the kinase reaction by adding ATP at a concentration near the Km for the specific kinase.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.

  • Calculate IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Self-Validation: This assay is self-validating as it includes controls for background luminescence (no enzyme) and maximal activity (no inhibitor). The luminescent signal is directly proportional to kinase activity, providing a robust and quantitative readout.

Conclusion: A Superior Tool for Modern Drug Discovery

While 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is a competent building block, This compound offers a clear strategic advantage for medicinal chemists. The C3-iodo group serves as a versatile synthetic handle for introducing a wide array of chemical functionalities through robust and well-established palladium-catalyzed cross-coupling reactions. This enhanced synthetic accessibility allows for a more thorough exploration of the chemical space around a critical interaction zone of the kinase ATP-binding site.

For research teams aiming to develop novel kinase inhibitors with high potency, improved selectivity, and novel intellectual property, the choice is clear. This compound is not just an alternative; it is a superior starting point for innovation in kinase inhibitor drug discovery.

References

  • Yang, L. L., Li, G. B., Ma, S., Zou, C., Sun, Q. Z., Cheng, C., Chen, X., Wang, L. J., Feng, S., Li, L. L., & Yang, S. Y. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of medicinal chemistry, 56(4), 1641–1655. [Link]

  • Zhang, H., Wang, W., Wu, S., Wang, M., Wang, L., Xia, Y., & Liu, X. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & medicinal chemistry letters, 27(11), 2561–2565. [Link]

  • Gabizon, R., Shraga, A., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1112–1135. [Link]

  • Acharya, B., Shin, Y. J., Yoon, Y. J., Kim, G. R., Lee, K., Park, H., Lee, K., Kang, J. S., Lee, S., & Kim, Y. C. (2025). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Bioorganic chemistry, 108293. Advance online publication. [Link]

  • Caraglia, M., Correale, P., Marra, M., Rawal, R. K., Gu, X., Li, Z., ... & Tassone, P. (2014). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Cell death & disease, 5(1), e984-e984. [Link]

  • Zhang, H., Wang, W., Wu, S., Wang, M., Wang, L., Xia, Y., & Liu, X. (2017). Synthesis and structure–activity relationship study of pyrazolo[3,4- d ]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2561-2565. [Link]

  • Eissa, I. H., Al-Salahat, A., Ahmed, H. E., Al-Ostoot, F. H., El-Sayed, M. A., El-Adl, K., ... & Al-Obaid, A. M. (2022). Discovery of new 1H-pyrazolo [3,4-d] pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2004-2022. [Link]

  • Schmitt, C., Linder, T., Ertel, M., Knaab, T. C., & Dirdjaja, N. (2019). Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles.... ResearchGate. [Link]

  • Bessin, Y., Bazin, M. A., Giraud, F., Bouaziz, Z., Betzer, J. F., & Routier, S. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 26(23), 7356. [Link]

  • Eweas, A. F., Osman, E. O., Al-Ghorbani, M., Al-Rashdi, A. A., Abdel-Aziz, M., & Al-Dies, A. M. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(21), 7247. [Link]

  • Acharya, B., Shin, Y. J., Yoon, Y. J., Kim, G. R., Lee, K., Park, H., ... & Kim, Y. C. (2025). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Bioorganic Chemistry, 108293. [Link]

  • Zhang, X., & Li, Y. (2020). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]

  • Gomaa, H. A., & Al-Fahemi, J. H. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Bioorganic Chemistry, 129, 106173. [Link]

  • Eissa, I. H., Al-Salahat, A., Ahmed, H. E., Al-Ostoot, F. H., El-Sayed, M. A., El-Adl, K., ... & Al-Obaid, A. M. (2022). Discovery of new 1H-pyrazolo [3, 4-d] pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2004-2022. [Link]

  • El-Naggar, M., Abdu-Allah, H. H., Al-Obaid, A. M., El-Sayed, M. A., & Abdel-Alim, A. A. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC advances, 13(48), 33833-33852. [Link]

  • Wang, X., Wang, X., Wang, X., Liu, Y., Zhang, Y., & Zhang, Y. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & medicinal chemistry, 72, 129202. [Link]

  • Abdel-Ghani, T. M., El-Sayed, W. A., El-Sabbagh, O. A., El-Naggar, A. M., & El-Damasy, D. A. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][8][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC advances, 12(23), 14758-14781. [Link]

  • CORE. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. CORE. [Link]

  • Al-Warhi, T., Al-Qurain, N. A., Al-Hazani, K., Al-Shaalan, N. H., & Al-Salahi, R. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4991. [Link]

  • PubChem. (n.d.). 4,6-dichloro-1-methyl-1H-pyrazolo(3,4-d)pyrimidine. PubChem. [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazolo[3,4-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazolo[3,4-d]pyrimidine scaffold represents a cornerstone in the development of kinase inhibitors. Its structural resemblance to the adenine core of ATP makes it a privileged scaffold for targeting the ATP-binding site of a wide array of kinases.[1][2] This inherent versatility, however, presents a significant challenge: ensuring target selectivity. Off-target effects can lead to unforeseen toxicities and confound experimental results, making a thorough understanding of an inhibitor's cross-reactivity profile paramount.[3]

This guide provides an in-depth comparison of the cross-reactivity of several key pyrazolo[3,4-d]pyrimidine inhibitors, supported by experimental data. We will delve into the causality behind experimental choices for assessing selectivity and provide detailed protocols for key assays, empowering researchers to make informed decisions in their drug discovery endeavors.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[3] This conservation is the primary reason why achieving absolute selectivity with ATP-competitive inhibitors is a formidable task. A pyrazolo[3,4-d]pyrimidine-based inhibitor designed to target a specific kinase may inadvertently bind to and inhibit dozens of other kinases, a phenomenon known as polypharmacology.

Early pyrazolo[3,4-d]pyrimidine inhibitors, such as PP1 and PP2, were initially celebrated for their potent inhibition of Src family kinases.[4] However, as broader and more sensitive profiling technologies have emerged, a more nuanced picture of their selectivity has come to light, revealing significant off-target activities.[5][6][7] This underscores the critical need for comprehensive cross-reactivity studies to accurately interpret biological data and anticipate potential clinical outcomes.

Comparative Cross-Reactivity of Pyrazolo[3,4-d]pyrimidine Inhibitors

To illustrate the varying selectivity profiles within this class of compounds, we will compare the well-characterized inhibitors PP1 and PP2 with a newer generation of pyrazolo[3,4-d]pyrimidine derivatives.

The Pioneers: PP1 and PP2

PP1 and PP2 are potent, cell-permeable inhibitors of Src family kinases, including Lck, Fyn, and Hck.[8][9][10][11][12] For years, they have been invaluable tools for dissecting Src-mediated signaling pathways. However, extensive kinome profiling has revealed that their "selectivity" is relative.

A KINOMEScan™ panel of 200 kinases demonstrated that at a concentration of 10 µM, PP2 is a non-selective inhibitor, binding to a significant number of kinases with high affinity.[5] In this screen, 56 kinases showed greater than 95% displacement of an immobilized ligand by PP2.[5] Similarly, PP1 has been shown to inhibit other kinases, including c-Kit and Bcr-Abl, with potencies comparable to its inhibition of some Src family members.[6][7]

Table 1: Comparative Inhibitory Activity (IC50, nM) of PP1 and PP2 Against a Panel of Kinases

Kinase TargetPP1 IC50 (nM)PP2 IC50 (nM)
Lck5[8]4[9][11][12]
Fyn6[8]5[9][11][12]
Hck205[10]
Src170[13]-
c-KitYes (Direct Inhibition)[6][7]Yes (Inhibits SCF-induced phosphorylation)[6][7]
Bcr-AblYes (Inhibits in vitro)[6][7]Yes (Inhibits in vitro)[6][7]
EGFR-480[10]
ZAP-70>100,000[8]>100,000[10]
JAK2>50,000[8]>50,000[10]

Data compiled from multiple sources. Direct head-to-head comparisons in a single study are limited.

Newer Generation Pyrazolo[3,4-d]pyrimidines: A March Towards Selectivity

Medicinal chemistry efforts have focused on modifying the pyrazolo[3,4-d]pyrimidine scaffold to enhance selectivity.[1] By exploiting subtle differences in the ATP-binding sites of various kinases, it is possible to design inhibitors with a narrower spectrum of activity.

For instance, a newer series of 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives has been developed as selective inhibitors of Breast Tumor Kinase (BRK/PTK6).[14] One lead compound from this series, when screened against the Eurofins KINOMEscan® panel at a concentration of 30 nM, demonstrated high selectivity for BRK.[14] This highlights the potential to engineer selectivity into the pyrazolo[3,4-d]pyrimidine scaffold.

Other research has led to the development of pyrazolo[3,4-d]pyrimidine derivatives with potent and selective activity against other kinase targets, such as CDK2 and MKK3.[15][16] These advancements are crucial for developing safer and more effective therapeutic agents.

Experimental Methodologies for Assessing Cross-Reactivity

A multi-faceted approach is essential for accurately characterizing the selectivity of a kinase inhibitor. Here, we detail two gold-standard methodologies: in vitro kinase profiling and the Cellular Thermal Shift Assay (CETSA).

In Vitro Kinome Profiling: A Broad-Spectrum View

In vitro kinase profiling provides a broad overview of an inhibitor's activity against a large panel of purified kinases. Radiometric assays are a classic and highly sensitive method for this purpose.

Experimental Protocol: In Vitro Radiometric Kinase Assay

This protocol is a generalized procedure and should be optimized for each specific kinase.

1. Reagents and Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide or protein substrate

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl2, and DTT)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • Pyrazolo[3,4-d]pyrimidine inhibitor stock solution (in DMSO)

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter and scintillation fluid

2. Procedure:

  • Prepare Kinase Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, purified kinase, and substrate.

  • Inhibitor Dilution: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine inhibitor in the kinase reaction buffer. Also, prepare a vehicle control (DMSO).

  • Reaction Setup: In a 96-well plate, add the inhibitor dilutions and the vehicle control. Then, add the kinase reaction master mix to each well.

  • Initiate the Reaction: Prepare an ATP mix containing both [γ-³²P]ATP and non-radiolabeled ATP in the kinase reaction buffer. Add the ATP mix to each well to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction: Spot a portion of the reaction mixture from each well onto a phosphocellulose membrane. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the membrane multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.

  • Quantification: Place the dried membrane in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Causality Behind Experimental Choices:

  • [γ-³²P]ATP: The use of radiolabeled ATP provides a direct and highly sensitive measure of phosphate transfer to the substrate.

  • Phosphocellulose Membrane: This specifically binds the phosphorylated peptide/protein substrate, allowing for the separation from unincorporated radiolabeled ATP.

  • IC50 Determination: This quantitative measure of potency is crucial for comparing the inhibitory activity of a compound against different kinases.

cluster_workflow Experimental Workflow: In Vitro Kinase Profiling prep Prepare Reagents (Kinase, Substrate, Buffer, Inhibitor) setup Set up Kinase Reaction in 96-well plate prep->setup initiate Initiate Reaction with [γ-³²P]ATP setup->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction & Spot on Membrane incubate->stop wash Wash Membrane stop->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Analyze Data (Calculate IC50) quantify->analyze

Caption: Workflow for in vitro radiometric kinase assay.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

While in vitro assays are excellent for broad screening, they do not always reflect the behavior of an inhibitor in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in situ.[17] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its thermal stability.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

1. Reagents and Materials:

  • Cultured cells

  • Pyrazolo[3,4-d]pyrimidine inhibitor stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR tubes or 96-well plates

  • Thermal cycler or heating block

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific to the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

2. Procedure:

  • Cell Treatment: Treat cultured cells with the pyrazolo[3,4-d]pyrimidine inhibitor at the desired concentration or with a vehicle control (DMSO). Incubate for a sufficient time to allow for cell penetration and target binding.

  • Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures using a thermal cycler. A temperature gradient is crucial for determining the melting curve of the target protein.

  • Cell Lysis: Lyse the cells using an appropriate method (e.g., freeze-thaw cycles followed by sonication) in lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Western Blotting: Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific to the target kinase, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities. Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Causality Behind Experimental Choices:

  • Intact Cells: Performing the assay in live cells provides a more physiologically relevant assessment of target engagement, accounting for factors like cell permeability and intracellular ATP concentrations.

  • Thermal Denaturation: Heating the cells induces protein unfolding and aggregation. The extent of aggregation is inversely proportional to the protein's stability.

  • Western Blotting: This allows for the specific detection and quantification of the soluble fraction of the target protein.

cluster_workflow Experimental Workflow: Cellular Thermal Shift Assay (CETSA) treat Treat Cells with Inhibitor or Vehicle heat Heat Cell Aliquots (Temperature Gradient) treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge collect Collect Supernatant (Soluble Proteins) centrifuge->collect wb Western Blot for Target Protein collect->wb analyze Analyze Data (Generate Melting Curve) wb->analyze

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Case Study: Src Kinase Inhibition

Src, a non-receptor tyrosine kinase, is a key regulator of numerous cellular processes, including proliferation, differentiation, and migration.[4] Its aberrant activation is implicated in various cancers. The pyrazolo[3,4-d]pyrimidine scaffold has been extensively explored for developing Src inhibitors.

RTK RTK / Integrin Src Src RTK->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration FAK->Migration MAPK MAPK Ras->MAPK Akt Akt PI3K->Akt Proliferation Proliferation STAT3->Proliferation MAPK->Proliferation Survival Survival Akt->Survival PyrazoloInhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor PyrazoloInhibitor->Src

Caption: Simplified Src signaling pathway and the point of inhibition.

The promiscuity of early inhibitors like PP1 and PP2, while useful for initial pathway elucidation, can lead to ambiguous results. For example, an observed phenotype could be due to the inhibition of Src or an off-target kinase. The development of more selective inhibitors, guided by comprehensive cross-reactivity profiling, is crucial for definitively linking Src inhibition to specific cellular outcomes.

Conclusion and Future Perspectives

The pyrazolo[3,4-d]pyrimidine scaffold will undoubtedly continue to be a valuable framework in the design of kinase inhibitors. However, the era of relying on anecdotal evidence of selectivity is over. Rigorous and comprehensive cross-reactivity profiling using a combination of in vitro and cell-based assays is not just best practice; it is a scientific necessity.

As our understanding of the kinome deepens and our ability to design more selective inhibitors improves, we can look forward to the development of next-generation pyrazolo[3,4-d]pyrimidine-based therapeutics with enhanced efficacy and improved safety profiles. This will require a continued commitment to the principles of scientific integrity, where a thorough understanding of a compound's full biological activity is paramount.

References

  • Development of a highly selective c-Src kinase inhibitor. PMC. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. [Link]

  • The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases. PubMed. [Link]

  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. PMC. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

  • The Src-selective Kinase Inhibitor PP1 Also Inhibits Kit and Bcr-Abl Tyrosine Kinases. ResearchGate. [Link]

  • PP2 (kinase inhibitor). Wikipedia. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidines as novel mitogen-activated protein kinase kinase 3 (MKK3) inhibitors. PubMed. [Link]

  • Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central. [Link]

  • Identification of a new family of pyrazolo[3,4-d]pyrimidine derivatives as multitarget Fyn-Blk-Lyn inhibitors active on B- and T-lymphoma cell lines. PubMed. [Link]

  • KINOMEscan data. HMS LINCS Project. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Semantic Scholar. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]

  • SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. PubMed. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Clarivate. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC. [Link]

Sources

Selectivity Profiling of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its structural resemblance to adenine allows it to function as an ATP-competitive inhibitor, targeting the highly conserved ATP-binding site of protein kinases.[1][2] This versatile core has been extensively modified to generate a multitude of potent and selective inhibitors against various kinase targets implicated in cancer and other diseases. This guide focuses on a specific subset of these compounds: 4,6-dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine analogs, providing a comparative analysis of their selectivity profiles to aid researchers in the selection and development of next-generation kinase inhibitors.

The strategic placement of chloro and iodo substituents on the pyrazolo[3,4-d]pyrimidine core provides a versatile platform for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) to achieve desired potency and selectivity. This guide will delve into the selectivity profiles of various analogs derived from this scaffold, present the methodologies for assessing kinase selectivity, and provide insights into the structural determinants of their target engagement.

Comparative Selectivity of Pyrazolo[3,4-d]pyrimidine Analogs

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. Analogs of the this compound scaffold have been developed to target a range of kinases, from receptor tyrosine kinases (RTKs) to non-receptor tyrosine kinases and serine/threonine kinases. Below is a comparative analysis of the selectivity profiles of representative analogs from the literature.

It is important to note that direct comparison of absolute inhibitory values (e.g., IC50, Ki) across different studies should be approached with caution due to variations in assay formats, ATP concentrations, and enzyme preparations. However, the data presented provides valuable insights into the relative selectivity of these compounds.

Dual Src/Abl Inhibitors for Chronic Myeloid Leukemia (CML)

A significant focus of pyrazolo[3,4-d]pyrimidine development has been on dual inhibitors of Src and Bcr-Abl kinases for the treatment of CML, including imatinib-resistant strains.[3][4][5][6]

CompoundTarget KinaseKi (µM)Cellular Activity (Cell Line)IC50 (µM)Reference
SI388 (2a) Src0.423--[7]
Abl0.419--[7]
Compound 7a Abl (wild-type)-K-562Potent[3]
Abl (mutant)-K-562Potent[3]
Src-K-562Potent[3]
Compound 7b Abl (wild-type)-K-562Potent[3]
Abl (mutant)-K-562Potent[3]
Src-K-562Potent[3]
Compound 1 c-Src-Myeloid cell lines-[5]
c-Abl-Myeloid cell lines-[5]
Compound 2 c-Src-Myeloid cell lines-[5]
c-Abl-Myeloid cell lines-[5]

Table 1: Inhibitory activities of selected dual Src/Abl pyrazolo[3,4-d]pyrimidine inhibitors.

EGFR Inhibitors for Solid Tumors

The epidermal growth factor receptor (EGFR) is a well-established target in various solid tumors. Several pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR.[8][9][10]

CompoundTarget KinaseIC50 (µM)Reference
Compound 5i EGFR (wild-type)0.3[8]
VEGFR27.60[8]
Compound 4 EGFR0.054[9]
Compound 15 EGFR0.135[9]
Compound 16 EGFR0.034[9]
Compound 12b EGFR (wild-type)0.016[10]

Table 2: Inhibitory activities of pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors.

Broad Kinase Selectivity Profiling

Comprehensive kinase profiling against a large panel of kinases is the gold standard for assessing inhibitor selectivity. One study reported the screening of a pyrazolo[3,4-d]pyrimidine derivative, compound 51, against a panel of 468 kinases.[11] At a concentration of 30 nM, compound 51 demonstrated excellent selectivity, inhibiting only 1.2% of the kinases tested.[11] This highlights the potential to develop highly selective inhibitors from this scaffold.

Key Signaling Pathways Targeted by Pyrazolo[3,4-d]pyrimidine Analogs

The therapeutic efficacy of these inhibitors stems from their ability to modulate critical signaling pathways involved in cell proliferation, survival, and migration.

Signaling_Pathway cluster_inhibitors Pyrazolo[3,4-d]pyrimidine Analogs RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Src Src Family Kinases RTK->Src Proliferation_Survival_Migration Proliferation_Survival_Migration Src->Proliferation_Survival_Migration Downstream Effectors Abl Bcr-Abl Abl->Proliferation_Survival_Migration CDK2 CDK2/Cyclin A Cell_Cycle_Progression Cell_Cycle_Progression CDK2->Cell_Cycle_Progression Inhibitor Inhibitor Inhibitor->RTK Inhibitor->Src Inhibitor->Abl Inhibitor->CDK2

Caption: Targeted signaling pathways of pyrazolo[3,4-d]pyrimidine analogs.

Experimental Protocols for Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile is a multi-step process that involves a combination of biochemical and cellular assays.

Biochemical Kinase Assays

Biochemical assays are the primary method for determining the potency of an inhibitor against a purified kinase.[12]

Workflow for Biochemical Kinase Profiling:

Experimental_Workflow start Start compound_prep Compound Preparation (Serial Dilutions) start->compound_prep kinase_panel Kinase Panel Selection (e.g., 468 kinases) start->kinase_panel assay_plate Assay Plate Preparation (Kinase, Substrate, ATP, Compound) compound_prep->assay_plate kinase_panel->assay_plate incubation Incubation (Allow enzymatic reaction) assay_plate->incubation detection Detection of Kinase Activity (e.g., Luminescence, Fluorescence) incubation->detection data_analysis Data Analysis (IC50/Ki Determination) detection->data_analysis end End data_analysis->end

Caption: Generalized workflow for biochemical kinase selectivity profiling.

Step-by-Step Methodology for a Representative Kinase Assay (e.g., ADP-Glo™ Kinase Assay):

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction: In a 384-well plate, add the kinase, the appropriate substrate, and ATP to initiate the reaction.

  • Inhibitor Addition: Add the serially diluted test compounds to the wells. Include positive controls (known inhibitors) and negative controls (vehicle).

  • Incubation: Incubate the reaction plate at the optimal temperature and time for the specific kinase.

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Signal Detection: Measure the luminescence using a plate reader. The signal intensity is inversely correlated with the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assays

Cellular assays are crucial for confirming the on-target activity of an inhibitor in a more physiologically relevant context and for assessing its effects on cell viability and signaling pathways.

Western Blotting for Target Engagement:

  • Cell Treatment: Treat cancer cell lines with varying concentrations of the inhibitor for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the target kinase and downstream effectors.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation status of the target protein.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly productive starting point for the development of potent and selective kinase inhibitors. The analogs discussed in this guide demonstrate the versatility of this core in targeting a diverse range of kinases implicated in cancer. While significant progress has been made, the quest for inhibitors with superior selectivity and improved pharmacological properties continues.

Future efforts in this field will likely focus on:

  • Structure-Based Design: Utilizing co-crystal structures of inhibitors bound to their target kinases to rationally design next-generation compounds with enhanced selectivity.

  • Broad Kinome Scanning: Routine screening of new analogs against large kinase panels to identify potential off-targets early in the drug discovery process.

  • Phenotypic Screening: Employing cell-based high-throughput screening to identify compounds with desired cellular effects, followed by target deconvolution.

By integrating these strategies, researchers can continue to leverage the potential of the pyrazolo[3,4-d]pyrimidine scaffold to develop novel and effective targeted therapies for a wide range of diseases.

References

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Center for Biotechnology Information. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Center for Biotechnology Information. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. National Center for Biotechnology Information. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Center for Biotechnology Information. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Taylor & Francis Online. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. [Link]

  • A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. American Association for Cancer Research. [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as dual Src-Abl inhibitors active against mutant form of Abl and the leukemia K-562 cell line. PubMed. [Link]

  • C6-unsubstituted pyrazolo[3,4-d]pyrimidines are dual Src/Abl inhibitors effective against imatinib mesylate resistant chronic myeloid leukemia cell lines. PubMed. [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Center for Biotechnology Information. [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as dual Src/Bcr-Abl kinase inhibitors: Synthesis and biological evaluation for chronic myeloid leukemia treatment. PubMed. [Link]

  • Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. ResearchGate. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. National Center for Biotechnology Information. [Link]

Sources

A Researcher's Guide to Characterizing Novel EGFR Inhibitors: A Comparative Analysis Using 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine as a Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical characterization of novel Epidermal Growth Factor Receptor (EGFR) inhibitors, using the hypothetical candidate 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine as a case study. For researchers in oncology and drug development, this document outlines the essential experimental workflows and comparative analyses required to profile a new chemical entity against established therapeutic agents.

The pyrazolo[3,4-d]pyrimidine scaffold is a recognized pharmacophore in kinase inhibitor design.[1] This guide will navigate the process of determining if a novel derivative, such as this compound, holds promise as a next-generation EGFR inhibitor. We will delve into the biochemical and cellular assays necessary to establish its potency, selectivity, and potential to overcome common resistance mechanisms that limit the efficacy of current therapies.

The Evolving Landscape of EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a critical regulator of cell proliferation and survival.[2] Its dysregulation, through mutation or overexpression, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[3][4] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant NSCLC, leading to the approval of multiple generations of these drugs.[4][5]

However, the clinical success of EGFR inhibitors has been tempered by the emergence of drug resistance.[6] This guide will focus on characterizing our novel compound in the context of these clinical challenges.

Generations of EGFR Inhibitors: A Comparative Overview
GenerationExamplesBinding MechanismKey AdvantagesKey Limitations
First Gefitinib, ErlotinibReversibleEffective against common sensitizing mutations (L858R, exon 19 deletions)[4][7]Ineffective against the T790M resistance mutation[8][9]
Second Afatinib, DacomitinibCovalent, IrreversibleBroader activity against ErbB family kinases; can overcome some resistance[4][7][10]Increased toxicity due to inhibition of wild-type EGFR[10]
Third Osimertinib, RociletinibCovalent, IrreversibleHigh potency against both sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR[11][12][13]Emergence of new resistance mechanisms, such as the C797S mutation[8][12]

Our goal is to determine where this compound might fit within this landscape. Does it exhibit the characteristics of a third-generation inhibitor, or does it possess a novel profile that could address emerging resistance?

Experimental Workflow for Characterizing a Novel EGFR Inhibitor

This section details the essential in vitro assays for profiling a new chemical entity. The causality behind each experimental choice is explained to provide a clear and logical path for investigation.

G cluster_0 Biochemical Characterization cluster_1 Cellular Characterization Kinase Assay Kinase Assay Determine IC50 Determine IC50 vs. WT & Mutant EGFR Kinase Assay->Determine IC50 Selectivity Profiling Kinome-wide Selectivity Screen Determine IC50->Selectivity Profiling Cell Viability Assay Cell Viability Assay Determine EC50 Determine EC50 in EGFR-mutant Cell Lines Cell Viability Assay->Determine EC50 Western Blot Western Blot Determine EC50->Western Blot Confirm Target Engagement Assess p-EGFR & Downstream Signaling Western Blot->Confirm Target Engagement Biochemical Characterization Biochemical Characterization Cellular Characterization Cellular Characterization Biochemical Characterization->Cellular Characterization Informs

Caption: Experimental workflow for novel EGFR inhibitor characterization.

Biochemical Assays: Assessing Direct Kinase Inhibition

The first step is to determine if our compound directly inhibits the enzymatic activity of EGFR. This is typically achieved through in vitro kinase assays.

Protocol: EGFR Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assays which measure the amount of ADP produced in a kinase reaction.[14][15]

Materials:

  • Recombinant human EGFR protein (wild-type and mutants, e.g., L858R/T790M)

  • This compound (dissolved in DMSO)

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting range would be from 10 µM down to 0.1 nM.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of kinase buffer containing the EGFR enzyme.

  • Inhibitor Addition: Add 0.5 µL of the diluted compound or DMSO (vehicle control) to the wells. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Add 2 µL of a solution containing the substrate and ATP to start the reaction. Incubate for 60 minutes at room temperature.

  • Stop Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Rationale:

  • Why test against wild-type and mutant EGFR? Comparing the IC50 values for wild-type EGFR versus mutant forms (e.g., L858R, del19, and the resistant T790M) is crucial. A high ratio of IC50 (WT) / IC50 (mutant) indicates selectivity for the mutant forms, which is a key characteristic of third-generation inhibitors like Osimertinib, and can predict a wider therapeutic window with fewer side effects.[11][12]

  • Why use a luminescent assay? Assays like ADP-Glo are highly sensitive, have a large dynamic range, and are amenable to high-throughput screening.[14]

Cell-Based Assays: Evaluating Effects on Cancer Cells

After confirming direct enzymatic inhibition, the next step is to assess the compound's activity in a cellular context.

Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[16]

Materials:

  • NSCLC cell lines with different EGFR statuses (e.g., HCC827 - EGFR del19; H1975 - EGFR L858R/T790M; A549 - EGFR WT)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value from the dose-response curve.

Rationale:

  • Why use multiple cell lines? Using cell lines with different EGFR mutation statuses allows for the assessment of the compound's selectivity and its potential to overcome resistance. For instance, potent activity in H1975 cells would suggest that our compound can inhibit the T790M resistance mutation.[17]

  • Why measure metabolic activity? This assay provides a functional readout of the compound's effect on cell proliferation and survival, which is the ultimate goal of an anti-cancer agent.

Target Engagement and Pathway Analysis: Western Blotting

To confirm that the observed effects on cell viability are due to the inhibition of EGFR signaling, it is essential to perform a Western blot analysis.

Protocol: Western Blot for EGFR Pathway Inhibition

This protocol outlines the detection of phosphorylated EGFR (p-EGFR) and downstream signaling proteins.[18][19][20]

Materials:

  • Treated cell lysates from the cell viability assay

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins and a loading control (e.g., GAPDH) to ensure equal protein loading.[18][20]

Rationale:

  • Why probe for p-EGFR? A reduction in the p-EGFR signal directly demonstrates that the compound is inhibiting the kinase activity of the receptor in the cell.[19][20]

  • Why probe for downstream targets? Examining the phosphorylation status of key downstream effectors like AKT and ERK confirms that the compound is effectively blocking the entire signaling cascade, not just the receptor itself.[19]

  • Why is a loading control important? Probing for a housekeeping protein like GAPDH ensures that any observed changes in protein levels are due to the compound's effect and not variations in the amount of protein loaded onto the gel.

Interpreting the Data and Positioning the Novel Compound

The data generated from these experiments will allow for a comprehensive comparison of this compound with existing EGFR inhibitors.

Hypothetical Data Interpretation:

AssayPotential OutcomeImplication
Kinase Assay Low nM IC50 against EGFR L858R/T790M; >100-fold selectivity over WT EGFRStrong candidate for a third-generation inhibitor.
Cell Viability Potent EC50 in H1975 cells; weak activity in A549 cellsConfirms cellular activity against T790M-mediated resistance and selectivity for EGFR-driven cancers.
Western Blot Dose-dependent reduction in p-EGFR, p-AKT, and p-ERK in H1975 cellsConfirms on-target activity and pathway inhibition.

Addressing Acquired Resistance to Third-Generation Inhibitors

Even with the success of third-generation inhibitors, acquired resistance remains a challenge, often driven by the C797S mutation, which prevents the covalent binding of irreversible inhibitors.[8][12] Another major resistance mechanism is the activation of bypass pathways, such as the amplification of the MET receptor tyrosine kinase.[6][21]

G EGFR TKI EGFR TKI Tumor Regression Tumor Regression EGFR TKI->Tumor Regression Acquired Resistance Acquired Resistance Tumor Regression->Acquired Resistance T790M Mutation T790M Mutation Acquired Resistance->T790M Mutation On-Target C797S Mutation C797S Mutation Acquired Resistance->C797S Mutation On-Target MET Amplification Bypass Pathway (e.g., MET Amplification) Acquired Resistance->MET Amplification Off-Target

Caption: Common mechanisms of acquired resistance to EGFR TKIs.

Future studies on a promising candidate like this compound should include testing against cell lines engineered to express the C797S mutation. Additionally, exploring the compound's efficacy in combination with MET inhibitors could be a valuable strategy to overcome bypass track resistance. The binding mechanism, whether covalent or non-covalent, will also be a critical factor in its ability to inhibit the C797S mutant.[22]

Conclusion

The characterization of a novel EGFR inhibitor requires a systematic and logical progression from biochemical validation to cellular functional assays. By comparing the potency, selectivity, and resistance profile of a new chemical entity like this compound to the established benchmarks of first, second, and third-generation inhibitors, researchers can effectively determine its therapeutic potential. This guide provides a foundational workflow to aid in the discovery and development of the next wave of targeted therapies for EGFR-driven cancers.

References

  • Novel Third-Generation EGFR Tyrosine Kinase Inhibitors and Strategies to Overcome Therapeutic Resistance in Lung Cancer - AACR Journals. (URL: [Link])

  • Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC - PubMed Central. (URL: [Link])

  • Third generation EGFR TKIs: current data and future directions - PMC - PubMed Central. (URL: [Link])

  • Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright. (URL: [Link])

  • Covalent vs. Non-Covalent Inhibition: Tackling Drug Resistance in EGFR - A Thorough Dynamic Perspective - PubMed. (URL: [Link])

  • Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC - PubMed Central. (URL: [Link])

  • Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas - ERS Publications. (URL: [Link])

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (URL: [Link])

  • Targeting common EGFR mutations in NSCLC—review of global phase III trials of third-generation inhibitors | JNCI: Journal of the National Cancer Institute | Oxford Academic. (URL: [Link])

  • Potential mechanisms of acquiredrResistance to EGFR inhibitors - AACR Journals. (URL: [Link])

  • Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC - PubMed Central. (URL: [Link])

  • Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer - Frontiers. (URL: [Link])

  • A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases - MDPI. (URL: [Link])

  • FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management - PMC - PubMed Central. (URL: [Link])

  • Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma - NIH. (URL: [Link])

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC - NIH. (URL: [Link])

  • List of EGFR inhibitors (anti-EGFR) - Drugs.com. (URL: [Link])

  • New EGFR-targeting Combination Therapy for Lung Cancer | Research | AACR. (URL: [Link])

  • Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PubMed Central. (URL: [Link])

  • FDA approves mobocertinib for EGFR exon 20 insertion+ NSCLC. (URL: [Link])

  • FDA approves Rybrevant Faspro for EGFR-mutated NSCLC - The Cancer Letter. (URL: [Link])

  • Outcomes of first-generation versus third-generation epidermal growth factor receptor (EGFR) inhibitors in non-small cell lung cancer with brain metastases (NSCLCBM). - ASCO Publications. (URL: [Link])

  • Binding Mechanisms, Synthetic Approaches, and Clinical Profiles: Covalent EGFR Inhibitors. (URL: [Link])

  • Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed. (URL: [Link])

  • In Vitro Enzyme Kinetics Analysis of EGFR - PubMed. (URL: [Link])

  • MTT Cell Assay Protocol. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Noncovalent Wild-type–Sparing Inhibitors of EGFR T790M | Cancer Discovery. (URL: [Link])

  • Characterization of Covalent-Reversible EGFR Inhibitors | ACS Omega. (URL: [Link])

  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (URL: [Link])

  • EGFR Assays & Drug Discovery Services - Reaction Biology. (URL: [Link])

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - NIH. (URL: [Link])

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine - Clausius Scientific Press. (URL: [Link])

Sources

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Framework in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-d]pyrimidine core is a fascinating and highly versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to the endogenous purine nucleus makes it an exceptional starting point for the design of potent and selective modulators of various biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will explore how subtle structural modifications to this privileged core can dramatically influence its interaction with key biological targets, including protein kinases, phosphodiesterases, and adenosine receptors.

The Allure of a Privileged Scaffold: Why Pyrazolo[3,4-d]pyrimidine?

The pyrazolo[3,4-d]pyrimidine system is considered a "privileged scaffold" due to its ability to serve as a ligand for a multitude of biological targets. This versatility stems from its bioisosteric relationship with adenine, a key component of adenosine triphosphate (ATP).[1][2] This mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to effectively compete with ATP for its binding site on a vast array of enzymes, particularly protein kinases.[1][3] The fused ring system provides a rigid framework that can be strategically decorated with various substituents to fine-tune potency, selectivity, and pharmacokinetic properties.

Comparative SAR Analysis: Tailoring Specificity Through Molecular Design

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. The key positions for modification are generally the N1 and N2 atoms of the pyrazole ring, and the C3, C4, and C6 positions of the pyrimidine ring.

Protein Kinase Inhibitors: A Dominant Application

Pyrazolo[3,4-d]pyrimidines have been extensively explored as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[2][4]

FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are key targets in the treatment of Acute Myeloid Leukemia (AML).[5][6] SAR studies have revealed critical insights for designing dual FLT3/VEGFR2 inhibitors.

A notable example is the optimization of a hit compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea.[5][6] Initial derivatives with an amino linker at the C4 position showed modest activity. Replacing the amino linker with an ether linkage and modifying the urea moiety led to a significant increase in potency.[5][7] Specifically, the compound 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (compound 33 in the study) demonstrated potent inhibition of both FLT3 and VEGFR2 and led to complete tumor regression in an MV4-11 xenograft mouse model.[5][7]

Key SAR takeaways for FLT3/VEGFR2 Inhibition:

  • C4-Position: An ether linkage (-O-) at the C4 position is generally preferred over an amino linkage (-NH-) for enhanced potency.

  • N1-Position: The presence of a hydrogen atom at the N1 position is often crucial for activity, likely participating in hydrogen bonding interactions within the kinase hinge region.

  • Phenylurea Moiety: The substitution pattern on the terminal phenyl ring of the urea moiety is critical for optimizing potency and selectivity. Electron-withdrawing groups, such as chloro and trifluoromethyl, at the meta and para positions have been shown to be beneficial.[5]

Table 1: Comparative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives as FLT3 and VEGFR2 Inhibitors

Compound IDC4-LinkerN1-SubstituentTerminal Phenylurea SubstitutionFLT3 IC50 (µM)VEGFR2 IC50 (µM)Reference
1 -NH-H3-methoxyphenyl1.2780.305[7]
33 -O-H4-chloro-3-(trifluoromethyl)phenylPotent (nanomolar range)Potent (nanomolar range)[5][7]

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold extends to a wide range of other kinases:

  • Protein Kinase D (PKD): Modifications at the N1 position of the pyrazole ring have led to the discovery of potent pan-PKD inhibitors. For instance, starting from a known PKD inhibitor, 3-IN-PP1, structural variations at this position resulted in compound 17m with improved biochemical inhibitory activity against PKD.[8]

  • RET Tyrosine Kinase: Three series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated as RET kinase inhibitors. Compounds with specific substitutions demonstrated significant activity in both biochemical and cell-based assays, with one compound showing potent and selective RET inhibition without significant activity against KDR.[9]

  • Cyclin-Dependent Kinase 2 (CDK2): As a bioisostere of the purine scaffold in roscovitine, pyrazolo[3,4-d]pyrimidines have been developed as potent CDK2 inhibitors.[3]

Phosphodiesterase (PDE) Inhibitors: Targeting cGMP Signaling

Pyrazolo[3,4-d]pyrimidines have also been successfully developed as inhibitors of phosphodiesterases, particularly the cGMP-specific PDE1 and PDE5.[10][11] These enzymes play a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes.

SAR studies on polycyclic pyrazolo[3,4-d]pyrimidines revealed that substitutions on the pyrazole ring are critical for potency and selectivity. Specifically, a C3-benzyl and N2-methyl disubstitution on the pyrazole ring provided the best combination of potency and selectivity for PDE1 and PDE5.[10][12] The resulting compound, 4c, exhibited potent inhibition of PDE1 (IC50 = 60 nM) and PDE5 (IC50 = 75 nM) with weak activity against PDE3 (IC50 = 55,000 nM).[10][11]

Key SAR takeaways for PDE1/PDE5 Inhibition:

  • Pyrazole Ring Substitution: Alkyl and aryl substitutions at the C3 and N2 positions of the pyrazole ring are key determinants of potency and selectivity.

  • Polycyclic System: The fusion of additional rings to the pyrazolo[3,4-d]pyrimidine core can enhance binding affinity and selectivity.

Adenosine Receptor Antagonists: Modulating Purinergic Signaling

The structural similarity of pyrazolo[3,4-d]pyrimidines to adenosine has led to their investigation as adenosine receptor antagonists.[13][14] These receptors are involved in a wide range of physiological functions, making their antagonists potential therapeutic agents for various conditions.

Screening of a series of pyrazolo[3,4-d]pyrimidines identified compounds with potent antagonist activity at adenosine receptors.[13][14] One derivative, 4,6-bis-alpha-carbamoylethylthio-1-phenylpyrazolo[3,4-d]pyrimidine, was found to be approximately an order of magnitude more potent than theophylline in blocking adenosine-stimulated increases in cyclic AMP levels.[13][14]

Key SAR takeaways for Adenosine Receptor Antagonism:

  • C4 and C6 Positions: The introduction of substituted thioether groups at the C4 and C6 positions can lead to potent adenosine receptor antagonists.

  • N1-Position: A phenyl group at the N1 position appears to be favorable for antagonist activity.

Experimental Protocols: A Foundation for Reproducible Research

To ensure the scientific integrity and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of a 4-Aminopyrazolo[3,4-d]pyrimidine Derivative

This protocol describes a general method for the synthesis of 4-aminopyrazolo[3,4-d]pyrimidines, a common intermediate for further derivatization.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 equivalent) in t-butanol.

  • Reagent Addition: Add an aryl nitrile (1.1 equivalents) and potassium t-butoxide (1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in water and neutralize with 1N HCl. Collect the resulting precipitate by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 4-aminopyrazolo[3,4-d]pyrimidine derivative.[13]

In Vitro Kinase Inhibition Assay (FLT3)

This protocol outlines a common method for determining the inhibitory activity of compounds against FLT3 kinase.

Materials:

  • Recombinant human FLT3 kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Kinase tracer (e.g., Alexa Fluor® 647-labeled ATP-competitive inhibitor)

  • Europium-labeled anti-tag antibody

  • Test compounds

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

  • Kinase/Antibody Mixture: Prepare a mixture of FLT3 kinase and the europium-labeled anti-tag antibody in kinase buffer.

  • Assay Plate Setup: Add 5 µL of the test compound dilutions to the wells of a 384-well plate.

  • Kinase Addition: Add 5 µL of the kinase/antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the kinase tracer to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Data Acquisition: Read the plate using a suitable plate reader to measure the Fluorescence Resonance Energy Transfer (FRET) signal. A decrease in FRET indicates inhibition of kinase activity.[11]

Cell Viability (MTT) Assay

This protocol describes the MTT assay, a colorimetric method to assess the effect of compounds on cell proliferation.

Materials:

  • Cancer cell line (e.g., MV4-11 for AML)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[5][9]

Visualizing the Science: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_pyrimidine->VEGFR2 Inhibits Autophosphorylation

Caption: VEGFR2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies Synthesis Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Purification->Biochemical_Assay SAR Screening Cell_Based_Assay Cell-Based Assays (e.g., MTT, Apoptosis) Biochemical_Assay->Cell_Based_Assay Xenograft_Model Animal Models (e.g., Xenografts) Cell_Based_Assay->Xenograft_Model Lead Compound Selection Efficacy_Toxicity Efficacy & Toxicity Evaluation Xenograft_Model->Efficacy_Toxicity

Caption: General Experimental Workflow for SAR Studies.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold continues to be a cornerstone in the development of novel therapeutic agents. Its inherent drug-like properties and synthetic tractability make it an attractive starting point for medicinal chemists. As this guide has demonstrated, a deep understanding of the structure-activity relationships is paramount for the rational design of potent and selective inhibitors for a diverse range of biological targets. The comparative analysis presented herein, supported by detailed experimental protocols, aims to empower researchers in their quest to unlock the full therapeutic potential of this remarkable heterocyclic system. Future efforts will undoubtedly focus on further refining the selectivity of these compounds and optimizing their pharmacokinetic profiles to deliver the next generation of innovative medicines.

References

  • Brana, M. F., Cacho, M., Garcia, M. L., et al. (2005). Pyrazolo[3,4-d]pyrimidines as adenosine antagonists. Journal of Medicinal Chemistry, 48(22), 6843-6853. [Link]

  • Jeon, R., Kim, Y., Kim, H. P., & Lee, K. T. (2005). Synthesis and Evaluation of Polycyclic Pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry, 48(26), 8027-8037. [Link]

  • Abdel-Aziz, A. A.-M., El-Azab, A. S., & El-Tahir, K. E.-H. (2010). Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(13), 3847-3850. [Link]

  • Daly, J. W., Padgett, W., Shamim, M. T., et al. (1986). Pyrazolo[3,4-d]pyrimidines, a new class of adenosine antagonists. Biochemical Pharmacology, 35(15), 2467-2475. [Link]

  • Ahn, H. S., Bercovici, A., Boykow, G., et al. (1997). Synthesis and Evaluation of Polycyclic Pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry, 40(14), 2196-2210. [Link]

  • Wang, X., Li, X., Wang, Y., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]

  • Ahn, H. S., et al. (1997). Synthesis and evaluation of polycyclic pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP phosphodiesterase inhibitors. Journal of Medicinal Chemistry, 40(14), 2196-2210. [Link]

  • Wang, X., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]

  • García-García, A., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]

  • Li, J., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2544-2548. [Link]

  • El-Sayed, M. A. A., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(25), 17074-17096. [Link]

  • Ismail, N. S. M., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(1), 103511. [Link]

  • van Veldhoven, J. P. D., et al. (2022). Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. ACS Medicinal Chemistry Letters, 13(6), 987-994. [Link]

  • Federico, S., et al. (2017). Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships. Molecules, 22(12), 2093. [Link]

  • Gillespie, J. R., et al. (2008). Antagonists of the human adenosine A2A receptor. Part 3: Design and synthesis of pyrazolo[3,4-d]pyrimidines, pyrrolo[2,3-d]pyrimidines and 6-arylpurines. Bioorganic & Medicinal Chemistry Letters, 18(9), 2924-2929. [Link]

  • Wang, X., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]

  • Yuan, L., et al. (2013). Synthesis and Biological Evaluation of pyrazolo[4,3-d]pyrimidine Analogues. European Journal of Medicinal Chemistry, 67, 152-157. [Link]

  • Radi, M., et al. (2014). Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. Journal of Medicinal Chemistry, 57(15), 6434-6447. [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1104-1118. [Link]

  • El-Sayed, M. A. A., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(25), 17074-17096. [Link]

  • Hayallah, A. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(3), 1700-1715. [Link]

  • Ismail, N. S. M., et al. (2022). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Bioorganic Chemistry, 128, 106093. [Link]

  • El-Gamal, M. I., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Molecules, 27(19), 6617. [Link]

  • Zhang, H., et al. (2015). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 20(11), 19836-19848. [Link]

  • Sanna, M., et al. (2023). Chemical and Biological Versatility of Pyrazolo[3,4-d]Pyrimidines: One Scaffold, Multiple Modes of Action. Molecules, 28(13), 5122. [Link]

  • Hayallah, A. M., et al. (2025). A Comprehensive Review of Pyrazolo[3,4-d] pyrimidine Scaffold Biological Activities. Mini-Reviews in Medicinal Chemistry. [Link]

  • El-Gohary, N. S. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][10][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Scientific Reports, 12(1), 10834. [Link]

Sources

In Vivo Efficacy of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine Derivatives: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the in vivo efficacy of therapeutic agents derived from the 4,6-dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine scaffold. It is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research. We will delve into the mechanistic rationale, comparative efficacy data from relevant studies on the broader pyrazolo[3,4-d]pyrimidine class, and detailed experimental protocols to empower your research endeavors.

Introduction: The Promise of the Pyrazolo[3,4-d]pyrimidine Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of potent protein kinase inhibitors.[1][2][3][4] Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity.[5][6] The specific derivative, this compound, represents a key starting material for the synthesis of a diverse library of kinase inhibitors, owing to its reactive chloro and iodo substituents that facilitate further chemical modifications.[7][8]

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth, proliferation, and metastasis.[4][9] While these compounds show promise, challenges such as poor aqueous solubility have been noted, which can impact their pharmacokinetic properties and in vivo efficacy.[1][10] Innovative formulation strategies, such as encapsulation in nanoparticles or liposomes, are being explored to overcome these limitations.[10]

Key Molecular Targets and Mechanistic Insights

The therapeutic efficacy of pyrazolo[3,4-d]pyrimidine derivatives stems from their ability to inhibit a range of protein kinases that are frequently dysregulated in cancer. Below, we explore some of the most prominent targets and their roles in oncogenesis.

Src Family Kinases (SFKs)

Src, a non-receptor tyrosine kinase, is a critical regulator of various cellular processes, including proliferation, survival, migration, and invasion.[11] Its overexpression and activation are common in many solid tumors, such as pancreatic and breast cancer, and are often associated with metastasis and resistance to therapy.[11][12][13] Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent Src inhibitors.[9] For instance, the derivative Si306 has shown a favorable in vitro and in vivo activity profile against neuroblastoma models by acting as a competitive inhibitor of c-Src tyrosine kinase.[9]

Signaling Pathway of Src in Cancer Progression

Src_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrin Integrins FAK FAK Integrin->FAK Src->FAK Paxillin Paxillin Src->Paxillin Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Invasion Invasion & Metastasis FAK->Invasion Paxillin->Invasion MAPK_Pathway MAPK Pathway (ERK) Ras->MAPK_Pathway AKT Akt PI3K->AKT Proliferation Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis MAPK_Pathway->Proliferation Survival Survival AKT->Survival

Caption: Simplified Src signaling pathway in cancer.

Bcr-Abl

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the hallmark of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL).[14][15] It drives uncontrolled cell proliferation and is a prime target for therapeutic intervention.[16] The success of imatinib, a Bcr-Abl inhibitor, has revolutionized the treatment of CML.[15] However, drug resistance, often due to mutations in the Abl kinase domain, remains a clinical challenge.[16][17] Dual Src/Abl inhibitors, some based on the pyrazolo[3,4-d]pyrimidine scaffold, have shown efficacy against imatinib-resistant Bcr-Abl variants.[17]

c-Met

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[18] Aberrant c-Met signaling is implicated in the progression and metastasis of various cancers.[19] Inhibition of the HGF/c-Met pathway is a promising anti-cancer strategy, and several small molecule inhibitors targeting c-Met have been developed.[18][20] Crizotinib, a multi-targeted kinase inhibitor, has demonstrated efficacy in tumors with c-Met alterations.[20][21]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is the primary mediator of the pro-angiogenic signals induced by VEGF.[22] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[23] Blocking VEGFR-2 signaling is a well-established anti-cancer strategy, and numerous VEGFR-2 inhibitors have been approved for clinical use.[24] Combining VEGFR-2 blockade with other targeted therapies has shown enhanced anti-tumor effects in preclinical models.[25]

Comparative In Vivo Efficacy: Insights from Pyrazolo[3,4-d]pyrimidine Derivatives

Direct in vivo comparative data for derivatives of this compound are not extensively published. However, by examining studies on other pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, we can infer their potential efficacy.

Target Kinase Compound Class Cancer Model Key In Vivo Findings Reference
SrcPyrazolo[3,4-d]pyrimidinePancreatic Cancer (Orthotopic Nude Mouse)Inhibition of Src expression and activity led to reduced tumor progression and metastasis.[13]
SrcDasatinib (dual Src/Abl inhibitor)Pancreatic CancerSignificant reduction in tumor growth in vivo.[26]
c-MetBMS-777607Lung Metastasis ModelSignificant reduction in the number of lung metastases.[19]
Bcr-AblCGP57148BHuman Leukemia (Nude Mice)Continuous inhibition of Bcr-Abl kinase activity led to a high cure rate in treated mice.[14]
Multiple TargetsPyrazolo[3,4-d]pyrimidine prodrugsGlioblastoma (Orthotopic)Prodrug approach improved pharmacokinetic profile and showed good efficacy.[1]

Experimental Protocol: Evaluating In Vivo Efficacy in a Xenograft Model

To assess the in vivo efficacy of novel this compound derivatives, a robust and well-controlled preclinical animal model is essential.[27] The human tumor xenograft model is a widely used and valuable tool for this purpose.[28][29] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized, with PDX models often better recapitulating the heterogeneity of human tumors.[27][30]

Workflow for a Cell Line-Derived Xenograft (CDX) Study

CDX_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis CellCulture 1. Cancer Cell Line Culture TumorImplantation 3. Subcutaneous Tumor Cell Implantation CellCulture->TumorImplantation AnimalAcclimatization 2. Animal Acclimatization (Immunodeficient Mice) AnimalAcclimatization->TumorImplantation TumorGrowth 4. Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization 5. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 6. Drug Administration (Vehicle, Test Compound, Positive Control) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Euthanasia & Tumor Excision Monitoring->Endpoint Analysis 9. Pharmacodynamic & Histological Analysis Endpoint->Analysis

Caption: A typical workflow for an in vivo efficacy study using a CDX model.

Detailed Step-by-Step Methodology

1. Cell Culture and Preparation:

  • Culture the chosen human cancer cell line (e.g., A549 for lung cancer, HCT-116 for colon cancer) under standard conditions.
  • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at the desired concentration (typically 1-10 x 10^6 cells per injection).

2. Animal Handling and Tumor Implantation:

  • Use immunodeficient mice (e.g., athymic nude or SCID) to prevent rejection of human tumor cells.[28]
  • Allow mice to acclimatize for at least one week before the start of the experiment.
  • Subcutaneously inject the cell suspension into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
  • Calculate tumor volume using the formula: (Length x Width^2) / 2.
  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).

4. Drug Formulation and Administration:

  • Formulate the this compound derivative in a suitable vehicle (e.g., a solution of DMSO, Tween 80, and saline). Note that poor aqueous solubility may necessitate specialized formulations.[10]
  • Administer the drug via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule (e.g., once daily for 21 days).

5. Efficacy and Toxicity Assessment:

  • Continue to monitor tumor volume and body weight throughout the study. Body weight loss can be an indicator of toxicity.
  • At the end of the study, euthanize the mice and excise the tumors.

6. Endpoint Analysis:

  • Weigh the excised tumors.
  • Perform pharmacodynamic analysis on tumor tissue to confirm target engagement (e.g., Western blot for phosphorylated target kinases).
  • Conduct histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) to assess the cellular effects of the treatment.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the development of novel kinase inhibitors with potential for significant in vivo anti-cancer efficacy. Derivatives from this class have the potential to target key oncogenic drivers such as Src, Bcr-Abl, c-Met, and VEGFR-2. Rigorous preclinical evaluation using robust in vivo models, such as the xenograft models described, is critical to identifying promising drug candidates for clinical development.[27][31] Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo performance and on identifying predictive biomarkers to guide their clinical application.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience. [Link]

  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. [Link]

  • VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene-driven non-small-cell lung cancers. PubMed. [Link]

  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. PubMed. [Link]

  • Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. National Institutes of Health (NIH). [Link]

  • Novel Therapeutic Inhibitors of the c-Met Signaling Pathway in Cancer. AACR Journals. [Link]

  • Clinical advances in the development of novel VEGFR2 inhibitors. National Institutes of Health (NIH). [Link]

  • Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model. National Institutes of Health (NIH). [Link]

  • EGFR and c-Met Inhibitors are Effective in Reducing Tumorigenicity in Cancer. Walsh Medical Media. [Link]

  • In vivo eradication of human BCR/ABL-positive leukemia cells with an ABL kinase inhibitor. PubMed. [Link]

  • Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion. PubMed Central. [Link]

  • Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. National Institutes of Health (NIH). [Link]

  • Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. PubMed. [Link]

  • A novel Src kinase inhibitor reduces tumour formation in a skin carcinogenesis model. Carcinogenesis. [Link]

  • Targeted Inhibition of Src Kinase Signaling Attenuates Pancreatic Tumorigenesis. AACR Journals. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Publishing. [Link]

  • Identification of novel VEGFR-2 inhibitors. AACR Journals. [Link]

  • Advancements in Preclinical Models for NF2-Related Schwannomatosis Research. MDPI. [Link]

  • Safety and Tolerability of c-MET Inhibitors in Cancer. PubMed Central. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health (NIH). [Link]

  • In Vivo Imaging of Bcr-Abl Overexpressing Tumors with a Radiolabeled Imatinib Analog as an Imaging Surrogate for Imatinib. PubMed Central. [Link]

  • Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to. PubMed Central. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][28][29][30]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Publishing. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][28][29][30]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]

  • The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach. Frontiers. [Link]

  • Activity of dual SRC-ABL inhibitors highlights the role of BCR/ABL kinase dynamics in drug resistance. PNAS. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health (NIH). [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health (NIH). [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online. [Link]

  • Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. RSC Publishing. [Link]

  • Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. PubMed. [Link]

  • Identification of 6-amino-1 H-pyrazolo[3,4- d]pyrimidines with in vivo efficacy against visceral leishmaniasis. PubMed. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. ResearchGate. [Link]

  • The Pyrazolo[3,4-d]pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. MDPI. [Link]

Sources

The Strategic Value of a Privileged Scaffold: Benchmarking 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine Derivatives Against Clinically Relevant Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

In the landscape of kinase inhibitor discovery, the pyrazolo[3,4-d]pyrimidine core represents a "privileged scaffold," a molecular framework that consistently demonstrates high affinity for the ATP-binding site of various kinases.[1][2] This is largely due to its nature as a bioisostere of the adenine ring of ATP, allowing it to effectively mimic hinge-region binding interactions within the kinase active site.[2] The compound 4,6-dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine stands out not as a direct inhibitor, but as a highly versatile starting material for the synthesis of a multitude of potent kinase inhibitors. The strategic placement of reactive chloro and iodo groups allows for directed and diverse chemical modifications, making it a cornerstone for building focused inhibitor libraries.

This guide provides a comprehensive performance comparison of kinase inhibitors derived from the this compound scaffold against established, clinically relevant kinase inhibitors such as Dasatinib, Bosutinib, and Saracatinib. We will delve into the experimental data that underscores the potential of this scaffold in targeting key oncogenic kinases, provide detailed protocols for robust in vitro kinase assays, and visualize the signaling pathways where these inhibitors exert their effects.

The Rationale for Comparison: Targeting Key Oncogenic Drivers

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of tyrosine kinases implicated in cancer progression, most notably Src, Abl, and the Epidermal Growth Factor Receptor (EGFR).[3][4] These kinases are central nodes in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.

  • Src Family Kinases (SFKs): As non-receptor tyrosine kinases, SFKs are pivotal in relaying signals from various cell surface receptors. Their hyperactivation is a common feature in many solid tumors, contributing to metastasis and therapeutic resistance.[1][5]

  • Abl Kinase: The Abelson (Abl) tyrosine kinase, particularly in its constitutively active BCR-Abl fusion form, is the primary driver of Chronic Myeloid Leukemia (CML).[6] Dual Src/Abl inhibitors have proven to be effective therapeutic strategies.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose dysregulation is a hallmark of several epithelial cancers. Targeting EGFR has been a successful strategy in oncology, though acquired resistance remains a challenge.[4][7]

Given the established activity of pyrazolo[3,4-d]pyrimidine derivatives against these targets, a direct comparison with inhibitors known to modulate these same pathways is essential for evaluating their therapeutic potential.

Comparative Kinase Inhibition Profiles

The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative pyrazolo[3,4-d]pyrimidine derivatives and the benchmark inhibitors against a panel of relevant kinases. This data provides a quantitative measure of potency and selectivity.

Table 1: IC50 Values of Representative Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 12b EGFR (wild-type)16[7]
Compound 16 EGFR (wild-type)34[3]
SI83 Src25 (Kᵢ)[8]
S7 Src20 (Kᵢ)[8]
S29 Src15 (Kᵢ)[8]
SI163 Src10 (Kᵢ)[8]
Compound 8j Bcr-Abl<1 (Kᵢ)[6]
Compound 8k Bcr-Abl2 (Kᵢ)[6]
Compound 33 FLT31[9]
Compound 33 VEGFR23[9]
Compound 14 CDK257[10]

Table 2: IC50 Values of Benchmark Kinase Inhibitors

InhibitorTarget KinaseIC50 (nM)Reference
Dasatinib Bcr-Abl<1
Src0.5
LCK0.4
c-KIT1-5
PDGFRβ15-30
Bosutinib Src1.2
Abl1
LYN1.1
HCK5.5
Saracatinib Src2.7
c-YES4
Fyn5
Lck6
Lyn8
Fgr10
Blk11
v-Abl30
EGFR66
c-Kit200

Note: IC50 values can vary depending on the assay conditions. The provided data is for comparative purposes.

Visualizing the Mechanism: Key Signaling Pathways

Understanding the context in which these kinases operate is crucial for interpreting inhibitor efficacy. The following diagrams, generated using Graphviz, illustrate the simplified signaling cascades of Src, Abl, and EGFR.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src Src RTK->Src Activation Integrins Integrins Integrins->Src Activation GPCR GPCR GPCR->Src Activation FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Angiogenesis Angiogenesis Src->Angiogenesis Migration Migration/ Invasion FAK->Migration Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival PI3K->Survival Ras_MAPK->Proliferation

Caption: Simplified Src Signaling Pathway

Abl_Signaling_Pathway BCR_ABL BCR-Abl (Constitutively Active) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Inhibition of Apoptosis AKT->Survival mTOR->Proliferation STAT5->Survival

Caption: Simplified BCR-Abl Signaling Pathway in CML

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STATs Dimerization->STAT RAS RAS GRB2_SOS->RAS MAPK_Pathway MAPK Pathway (RAF-MEK-ERK) RAS->MAPK_Pathway AKT_Pathway AKT Pathway PI3K->AKT_Pathway Migration Migration PLCg->Migration Proliferation Proliferation STAT->Proliferation MAPK_Pathway->Proliferation Survival Survival AKT_Pathway->Survival

Caption: Simplified EGFR Signaling Pathway

Experimental Design: In Vitro Kinase Assay Protocols

To ensure the trustworthiness and reproducibility of kinase inhibition data, standardized and well-controlled experimental protocols are paramount. Below are two widely accepted methods for determining the IC50 values of kinase inhibitors.

Protocol 1: Radioactive Filter Binding Assay (Gold Standard)

This method directly measures the enzymatic activity of the kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a specific substrate.

Radioactive_Kinase_Assay_Workflow Start Start Prep Prepare Reaction Mix: - Kinase - Substrate - Assay Buffer Start->Prep Incubate_Inhibitor Pre-incubate with Inhibitor (or DMSO) Prep->Incubate_Inhibitor Initiate_Reaction Initiate Reaction with [γ-³²P]ATP + MgCl₂ Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., Phosphoric Acid) Incubate_Reaction->Stop_Reaction Spot Spot onto Phosphocellulose Paper Stop_Reaction->Spot Wash Wash to Remove Unincorporated [γ-³²P]ATP Spot->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Calculate % Inhibition and Determine IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for a Radioactive Kinase Assay

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Kinase Buffer: Prepare a 5X kinase buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100, 5 mM DTT).

    • ATP Stock: Prepare a stock solution of "cold" ATP. The final ATP concentration in the assay should ideally be close to the Kₘ of the kinase for ATP.

    • Substrate: Prepare a stock solution of the specific peptide or protein substrate for the kinase of interest.

    • Inhibitor Dilutions: Perform serial dilutions of the test compound (and benchmark inhibitors) in DMSO.

  • Assay Procedure (in a 96-well plate):

    • To each well, add the kinase and substrate diluted in 1X kinase buffer.

    • Add the test inhibitor at various concentrations (typically a 10-point dose-response curve). Include a DMSO-only control for 100% activity and a no-enzyme control for background.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare the ATP reaction mix by combining "cold" ATP with [γ-³²P]ATP to achieve the desired specific activity.

    • Initiate the kinase reaction by adding the ATP mix to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution, such as 3% phosphoric acid.

  • Detection and Analysis:

    • Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

    • Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a non-radioactive, homogeneous assay format that is well-suited for high-throughput screening. It measures the phosphorylation of a biotinylated substrate by a kinase, detected by a phosphorylation-specific antibody labeled with a fluorescent acceptor and a streptavidin-labeled donor.

TR_FRET_Kinase_Assay_Workflow Start Start Dispense_Inhibitor Dispense Inhibitor (or DMSO) into Plate Start->Dispense_Inhibitor Add_Kinase_Substrate Add Kinase and Biotinylated Substrate Dispense_Inhibitor->Add_Kinase_Substrate Incubate_Binding Pre-incubate for Inhibitor Binding Add_Kinase_Substrate->Incubate_Binding Initiate_Reaction Add ATP to Initiate Reaction Incubate_Binding->Initiate_Reaction Incubate_Phosphorylation Incubate for Phosphorylation Initiate_Reaction->Incubate_Phosphorylation Stop_Reaction Stop Reaction (e.g., EDTA) Incubate_Phosphorylation->Stop_Reaction Add_Detection_Reagents Add Detection Mix: - Eu-labeled Antibody - Streptavidin-Acceptor Stop_Reaction->Add_Detection_Reagents Incubate_Detection Incubate for Detection Complex Formation Add_Detection_Reagents->Incubate_Detection Read_Plate Read TR-FRET Signal (Emission at Donor and Acceptor Wavelengths) Incubate_Detection->Read_Plate Analyze Calculate TR-FRET Ratio and Determine IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for a TR-FRET Kinase Assay

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Prepare an appropriate kinase reaction buffer.

    • Substrate: Use a biotinylated peptide substrate specific for the kinase.

    • Antibody: Use a phospho-specific antibody that recognizes the phosphorylated substrate, labeled with a Europium (Eu) or Terbium (Tb) chelate (donor).

    • Detection Reagent: Use streptavidin labeled with a suitable acceptor fluorophore (e.g., ULight™ or APC).

    • Inhibitor Dilutions: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure (in a low-volume 384-well plate):

    • Add the test inhibitor at various concentrations to the assay wells. Include DMSO-only (high signal) and no-enzyme (low signal) controls.

    • Add a mixture of the kinase and the biotinylated substrate to all wells.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution containing EDTA.

    • Add the detection mix containing the Eu-labeled antibody and the streptavidin-acceptor.

    • Incubate for 60 minutes at room temperature to allow the detection complex to form.

  • Detection and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths after a time delay.

    • Calculate the emission ratio (Acceptor/Donor).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Conclusion and Future Directions

The data presented herein demonstrates that the this compound scaffold is a highly productive starting point for the development of potent kinase inhibitors. Derivatives of this scaffold exhibit nanomolar inhibitory activity against key oncogenic kinases such as Src, Abl, and EGFR, with potencies that are comparable to, and in some cases exceed, those of established drugs like Saracatinib.

The true value of this scaffold lies in its synthetic tractability. The differential reactivity of the chloro and iodo substituents allows for systematic structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity against specific kinase targets. Future research should focus on expanding the diversity of chemical moieties introduced at these positions to explore a wider range of the kinome and to optimize pharmacokinetic properties. By leveraging the inherent advantages of this privileged scaffold, researchers can continue to develop novel and highly effective targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Rossi, A., Schenone, S., Angelucci, A., Cozzi, M., Caracciolo, V., Pentimalli, F., Puca, A., Pucci, B., La Montagna, R., Bologna, M., & Giordano, A. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 24(1), 184-193. [Link]

  • BioWorld. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioWorld. [Link]

  • Rossi, A., Schenone, S., Angelucci, A., Cozzi, M., Caracciolo, V., Pentimalli, F., Puca, A., Pucci, B., La Montagna, R., Bologna, M., & Giordano, A. (2009). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 24(1), 184–193. [Link]

  • Wang, Y., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]

  • Li, J., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2411-2415. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 726-742. [Link]

  • Singh, A., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. ACS Medicinal Chemistry Letters, 13(10), 1625-1632. [Link]

  • Manfredini, S., et al. (2019). Novel pyrazolo[3,4-d]pyrimidines as dual Src/Bcr-Abl kinase inhibitors: Synthesis and biological evaluation for chronic myeloid leukemia treatment. European Journal of Medicinal Chemistry, 180, 547-561. [Link]

  • Beteille, F., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(11), 2878. [Link]

  • Zhang, H., et al. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 19(7), 9395-9407. [Link]

  • Wang, Y., et al. (2013). Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]

  • Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(5), 595-608. [Link]

  • ResearchGate. (n.d.). Structure of a pyrazolo-[3,4-d]-pyrimidine. [Link]

  • Schenone, S., et al. (2014). Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. Journal of Medicinal Chemistry, 57(13), 5747-5758. [Link]

  • El-Damasy, D. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2296155. [Link]

  • Abuel-Magd, A. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2285-2302. [Link]

  • Abuel-Magd, A. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2285-2302. [Link]

  • Ferla, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11089. [Link]

  • Scott, J. S., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1119-1133. [Link]

  • Ferla, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11089. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 726-742. [Link]

Sources

A Comparative Guide to the Kinome-wide Selectivity of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for developing potent kinase inhibitors.[1] Its success stems from its function as an isostere of the adenine ring of ATP, enabling it to effectively mimic hinge-region binding interactions within the kinase active site.[1][2] This inherent binding capability has led to the development of numerous clinical candidates, including the approved BTK inhibitor ibrutinib.[1][2] However, the therapeutic success of any kinase inhibitor is not solely defined by its on-target potency but critically, by its selectivity across the entire kinome. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3][4]

This guide provides an in-depth comparison of the kinome-wide selectivity of representative pyrazolo[3,4-d]pyrimidine-based compounds. We will delve into the experimental methodologies used to generate these selectivity profiles, compare specific inhibitors against alternatives with different scaffolds, and provide the technical rationale behind these analytical strategies.

The Imperative of Kinome-wide Selectivity

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within the ATP-binding pocket.[1] This similarity presents a formidable challenge in designing truly selective inhibitors.[5] A lack of selectivity can result in a dual-edged sword:

  • Toxicity: Inhibition of unintended kinases can disrupt essential cellular signaling pathways, leading to adverse effects. For example, dual inhibition of Src and Abl kinases, while beneficial in hematologic cancers, may be undesirable in solid tumors where Abl can act as a tumor suppressor.[3]

  • Polypharmacology: Conversely, inhibiting multiple kinases can sometimes be advantageous. A multi-targeted inhibitor might overcome drug resistance by blocking redundant signaling pathways or provide a synergistic therapeutic effect. Dasatinib, a pyrazolo[3,4-d]pyrimidine-based inhibitor, is a classic example, targeting BCR-ABL, SRC family kinases (SFKs), and other cancer-related kinases.[4][6]

Therefore, a comprehensive, unbiased assessment of an inhibitor's activity across the kinome is a critical step in drug development. It allows for a rational interpretation of cellular responses, prediction of potential side effects, and identification of new therapeutic opportunities.[7]

Comparative Selectivity Analysis: Case Studies

To illustrate the diverse selectivity profiles within and beyond the pyrazolo[3,4-d]pyrimidine class, we will compare two prominent examples targeting the Src family of non-receptor tyrosine kinases: Dasatinib (a pyrazolo[3,4-d]pyrimidine) and Saracatinib (a quinazoline derivative).

Case Study 1: Dasatinib (Pyrazolo[3,4-d]pyrimidine Scaffold)

Dasatinib is a potent, multi-targeted inhibitor approved for chronic myeloid leukemia (CML).[8][9] Its primary targets are BCR-ABL and Src family kinases.[4][8] However, its clinical efficacy and side-effect profile are products of its broad interactions across the kinome.

Selectivity Profile of Dasatinib: Chemical proteomics and kinome-wide assays have revealed that Dasatinib inhibits a wide range of kinases beyond its primary targets.[6][10] This broad activity is a defining characteristic of its therapeutic profile.

Kinase TargetIC50 (nM)Kinase FamilyComments
ABL1 < 1 Tyrosine KinasePrimary Target for CML therapy.[8]
SRC < 1 Tyrosine KinasePrimary Target ; implicated in solid tumor progression.[4]
LCK1.1Tyrosine KinaseSrc Family Kinase; key role in T-cell signaling.
YES11.1Tyrosine KinaseSrc Family Kinase.
FYN1.2Tyrosine KinaseSrc Family Kinase.
KIT4.6Tyrosine KinaseReceptor Tyrosine Kinase; oncogene in GIST.
PDGFRα/β16Tyrosine KinaseReceptor Tyrosine Kinase; involved in angiogenesis.
IRAK4-Ser/Thr KinaseIdentified as a potential target in gastric cancer.[6]
p38α (MAPK14)18Ser/Thr KinaseMitogen-Activated Protein Kinase.

Data compiled from publicly available kinome scan datasets and literature. Actual values may vary based on assay conditions.

The broad selectivity of Dasatinib contributes to its potent anti-leukemic activity but is also linked to side effects like fluid retention and pulmonary hypertension.[9][11] The inhibition of kinases like PDGFR contributes to its anti-angiogenic effects.

Case Study 2: Saracatinib (AZD0530) (Quinazoline Scaffold)

Saracatinib is an alternative Src inhibitor built on a quinazoline scaffold. While also a potent Src inhibitor, its kinome-wide selectivity profile differs significantly from Dasatinib, highlighting how the core chemical structure influences target engagement.

Comparative Selectivity Profile:

Kinase TargetDasatinib IC50 (nM)Saracatinib IC50 (nM)Comments
SRC < 1 2.7 Both are potent Src inhibitors.
ABL1 < 1 > 1000 Saracatinib is highly selective for Src over Abl.[3]
LCK1.110Saracatinib retains potent activity against LCK.
YES11.15Saracatinib retains potent activity against YES1.
FAK (PTK2)-130Saracatinib shows moderate activity against FAK.
VEGFR2>100011Saracatinib has activity against VEGFR2, unlike Dasatinib.

This comparison underscores a critical concept in kinase inhibitor design: achieving selectivity between closely related kinases, such as Src and Abl, is a significant challenge but can be modulated by scaffold selection.[12][13] For therapeutic indications where only Src inhibition is desired, an inhibitor like Saracatinib might offer a more targeted approach with a different safety profile compared to the broad-spectrum activity of Dasatinib.[3]

Methodologies for Kinome-wide Selectivity Profiling

Objective evaluation of inhibitor selectivity relies on robust, unbiased, and comprehensive experimental techniques. Several platforms are now industry standards, each with unique principles and advantages.

Chemical Proteomics (e.g., Kinobeads / MIB-MS)

This powerful approach assesses inhibitor binding to native kinases within a complex cellular lysate, providing a highly physiological snapshot of target engagement.[7][10]

Workflow Rationale: The core principle is competitive affinity chromatography. A mixture of broad-spectrum, immobilized kinase inhibitors (the "kinobeads") is used to capture a large portion of the kinome from a cell lysate.[7][10] By pre-incubating the lysate with a free, soluble test inhibitor (like a pyrazolo[3,4-d]pyrimidine compound), the test inhibitor will occupy the ATP-binding sites of its specific targets. These "occupied" kinases will no longer bind to the kinobeads and will be washed away. The remaining kinases captured by the beads are then identified and quantified using mass spectrometry. The degree of depletion for a specific kinase at a given inhibitor concentration allows for the determination of its binding affinity (IC50).[10]

Experimental Protocol: Competitive Chemical Proteomics

  • Lysate Preparation: Culture and harvest cells (e.g., a panel of four different cell lines to maximize kinome coverage). Lyse cells under non-denaturing conditions to preserve native protein conformations.

  • Inhibitor Incubation: Aliquot the cell lysate and incubate with a range of concentrations of the test pyrazolo[3,4-d]pyrimidine compound (e.g., from 1 nM to 10 µM) for 1 hour at 4°C. A DMSO vehicle control is essential.

  • Kinobeads Affinity Enrichment: Add the kinobeads matrix (a mixture of multiple immobilized kinase inhibitors on a solid support like Sepharose) to each lysate sample.[10] Incubate for 1 hour to allow unbound kinases to bind to the beads.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution & Digestion: Elute the captured kinases from the beads and perform in-solution or on-bead tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution quantitative mass spectrometry.

  • Data Analysis: Identify and quantify the proteins in each sample. The relative abundance of each kinase in the inhibitor-treated samples is compared to the DMSO control. Plotting the reduction in binding versus inhibitor concentration generates dose-response curves from which IC50 values are calculated.

Causality Behind Choices:

  • Using Native Lysates: This is crucial as it assesses the inhibitor against kinases in their natural folded state, often as part of larger protein complexes, which can influence inhibitor binding. This is a key advantage over using panels of isolated, recombinant enzymes.[7]

  • Multiplexed Beads: Combining several different immobilized inhibitors on the beads increases the number of kinases that can be captured, extending the coverage across the kinome.[10][14]

G cluster_prep Sample Preparation cluster_capture Affinity Capture cluster_analysis Analysis lysate Cell Lysate inhibitor Test Inhibitor (Pyrazolo[3,4-d]pyrimidine) lysate->inhibitor Pre-incubation (Competitive Binding) kinobeads Kinobeads (Immobilized Probes) inhibitor->kinobeads Incubation wash Wash & Elute kinobeads->wash digest Tryptic Digestion wash->digest ms LC-MS/MS digest->ms data Data Analysis (IC50 Determination) ms->data

Caption: Chemical Proteomics Workflow for Kinase Inhibitor Profiling.

Activity-Based Kinome Profiling (e.g., KiNativ™)

This method provides a functional readout of kinase activity by using chemical probes that covalently modify a conserved lysine residue in the ATP-binding site of active kinases.[15][16]

Workflow Rationale: The KiNativ™ approach uses a biotinylated ATP or ADP acyl-phosphate probe.[15] This probe enters the active site of a kinase and covalently labels a conserved lysine residue, effectively tagging the active kinases in a proteome.[16] In a competitive experiment, a cell lysate is first treated with an inhibitor. The inhibitor will occupy the active sites of its target kinases, preventing the subsequent labeling by the biotinylated probe. After labeling, the proteome is digested, and the biotin-tagged peptides are enriched using avidin. Mass spectrometry is then used to identify and quantify these active-site peptides. A decrease in the signal for a specific kinase's active-site peptide in the inhibitor-treated sample indicates that the inhibitor has engaged that target.[16]

G cluster_prep Competitive Labeling cluster_enrich Enrichment & Analysis lysate Cell Lysate inhibitor Test Inhibitor lysate->inhibitor 1. Pre-incubation probe ATP/ADP-Acyl-Phosphate Probe (Biotinylated) inhibitor->probe 2. Add Probe to Label Unoccupied Sites digest Tryptic Digestion probe->digest avidin Avidin Enrichment (Capture Biotinylated Peptides) digest->avidin ms LC-MS/MS avidin->ms data Quantification (Target Engagement) ms->data

Caption: Activity-Based Kinome Profiling (KiNativ) Workflow.

Conclusion and Future Outlook

The pyrazolo[3,4-d]pyrimidine scaffold remains a highly valuable starting point for the design of potent kinase inhibitors.[1] As this guide demonstrates, however, the scaffold itself does not dictate a specific selectivity profile. Subtle modifications to the core structure can dramatically alter its interactions across the kinome, leading to compounds ranging from the broad-spectrum Dasatinib to more selective research compounds.[1][17]

The choice between a highly selective versus a multi-targeted inhibitor is entirely dependent on the therapeutic context. For diseases driven by a single, well-defined kinase, a highly selective inhibitor is often preferred to minimize toxicity.[12][13] In contrast, for complex diseases like cancer, where resistance and pathway redundancy are common, a carefully designed multi-targeted agent can offer superior efficacy.[3]

The continued evolution of chemical proteomics and activity-based profiling technologies will be paramount.[5][16] These platforms provide the crucial, unbiased data needed to guide the next generation of pyrazolo[3,4-d]pyrimidine-based drug development, enabling scientists to rationally design inhibitors with tailored selectivity profiles to maximize therapeutic benefit while minimizing harm.

References

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme.ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00589]
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.MDPI. [URL: https://www.mdpi.com/1420-3049/27/21/7517]
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra05436a]
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7641285/]
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25660469/]
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00252g]
  • Development of a highly selective c-Src kinase inhibitor.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4029311/]
  • KRCA-0008 suppresses ALK-positive anaplastic large-cell lymphoma growth.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31960201/]
  • In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3057052/]
  • A Comparative Analysis of KRCA-0008 and Next-Generation ALK Inhibitors.Benchchem. [URL: https://www.benchchem.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.UKM Medical Molecular Biology Institute. [URL: https://www.ukm.
  • Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4870020/]
  • Development of a Highly Selective c-Src Kinase Inhibitor.ACS Chemical Biology. [URL: https://pubs.acs.org/doi/10.1021/cb500121x]
  • A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability.American Association for Cancer Research. [URL: https://aacrjournals.
  • KRCA 0008 | Dual ACK1/ALK inhibitor.Axon Medchem. [URL: https://www.axonmedchem.com/product/2294]
  • Identifying small molecule probes for kinases by chemical proteomics.mediaTUM.
  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2873181/]
  • What are SRC inhibitors and how do they work?Patsnap Synapse. [URL: https://synapse.patsnap.com/blog/what-are-src-inhibitors-and-how-do-they-work]
  • The KiNativ approach to kinase inhibitor profiling.ResearchGate. [URL: https://www.researchgate.net/figure/The-KiNativ-approach-to-kinase-inhibitor-profiling-ATP-biotin-can-bind-to-kinases_fig4_230799736]
  • Navigating Resistance: A Comparative Guide to KRCA-0008 and Acquired ALK Mutations.Benchchem. [URL: https://www.benchchem.
  • Examining the Effects of Dasatinib, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10744743/]
  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags.Utrecht University Research Portal. [URL: https://www.uu.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10298730/]
  • Kinome Profiling.Oncolines B.V. [URL: https://www.oncolines.com/kinase-profiling]
  • Acquisition of a “Group A”-Selective Src Kinase Inhibitor via A Global Targeting Strategy.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ja002016a]
  • Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7762002/]
  • Optimized chemical proteomics assay for kinase inhibitor profiling.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Optimized-chemical-proteomics-assay-for-kinase-M%C3%A9dard-Pachl/f7f4806a86c07a33a39e7d9588b39d1b7235a395]
  • Navigating the Landscape of Resistance to ALK Inhibitors: A Comparative Guide Focused on KRCA-0008.Benchchem. [URL: https://www.benchchem.
  • Kinase Panel Screening and Profiling Service.Reaction Biology. [URL: https://www.reactionbiology.com/services/biochemical-assays/kinase-panel-profiling]
  • Pediatric Cardio-Oncology: From Gap in Evidence to Future Perspectives.MDPI. [URL: https://www.mdpi.com/2077-0383/13/2/535]
  • Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1.Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2020.587802/full]

Sources

Assessing the therapeutic potential of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Potential of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine Analogs

Introduction: The Privileged Scaffold of Pyrazolo[3,4-d]pyrimidine

The 1H-pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold." Its structural resemblance to adenine, a fundamental component of ATP, allows it to function as a bioisosteric replacement, effectively targeting the ATP-binding sites of numerous protein kinases.[1][2] This mimicry enables compounds built on this scaffold to act as competitive inhibitors, disrupting the signaling pathways that are often hyperactive in diseases like cancer. The extensive role of kinases in various pathologies has spurred significant research into designing potent and selective pyrazolo[3,4-d]pyrimidine analogs.[1]

The specific starting material, this compound, represents a particularly versatile platform for chemical exploration. The chlorine atoms at the 4 and 6 positions, and the iodine atom at the 3 position, serve as reactive handles. The halogens are excellent leaving groups for nucleophilic substitution reactions and are amenable to palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig), allowing for the systematic and diverse introduction of various functional groups. This chemical tractability enables the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles of the resulting analogs.

This guide provides a comparative analysis of the therapeutic potential of various analogs derived from this scaffold, focusing on their performance as inhibitors of key oncogenic kinases. We will delve into the causality behind experimental design, present supporting data, and provide detailed protocols for their synthesis and evaluation.

Caption: Versatile modification sites on the pyrazolo[3,4-d]pyrimidine scaffold.

Comparative Analysis of Therapeutic Analogs

The strategic modification of the this compound core has yielded potent inhibitors against a variety of protein kinase targets. Below, we compare several classes of these analogs.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

The EGFR signaling pathway is a critical regulator of cell proliferation and is frequently dysregulated in various cancers, making it a prime therapeutic target.[3] Pyrazolo[3,4-d]pyrimidine derivatives have been extensively developed as EGFR tyrosine kinase inhibitors (TKIs).[1][2][4] A key design strategy involves using the pyrazolo[3,4-d]pyrimidine core to form hydrogen bonds with the "hinge" region of the EGFR kinase domain, mimicking the binding of ATP.[1]

Modifications at the C4 and C6 positions are crucial for achieving high potency. For instance, substituting the C6-chloro with an aniline moiety and the C4-chloro with various aliphatic or aromatic amines has been explored to target both wild-type EGFR (EGFRWT) and the drug-resistant T790M mutant.[2] The T790M "gatekeeper" mutation is a common mechanism of resistance to first-generation EGFR inhibitors like gefitinib and erlotinib.

Compound ID C4-Substituent C6-Substituent EGFRWT IC50 (µM) EGFRT790M IC50 (µM) A549 Cell Line GI50 (µM) Reference
Erlotinib (Reference Drug)-0.0020.4987.9
Compound 8 -N(Et)Ph-NHPh>10>101.83[2]
Compound 12b -NH-N=C(Me)Ph-4-OMe-NHPh0.0160.2360.58[2]
Compound 16 Imidazole-ethyl esterBenzamide derivative0.034Not Reported0.018 - 9.98[4]

Data synthesized from multiple sources for comparative purposes.

Causality Behind Experimental Choices: The introduction of a hydrazone linkage at the C4 position (as in compound 12b) was designed to extend the molecule into a hydrophobic pocket of the ATP-binding site, thereby increasing potency.[2] The methoxy-phenyl group likely enhances this interaction. Compound 12b demonstrated significant potency against both wild-type and the T790M mutant EGFR, suggesting its potential to overcome acquired resistance. Furthermore, it induced apoptosis and arrested the cell cycle in cancer cells, confirming its mechanism of action.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization P P Dimerization->P ADP ADP Dimerization->ADP RAS_RAF RAS/RAF/MEK/ERK Pathway P->RAS_RAF PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT Inhibitor Pyrazolo[3,4-d]pyrimidine Analog (e.g., 12b) Inhibitor->Dimerization Competitive Inhibition ATP ATP ATP->Dimerization ATP binding Proliferation Cell Proliferation, Survival, Invasion RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EGFR signaling cascade by pyrazolo[3,4-d]pyrimidine analogs.

Protein Kinase D (PKD) Inhibitors

Protein Kinase D (PKD) is implicated in various cancer hallmarks, including cell proliferation, invasion, and angiogenesis.[5] The development of novel PKD inhibitors is therefore an active area of research. Starting from a known pyrazolo[3,4-d]pyrimidine-based inhibitor, 3-IN-PP1, researchers synthesized and evaluated new analogs with structural variations at the N1 position.[5]

This work identified compound 17m , which exhibited improved biochemical inhibitory activity against the PKD family (PKD1, 2, and 3) compared to the parent compound.[5]

Compound ID PKD1 IC50 (nM) PKD2 IC50 (nM) PKD3 IC50 (nM) PANC-1 Cell Line IC50 (µM) Reference
3-IN-PP1 108941031.8[5]
17m 3517214.3[5]

Causality Behind Experimental Choices: The goal was to explore the space around the N1 position to enhance potency. Cellular assays confirmed that both 3-IN-PP1 and 17m effectively inhibited PKD-dependent phosphorylation of cortactin, a downstream substrate, validating their on-target activity in a cellular context.[5] Although 17m was more potent biochemically, 3-IN-PP1 showed stronger anti-proliferative activity against PANC-1 pancreatic cancer cells, highlighting that biochemical potency does not always translate directly to cellular efficacy, possibly due to differences in cell permeability or off-target effects.[5]

Multi-Targeted and Other Kinase Inhibitors

The complexity of cancer signaling often necessitates targeting multiple pathways simultaneously. Pyrazolo[3,4-d]pyrimidine analogs have been developed as dual or multi-targeted inhibitors.

  • Dual EGFR/VEGFR2 Inhibitors: Some analogs have been shown to potently inhibit both EGFR and VEGFR2, a key mediator of angiogenesis.[1] This dual-action approach can simultaneously block tumor growth and its blood supply. Compound 5i from one study emerged as a potent non-selective dual inhibitor with IC50 values of 0.3 µM for EGFRWT and 7.60 µM for VEGFR2.[1] In an MCF-7 breast cancer model, it effectively induced apoptosis and inhibited cell migration.[1]

  • RET Kinase Inhibitors: Rearranged during transfection (RET) is a receptor tyrosine kinase whose mutations are oncogenic drivers in some thyroid and lung cancers. Pyrazolo[3,4-d]pyrimidine derivatives have been optimized as RET inhibitors.[6] Compound 23c was identified as a potent and selective RET inhibitor that significantly inhibited RET phosphorylation and downstream signaling.[6] Notably, it showed weak activity against KDR (VEGFR2), suggesting a favorable selectivity profile that might reduce off-target toxicities.[6]

  • BRK/PTK6 Inhibitors: Breast tumor kinase (BRK), or PTK6, is a non-receptor tyrosine kinase overexpressed in a majority of breast cancers, where it promotes metastasis.[7] Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been discovered as potent and selective BRK inhibitors with low nanomolar IC50 values. Lead compound 51 showed significant anti-migratory and anti-invasive activity in triple-negative breast cancer cell lines without being cytotoxic, aligning with BRK's role in metastasis rather than proliferation.[7]

Experimental Protocols & Methodologies

The trustworthiness of these findings relies on robust and reproducible experimental protocols. Below are representative methodologies for the synthesis and evaluation of these analogs.

Protocol 1: General Synthesis of C3-Arylated and C4/C6-Aminated Analogs

Causality: This multi-step synthesis leverages the differential reactivity of the halogenated positions. The C3-iodo position is ideal for introducing aryl groups via Suzuki coupling, a reliable C-C bond-forming reaction. The C4 and C6 chloro positions are then susceptible to nucleophilic aromatic substitution with various amines, which is often the key step for installing the hinge-binding motifs. The order of reactions is crucial to avoid undesired side reactions.

Step-by-Step Methodology:

  • Step A: Suzuki Coupling at C3:

    • To a solution of this compound (1.0 eq) in a 4:1 mixture of DMF/H₂O, add the desired arylboronic acid (1.2 eq) and K₂CO₃ (3.0 eq).

    • Degas the mixture with argon for 15 minutes.

    • Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction to 90 °C for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to yield the C3-arylated intermediate.

  • Step B: Nucleophilic Substitution at C4/C6:

    • Dissolve the C3-arylated intermediate (1.0 eq) in absolute ethanol.

    • Add the desired amine (1.1 to 2.2 eq, depending on whether mono- or di-substitution is desired) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

    • Heat the mixture to reflux (approx. 80-90 °C) for 6-12 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture. If a precipitate forms, filter, wash with cold ethanol, and dry.

    • If no precipitate forms, evaporate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the final analog.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

Causality: This assay quantifies the enzymatic activity of a target kinase by measuring the amount of ATP remaining after the kinase reaction. An inhibitor will reduce the rate of ATP consumption. The luminescence signal is inversely proportional to kinase activity, providing a sensitive and high-throughput method for determining IC₅₀ values.

Step-by-Step Methodology:

  • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • In a 96-well plate, add 5 µL of the test compound (analog) at various concentrations (serially diluted in DMSO, then buffer). Include wells for a positive control (no inhibitor) and negative control (no enzyme).

  • Add 2.5 µL of a solution containing the target kinase (e.g., recombinant EGFR) and its specific substrate peptide.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution (concentration near the Kₘ for the enzyme).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure remaining ATP by adding 10 µL of a commercial luciferin/luciferase-based reagent (e.g., Kinase-Glo®).

  • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Screening_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Evaluation Synthesis Analog Synthesis (Protocol 1) Biochem_Assay Biochemical Screen (In Vitro Kinase Assay) (Protocol 2) Synthesis->Biochem_Assay SAR Determine IC50 & Establish SAR Biochem_Assay->SAR SAR->Synthesis Iterative Design Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) SAR->Cell_Assay Potent Hits Mechanism Mechanism of Action (Western Blot, Flow Cytometry) Cell_Assay->Mechanism In_Vivo In Vivo Efficacy (Xenograft Models) Mechanism->In_Vivo

Caption: A typical workflow for the discovery and validation of novel kinase inhibitors.

Conclusion and Future Outlook

The this compound scaffold is a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. The analogs derived from this core have demonstrated significant therapeutic potential, particularly in oncology, by targeting key drivers of tumor growth, survival, and metastasis such as EGFR, PKD, and RET. The comparative data clearly show that strategic modifications at the C3, C4, and C6 positions can yield compounds with low nanomolar potency and the ability to overcome clinical challenges like acquired drug resistance.

Future research should continue to focus on optimizing the selectivity of these compounds to minimize off-target effects and associated toxicities. The development of multi-targeted agents that can simultaneously address multiple oncogenic pathways remains a promising strategy. Furthermore, exploring novel substitutions and linking this privileged scaffold to other pharmacophores could unlock therapeutic potential against a wider range of diseases. The robust synthetic accessibility and well-understood structure-activity relationships make the pyrazolo[3,4-d]pyrimidine system a valuable and enduring platform for drug discovery professionals.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Ghorab, M. M., & Al-Mishari, A. A. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 27(19), 6289. [Link]

  • Hassan, A. A., El-Sayed, M. A., Abou-Hadeed, K., & El-Adl, K. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(3), 1391. [Link]

  • Wang, Z., Zhu, Y., Li, Y., Wang, Y., Li, J., & Zhang, H. (2015). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 20(9), 16569–16581. [Link]

  • Braunger, J., Le, A., Lategahn, J., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Al-Mishari, A. A. (2018). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Archiv der Pharmazie, 351(11), e1800169. [Link]

  • Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & El-Kashef, H. A. (2021). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 126–140. [Link]

  • Bioengineer.org. (2023). New Pyrazolo[3,4-d]pyrimidine Dual Inhibitors Target Cancer. Bioengineer.org. [Link]

  • Hassaballah, A. I., AboulMagd, A. M., Hemdana, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 438-462. [Link]

  • Shoman, M., Abdel-Maksoud, M. S., El-Adl, K., & El-Naggar, M. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17798–17822. [Link]

  • Mahajan, S. P., Brun, S. N., Chen, Y., et al. (2024). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 267, 116212. [Link]

  • Farghaly, T. A., & Muhammad, Z. A. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry, 127, 105973. [Link]

  • Xu, Y., & Zhang, X. (2020). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Progress in Chemistry, 3(2), 1-3. [Link]

  • Farghaly, T. A., & Muhammad, Z. A. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. bioRxiv. [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Hassaballah, A. I., AboulMagd, A. M., Hemdana, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 438–462. [Link]

  • Wang, Z., Liu, Y., Lu, W., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2419–2422. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The compound 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, a halogenated heterocyclic molecule, presents specific challenges for disposal that necessitate a thorough and informed approach. This guide provides a comprehensive framework for its proper handling and disposal, ensuring the safety of laboratory personnel and the protection of our environment.

The structural complexity of this compound, featuring both chloro and iodo substitutions, requires it to be managed as a hazardous chemical waste. The procedures outlined herein are grounded in established best practices for the disposal of halogenated and potentially cytotoxic compounds, reflecting a conservative and safety-first methodology.

I. Hazard Assessment and Waste Profile

Key Hazard Considerations:

  • Halogenated Heterocyclic Core: The pyrazolo[3,4-d]pyrimidine core is a common scaffold in pharmacologically active molecules. The presence of two chlorine atoms and one iodine atom classifies this compound as a halogenated organic. Halogenated compounds can be persistent in the environment and may have toxic effects.[1][2]

  • Potential for Cytotoxicity: Given that pyrazolopyrimidine derivatives are often investigated for their biological activity, including as kinase inhibitors in cancer research, it is prudent to handle this compound as a potentially cytotoxic substance.[3][4][5][6][7] The Occupational Safety and Health Administration (OSHA) provides guidelines for handling cytotoxic drugs to minimize occupational exposure.[3][4][5][6][7]

  • Irritant Properties: Safety information for the related compound, 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine, indicates it is a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.[8] These hazards should be assumed for the iodo-substituted analogue.

Based on this assessment, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste. Under no circumstances should this material be discharged into the sanitary sewer system or disposed of in regular trash.

II. Personal Protective Equipment (PPE) and Handling

Prior to handling this compound in any form, appropriate personal protective equipment must be worn to prevent exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of dust or aerosols.
III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or generates significant dust or vapors.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the table above.

  • Contain the Spill: For solid spills, carefully cover with an absorbent material designated for chemical spills. For liquid spills, use a chemical absorbent pad or granules to contain the liquid.

  • Clean-Up: Carefully scoop the absorbed material into a designated hazardous waste container. Clean the spill area with a detergent solution and then wipe with a solvent such as ethanol.

  • Dispose of Waste: All materials used for spill clean-up, including absorbent materials, wipes, and contaminated PPE, must be placed in a sealed and properly labeled hazardous waste container.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's safety protocols.

IV. Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is segregation and containment. Halogenated waste streams must be kept separate from non-halogenated waste to ensure proper and cost-effective disposal by licensed facilities.[2][9]

A. Solid Waste (Pure Compound, Contaminated Materials):

  • Container Selection: Use a clearly labeled, leak-proof, and chemically compatible container for solid hazardous waste.

  • Waste Collection: Place all solid waste contaminated with this compound, including unused compound, contaminated weigh paper, pipette tips, and gloves, into the designated solid waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a full description of the contents, including the chemical name "this compound" and an estimated concentration or quantity.

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Pickup Request: Once the container is full, or in accordance with your institution's policies, request a waste pickup from your EHS department.

B. Liquid Waste (Solutions):

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated liquid waste.[10] The container must have a secure, tight-fitting lid.

  • Waste Segregation: Collect all liquid waste containing this compound in this dedicated halogenated waste container. Do not mix with non-halogenated solvent waste.[2]

  • Labeling: The container must be clearly labeled as "Halogenated Hazardous Waste" and list all chemical constituents with their approximate concentrations.

  • Storage: Keep the liquid waste container sealed when not in use and store it in a designated satellite accumulation area within secondary containment to prevent spills.

  • Pickup Request: Follow your institution's procedures for requesting a pickup of the full waste container by the EHS department.

C. Empty Container Disposal:

  • Triple Rinsing: Thoroughly rinse the empty container that held this compound at least three times with a suitable solvent.[11]

  • Rinsate Collection: The first rinseate must be collected and disposed of as hazardous halogenated liquid waste.[1][11] Subsequent rinsates may also need to be collected depending on institutional policy.

  • Container Defacing: After rinsing, deface or remove the original label to prevent misuse.

  • Final Disposal: Dispose of the rinsed and defaced container according to your institution's guidelines for non-hazardous laboratory glass or plastic waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Solid Waste Stream cluster_3 Liquid Waste Stream cluster_4 Final Disposal start Waste Containing this compound Generated is_solid Is the waste solid or liquid? start->is_solid solid_container Place in 'Solid Halogenated Hazardous Waste' Container is_solid->solid_container Solid liquid_container Place in 'Liquid Halogenated Hazardous Waste' Container is_solid->liquid_container Liquid label_solid Label container with full chemical name and 'Hazardous Waste' solid_container->label_solid store_solid Store in designated satellite accumulation area label_solid->store_solid request_pickup Request Waste Pickup from EHS store_solid->request_pickup label_liquid Label container with all constituents and 'Hazardous Waste' liquid_container->label_liquid store_liquid Store sealed in secondary containment in designated area label_liquid->store_liquid store_liquid->request_pickup

Caption: Decision workflow for the disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental responsibility. Always consult your institution's specific Environmental Health and Safety guidelines, as local regulations may vary.

References

  • OSHA. (n.d.). Work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Retrieved from [Link]

  • OSHA. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • American Society of Hospital Pharmacists. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204.
  • Oregon OSHA. (n.d.). Health Care Facilities. Retrieved from [Link]

  • Kümmerer, K., et al. (2023).
  • Chemsrc. (2025, February 5). This compound. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Tietze, S. (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN Indico.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]

  • Suzuki, T., & Sakurai, M. (1988). Iodine removing method in organic solvent. INIS-IAEA.
  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Hamburg. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

  • American Elements. (n.d.). 4-Amino-3-Iodo-1H-Pyrazolo[3,4-d]Pyrimidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]chlorine-and-chlorinated-hydrocarbon-manufacturing-industry)

Sources

Navigating the Synthesis and Handling of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling highly potent, novel chemical entities is a cornerstone of modern drug discovery and development. The compound 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, a halogenated heterocyclic molecule, represents a class of structures pivotal to pharmaceutical research.[1][2] Its synthesis and application, however, demand a rigorous and proactive approach to safety. This guide provides a detailed operational and safety plan, moving beyond mere compliance to instill a culture of deep-seated safety and procedural excellence.

Hazard Assessment: Understanding the Intrinsic Risk

This compound is classified as a highly toxic substance. The primary route of exposure and associated hazards, as defined by the Globally Harmonized System (GHS), are critical to understanding the required safety protocols.

GHS Hazard Classification [3]

  • Signal Word: Danger

  • Pictogram: GHS06 (Skull and Crossbones)

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H311: Toxic in contact with skin.

    • H331: Toxic if inhaled.

The presence of chloro and iodo groups on a heterocyclic scaffold suggests that the compound is reactive and requires careful handling to prevent unintended exposure.[4][5] Given its solid, powdered form, the primary physical hazard is the generation of airborne dust, which can be easily inhaled or contaminate surfaces, leading to dermal absorption or accidental ingestion.[3]

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered PPE strategy is mandatory to mitigate the risks associated with this compound. The selection of appropriate PPE is not a static choice but depends on the specific procedure being performed.

PPE ComponentSpecificationRationale and Best Practices
Primary Gloves Nitrile, minimum 8 mil thicknessProvides a good baseline of chemical resistance and dexterity. Should be worn for all operations. Inspect for pinholes or tears before each use.
Secondary Gloves Neoprene or Butyl RubberWorn over primary nitrile gloves ("double gloving"), especially during weighing, transfers, or cleanup where splash or higher contamination risk exists. Halogenated hydrocarbons can degrade many common glove materials; this provides an additional protective layer.[1][6][7] Always consult manufacturer-specific glove compatibility charts.
Eye Protection Chemical safety goggles with side shields (ANSI Z87.1 certified)Protects against dust particles and potential splashes. Standard safety glasses are insufficient.
Face Protection Face shieldMust be worn in addition to safety goggles during procedures with a high risk of splashing or aerosol generation, such as sonicating solutions or vigorous mixing.
Body Protection Chemical-resistant lab coat with tight-fitting cuffsPrevents contamination of personal clothing and skin. Cuffs should be tucked into the secondary gloves.
Respiratory Protection NIOSH-approved elastomeric half-mask or full-face respiratorMandatory for all handling of the solid compound. The cartridge must be a combination of Organic Vapor (OV, black) and P100 particulate (magenta) .[4][8][9] This ensures protection against both airborne powder and any potential vapors. A full-face respirator provides the added benefit of integrated eye and face protection. A documented respirator fit test and user training are required.

Engineering Controls: Your First Line of Defense

PPE is the last line of defense. The primary method for controlling exposure to toxic powders is through robust engineering controls.

  • Chemical Fume Hood: All work with this compound, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood.[10] Verify the fume hood's certification is current and that the airflow is adequate before beginning any work.

  • Ventilated Balance Enclosure: For weighing operations, a dedicated ventilated balance enclosure (VBE) or a glove box provides superior containment by minimizing air turbulence that can disperse fine powders.[3] If a standard fume hood is used, extreme care must be taken to minimize drafts.

  • Designated Work Area: All handling of this compound should occur in a designated and clearly labeled area of the laboratory to prevent cross-contamination.[11]

Operational Plan: Step-by-Step Guidance

Procedural discipline is key to minimizing exposure risk. The following workflows provide a self-validating system for safe handling.

Weighing and Preparation of Solutions
  • Preparation: Before bringing the compound into the workspace, line the work surface of the fume hood or ventilated enclosure with disposable absorbent bench paper.[12] Gather all necessary equipment (spatulas, weigh paper, vials, solvents, etc.).

  • Donning PPE: Don the full required PPE ensemble, including double gloves and the respirator, before handling the primary container.

  • The Tare Method:

    • Place a labeled, sealable container (e.g., a vial with a cap) on the balance and tare it.[3]

    • Move the tared container into the fume hood.

    • Carefully transfer the desired amount of the powdered compound into the container using a dedicated spatula.

    • Securely close the container.

    • Wipe the outside of the closed container with a cloth dampened with a suitable solvent (e.g., isopropanol) to decontaminate the exterior.

    • Return the sealed container to the balance to obtain the final weight.[11]

  • Dissolution: Add the solvent to the sealed container via a syringe through a septum cap or by carefully opening the container within the fume hood. Ensure gentle mixing to avoid aerosol generation.

Emergency Response Plan

Chemical Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[13][14]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[13][14]

  • Inhalation: Move the affected person to fresh air. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Chemical Spill:

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Assess the Spill: For a small spill contained within the fume hood, you may proceed with cleanup if you are trained and have the appropriate materials. For any spill outside of a fume hood, or for a large spill, evacuate the area, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.[13]

  • Cleanup (Small, Contained Spill):

    • Ensure your PPE is intact.

    • Cover the spill with an absorbent material designed for chemical spills.

    • Gently apply a decontaminating solution (e.g., a 10% bleach solution, followed by a water rinse, if compatible with the compound) over the absorbent material, working from the outside in.[15][16]

    • Collect all cleanup materials in a dedicated, sealed hazardous waste bag or container.

    • Wipe the area again with the decontaminating solution.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal is a critical final step. As a halogenated organic compound, this compound and all materials contaminated with it require special handling.

  • Waste Segregation: This compound must be disposed of as Halogenated Organic Waste .[17][18] Do not mix it with non-halogenated waste streams.

  • Solid Waste: All contaminated solid materials, including gloves, bench paper, weigh paper, spatulas, and cleanup debris, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound must be collected in a dedicated, sealed, and properly labeled Halogenated Liquid Waste container.[17]

  • Empty Containers: The original container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated liquid waste.[18]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory operation.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_ppe PPE & Engineering Controls cluster_disposal Disposal Phase Start Planning Experiment HazardID Identify Compound as Highly Toxic Powder (H301, H311, H331) Start->HazardID Operation Select Operation HazardID->Operation Weighing Weighing Solid / Transfers Operation->Weighing Solid Handling SolutionWork Working with Dilute Solution (in closed system) Operation->SolutionWork Liquid Handling Cleanup Spill Cleanup / Decontamination Operation->Cleanup Contingency MaxPPE Maximum Containment PPE: - Enhanced PPE - OV/P100 Respirator - Work in Fume Hood / VBE Weighing->MaxPPE EnhancedPPE Enhanced PPE: - Base PPE - Double Gloves (Nitrile + Neoprene/Butyl) - Face Shield SolutionWork->EnhancedPPE Cleanup->MaxPPE BasePPE Base PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Waste Segregate all contaminated materials as Halogenated Organic Waste EnhancedPPE->Waste MaxPPE->Waste

Caption: PPE selection workflow based on the specific laboratory task.

References

  • Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]

  • Northwestern University. (n.d.). Cartridge Selection. Retrieved from [Link]

  • Technical Safety Services. (2021, June 14). 8 Tips for Hazardous Chemical Handling In A Lab. Retrieved from [Link]

  • King Abdullah University of Science and Technology. (2023, August 2). Working with Toxic chemicals Guideline. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Oizom. (2024, March 8). OSHA Dust Regulations: What You Need to Know? Retrieved from [Link]

  • Florida State University, Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • BulkInside. (2024, August 2). Ensuring Dust Safety: Regulations and Standards in the United States. Retrieved from [Link]

  • Unicomposite. (n.d.). Respirator Cartridges & Filters: How to Choose the Right One for Your Hazard. Retrieved from [Link]

  • Accurite. (2025, December 22). OSHA Dust Exposure Limits: What They Are and How To Comply. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Communication Guidance for Combustible Dusts. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Chambers, R. D., et al. (2003). Polyhalogenated heterocyclic compounds. Macrocycles from perfluoro-4-isopropylpyridine. Organic & Biomolecular Chemistry, 1(12), 2137–2147.
  • CHEMM. (n.d.). Chlorine Emergency Department/Hospital Management. Retrieved from [Link]

  • Kubiński, K., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 26(11), 3379.
  • Bencze, G., et al. (2020). Heterocycles in Medicinal Chemistry. Molecules, 25(16), 3582.
  • Oklahoma State University, Department of Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]

  • He, W., et al. (2024). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. European Journal of Medicinal Chemistry, 279, 116838.
  • Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Gemplers. (2021, May 5). Selecting the Right Reusable Respirator Cartridge Filter. Retrieved from [Link]

  • Stanford University, Environmental Health & Safety. (n.d.). Decontamination - Biosafety Manual. Retrieved from [Link]

  • Centers for Disease Control and Prevention, NIOSH. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • University of California, Santa Cruz, Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.